Product packaging for Methiodal(Cat. No.:CAS No. 143-47-5)

Methiodal

Cat. No.: B089705
CAS No.: 143-47-5
M. Wt: 222.00 g/mol
InChI Key: RDFJFVXMRYVOAC-UHFFFAOYSA-N
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Description

Methiodal is a pharmaceutical compound that was historically utilized as a watersoluble, nephrotropic, and high-osmolar iodinated contrast medium for X-ray imaging . Its primary research applications have included myelography, which involves the imaging of the spinal cord, and intravenous urography for examining the urinary tract . From a research perspective, this compound provides a valuable model for studying the mechanisms and sequelae associated with early radiographic agents. Investigations using this compound have contributed to the understanding of adverse reactions to contrast media, such as adhesive arachnoiditis following intrathecal administration . The use of ionic, high-osmolar agents like this compound in nonvascular procedures also presents a pertinent subject for investigating the risk profiles and systemic absorption of contrast media in different anatomical contexts . Furthermore, its historical withdrawal from the clinical market, prompted by the availability of safer alternatives, makes it a compound of significant interest for studies in the evolution of diagnostic agents and pharmacovigilance . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3IO3S B089705 Methiodal CAS No. 143-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143-47-5

Molecular Formula

CH3IO3S

Molecular Weight

222.00 g/mol

IUPAC Name

iodomethanesulfonic acid

InChI

InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5)

InChI Key

RDFJFVXMRYVOAC-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)O)I

Canonical SMILES

C(S(=O)(=O)O)I

Other CAS No.

143-47-5

Synonyms

Abrodil
iodomethanesulfonic acid
methiodal
Sergosin
Skiodan
sodium iodomethanesulfonate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Structure of Sodium Iodomethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of sodium iodomethanesulfonate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed experimental protocols, quantitative data, and structural elucidation.

Introduction

Sodium iodomethanesulfonate (CH₂INaO₃S) is an organosulfur compound of interest in various chemical and pharmaceutical research areas. Its synthesis and detailed structural characterization are crucial for understanding its reactivity and potential applications. This document outlines a plausible synthetic pathway and presents available and predicted structural and spectroscopic data.

Synthesis of Sodium Iodomethanesulfonate

  • Synthesis of a Halomethanesulfonate Precursor: Preparation of sodium chloromethanesulfonate or sodium bromomethanesulfonate.

  • Halogen Exchange Reaction: Conversion of the chloromethanesulfonate or bromomethanesulfonate to sodium iodomethanesulfonate via a Finkelstein-type reaction.

Step 1: Synthesis of Sodium Halomethanesulfonate Precursors

The synthesis of sodium chloromethanesulfonate and sodium bromomethanesulfonate can be achieved through the reaction of the corresponding dihalomethane with sodium sulfite in an aqueous or aqueous-alcoholic medium.

2.1.1. Synthesis of Sodium Bromomethanesulfonate

A detailed experimental protocol for the synthesis of sodium 2-bromoethanesulfonate provides a strong foundational methodology that can be adapted for sodium bromomethanesulfonate. The reaction involves the nucleophilic substitution of one bromine atom from dibromomethane by the sulfite ion.

Experimental Protocol (Adapted from the synthesis of sodium 2-bromoethanesulfonate)[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, a solution of anhydrous sodium sulfite in water is prepared.

  • Addition of Reactant: A significant molar excess of dibromomethane is added to the sodium sulfite solution. The use of an excess of the dihalomethane is crucial to minimize the formation of the disubstituted product (sodium methanedisulfonate).

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction time will need to be optimized, but a duration of several hours is expected.

  • Work-up and Purification:

    • After cooling, the excess dibromomethane is removed by distillation or phase separation.

    • The aqueous solution is then evaporated to dryness.

    • The resulting solid residue, containing sodium bromomethanesulfonate and unreacted sodium sulfite and sodium bromide, is extracted with a hot alcohol (e.g., 95% ethanol).

    • The desired product, being more soluble in hot alcohol than the inorganic salts, is extracted.

    • Upon cooling the alcoholic extract, sodium bromomethanesulfonate crystallizes.

    • The crystals are collected by filtration, washed with cold alcohol, and dried.

Quantitative Data (Expected)

ParameterValueReference
Starting MaterialsDibromomethane, Anhydrous Sodium Sulfite[1]
SolventWater, 95% Ethanol (for extraction)[1]
Reaction TemperatureReflux[1]
Expected Yield70-85% (by analogy)[1]
Step 2: Finkelstein Reaction for the Synthesis of Sodium Iodomethanesulfonate

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen. In this context, sodium bromomethanesulfonate (or chloromethanesulfonate) is treated with sodium iodide in a suitable solvent to yield sodium iodomethanesulfonate. The choice of solvent is critical to drive the reaction to completion. Acetone is a common solvent for Finkelstein reactions as sodium iodide is soluble in it, while the resulting sodium bromide or sodium chloride is not, thus precipitating out of solution and shifting the equilibrium towards the product.[2][3][4][5]

Experimental Protocol

  • Reaction Setup: In a round-bottomed flask, dissolve the synthesized sodium bromomethanesulfonate in anhydrous acetone.

  • Addition of Sodium Iodide: Add a stoichiometric excess of anhydrous sodium iodide to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time, which may range from several hours to a day. The progress of the reaction can be monitored by the precipitation of sodium bromide.

  • Work-up and Purification:

    • The precipitated sodium bromide is removed by filtration.

    • The acetone is removed from the filtrate by rotary evaporation.

    • The resulting crude sodium iodomethanesulfonate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Expected)

ParameterValueReference
Starting MaterialSodium Bromomethanesulfonate[2][3][4][5]
ReagentSodium Iodide[2][3][4][5]
SolventAnhydrous Acetone[2][3][4][5]
Reaction TemperatureRoom Temperature to Reflux[2][3][4][5]
Expected YieldHigh (driven by precipitation)[2][3][4][5]

Chemical Structure of Sodium Iodomethanesulfonate

The chemical structure of sodium iodomethanesulfonate consists of a sodium cation (Na⁺) and an iodomethanesulfonate anion (ICH₂SO₃⁻). The anion features a central sulfur atom tetrahedrally bonded to three oxygen atoms and one carbon atom. The carbon atom is, in turn, bonded to two hydrogen atoms and one iodine atom.

Predicted Spectroscopic Data

Due to the lack of directly available experimental spectra for sodium iodomethanesulfonate, the following data are predicted based on the analysis of similar compounds.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the iodomethanesulfonate anion is expected to show a singlet for the two equivalent protons of the methylene group (CH₂). The chemical shift of this peak will be influenced by the electronegativity of the adjacent iodine and sulfonate groups. For comparison, the chemical shift of the protons in iodomethane is approximately 2.16 ppm.[6] The presence of the electron-withdrawing sulfonate group would be expected to shift this peak further downfield.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the methylene carbon. The chemical shift will be significantly affected by the attached iodine atom. In iodomethane, the ¹³C chemical shift is around -20.5 ppm.[7] The sulfonate group will also influence this shift. For tetraiodomethane, the 13C chemical shift is reported to be at 421.0 ppm upfield from benzene.[8]

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of sodium iodomethanesulfonate will be dominated by the strong absorptions of the sulfonate group.[9]

  • S=O Stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively.[10]

  • S-O Stretching: Several strong bands are anticipated in the 1000-750 cm⁻¹ region.[9]

  • C-S Stretching: A weaker absorption corresponding to the C-S stretch is expected in the 800-600 cm⁻¹ range.

  • C-H Stretching: Absorptions for the methylene C-H bonds will be observed in the typical region of 3000-2850 cm⁻¹.[11]

  • C-I Stretching: A weak to medium absorption for the C-I bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

3.1.4. Raman Spectroscopy

Raman spectroscopy is also a valuable tool for characterizing the sulfonate group.[12] The symmetric S=O stretching vibration, which is often strong in the Raman spectrum, would be a key diagnostic peak. The C-I and C-S stretching vibrations should also be Raman active.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Finkelstein Reaction DBM Dibromomethane SBMS Sodium Bromomethanesulfonate DBM->SBMS Reflux in H₂O Na2SO3_1 Sodium Sulfite Na2SO3_1->SBMS SIMS Sodium Iodomethanesulfonate SBMS->SIMS Acetone, RT/Reflux NaI Sodium Iodide NaI->SIMS NaBr Sodium Bromide (precipitate) SIMS->NaBr

Caption: Synthesis workflow for sodium iodomethanesulfonate.

Chemical Structure of Iodomethanesulfonate Anion

Caption: Chemical structure of the iodomethanesulfonate anion.

Conclusion

This technical guide has outlined a robust and plausible synthetic route for sodium iodomethanesulfonate, leveraging established chemical transformations. While direct experimental data for the final product is scarce, this document provides detailed, adaptable protocols and predicted structural and spectroscopic characteristics based on analogous compounds. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of novel organosulfur compounds for a variety of applications. Further experimental work is encouraged to validate and refine the proposed methodologies and to fully characterize the physicochemical properties of sodium iodomethanesulfonate.

References

A Technical Guide to the Physicochemical Properties of Methiodal Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiodal, historically marketed under trade names such as Skiodan and Abrodil, is an iodinated contrast medium that was utilized for X-ray imaging, particularly in urography and myelography.[1][2] As a first-generation ionic contrast agent, understanding its physicochemical properties is crucial for historical reference, comparative studies with modern contrast agents, and for researchers investigating related compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound Sodium, the active component in this compound solutions. Due to the discontinuation of its clinical use, some specific experimental data is limited; where unavailable, this guide provides general characteristics and standardized experimental protocols for the determination of key parameters.

Chemical Identity and Structure

This compound is the sodium salt of iodomethanesulfonic acid. Its chemical and physical identifiers are summarized in the table below.

IdentifierValueReference
Chemical Name Sodium iodomethanesulfonate[2][3]
CAS Number 126-31-8[2]
Molecular Formula CH₂INaO₃S[2]
Molecular Weight 243.98 g/mol [2]
Chemical Structure I-CH₂-SO₃⁻Na⁺[2]
Appearance Colorless crystals or a white crystalline powder.[3][4]

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, stability, and in vivo behavior. The available data for this compound Sodium is presented below.

Solubility

This compound Sodium is characterized by its high water solubility, a key attribute for an injectable contrast agent.

SolventSolubilityReference
Water Freely soluble (70 g/100 mL)[2]
Alcohol Slightly soluble (2.5 g/100 mL)[2]
Benzene Insoluble[2]
Ether Insoluble[2]
Acetone Insoluble[2]
Methanol Very soluble[3]
DMSO Soluble[5]
pH and Ionization
ParameterValueReference
pH of Solution Aqueous solutions are neutral to litmus.[3][4]
pKa Data not available. Expected to be low due to the sulfonic acid group.
logP (Octanol/Water Partition Coefficient) Data not available. As an ionic compound, a low logP is expected, indicating high hydrophilicity.
Stability and Storage

Proper storage is essential to maintain the integrity of this compound Sodium.

ConditionEffectReference
Light Exposure Decomposes on exposure to light.[3]
Storage Temperature (Solid) Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[5]
Storage Temperature (Stock Solution) 0-4°C for short-term (days to weeks) or -20°C for long-term (months).[5]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties of this compound are not available in the public domain. Therefore, a generalized but detailed protocol for a key parameter, equilibrium solubility, is provided below based on the standard shake-flask method.

Determination of Equilibrium Aqueous Solubility via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound like this compound Sodium in an aqueous buffer.

Objective: To determine the concentration of a saturated solution of the test compound in a specified aqueous medium at a constant temperature.

Materials:

  • This compound Sodium powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Scintillation vials or other suitable flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound Sodium to a scintillation vial. The excess solid should be sufficient to ensure that saturation is reached and that solid material remains at the end of the experiment.

    • Add a known volume of PBS (pH 7.4) to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound Sodium.

    • Prepare a calibration curve using standard solutions of this compound Sodium of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the concentration of this compound Sodium in the original supernatant using the calibration curve and accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound Sodium under the specified conditions. Report the solubility in units such as mg/mL or mol/L, along with the temperature and pH of the medium.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound Sodium to vial B Add aqueous buffer (e.g., PBS, pH 7.4) A->B C Seal vial and place in temperature-controlled shaker B->C D Shake for 24-48 hours to reach equilibrium C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Quantify using calibration curve H->I J J I->J Report solubility (e.g., mg/mL)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound Sodium. While it was a widely used contrast agent, detailed experimental data on some of its properties are scarce in modern literature. The provided information on its identity, solubility, and stability, along with a representative experimental protocol, serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The high water solubility and expected low lipophilicity are consistent with its intended use as an injectable diagnostic agent. The instability to light highlights a critical handling and storage consideration. The provided experimental workflow for solubility determination offers a template for the characterization of similar ionic compounds.

References

A Technical Guide to the Historical Development of Early Water-Soluble Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of X-ray imaging in 1895 revolutionized medicine, offering a previously unimaginable window into the human body. However, the initial technology was limited by the low inherent contrast between different soft tissues. This spurred the development of contrast media, exogenous substances that could enhance the visibility of specific organs, vessels, and tissues. While early efforts utilized crude and often toxic inorganic salts, the 1920s and 1930s marked a pivotal era with the introduction of the first water-soluble organic iodine compounds. This technical guide provides an in-depth exploration of the historical development of these pioneering agents, focusing on their chemical evolution, key experimental evaluations, and the quantitative data that underpinned their clinical introduction.

From Inorganic Salts to Organic Iodides: The Dawn of a New Era

The earliest attempts at urography, the visualization of the urinary tract, involved the intravenous injection of sodium iodide. While demonstrating the feasibility of the concept, the high toxicity of inorganic iodides severely limited their clinical utility.[1][2] This challenge led to a paradigm shift towards the development of organically bound iodine, where the iodine atom is covalently attached to a carrier molecule, reducing its systemic toxicity.

The Pyridone-Based Pioneers: Uroselectan and its Successors

The breakthrough came from the work of chemists Arthur Binz and Curt Räth in Germany.[3] Their research into iodinated pyridine compounds for treating infections led to the development of the first commercially successful water-soluble contrast agent, Uroselectan (later known as Uroselectan A or Iopax).[3][4]

Uroselectan A

Introduced in 1929, Uroselectan A was a mono-iodinated N-acetylated derivative of 2-pyridone.[3][4] It was lauded for being "non-toxic" and "easily soluble in water," with an iodine content of 42%.[2] These properties represented a significant improvement over the inorganic iodides.

Uroselectan B (Neoiopax)

Recognizing the need for greater radiographic density, Binz and Räth quickly developed an improved, di-iodinated version named Uroselectan B, also known as Neoiopax.[3] By incorporating a second iodine atom into the pyridone ring, they enhanced the molecule's ability to attenuate X-rays, leading to clearer diagnostic images.

Methiodal Sodium (Abrodil)

Around the same time, another water-soluble contrast agent, this compound sodium (marketed as Abrodil), was introduced.[4] Chemically, it is sodium iodomethanesulfonate.[5]

The Rise of the Tri-iodinated Benzoic Acid Derivatives: A Paradigm Shift

While the pyridone-based agents were revolutionary, the quest for even safer and more effective contrast media continued. In 1953, a new class of compounds emerged that would dominate the field for decades: the tri-iodinated benzoic acid derivatives.[4]

Diatrizoate

Diatrizoate, a tri-iodinated benzoic acid derivative, was a major advancement.[4] It offered higher iodine content and was formulated as salts of sodium and meglumine to improve solubility and reduce toxicity. The development of diatrizoate marked a significant step towards agents with higher efficacy and better safety profiles.

Quantitative Data on Early Water-Soluble Contrast Media

The following table summarizes the available quantitative data for these pioneering contrast agents. It is important to note that data from the early 20th century may not have been determined with the same precision as modern methods.

Contrast Agent Chemical Name Iodine Content (%) Solubility Acute Toxicity (LD50) Notes
Uroselectan A (Iopax) Mono-iodinated pyridone derivative42%[2]"Easily soluble in water"[2]Described as "non-toxic"[2]The first commercially successful organic water-soluble contrast agent.
Uroselectan B (Neoiopax) Di-iodinated pyridone derivative[3]Higher than Uroselectan AGood water solubilityGenerally considered less toxic than earlier agentsAn improvement on Uroselectan A with higher radiopacity.
This compound Sodium (Abrodil) Sodium iodomethanesulfonate[5]~52%[6]70 g/100 mL in water[5]Data not readily availableA contemporary of the Uroselectan series.
Diatrizoate (Sodium Salt) Sodium 3,5-diacetamido-2,4,6-triiodobenzoate~60%Data varies by saltOral (rat): >7000 mg/kgA foundational tri-iodinated benzoic acid derivative.
Diatrizoate (Meglumine Salt) Meglumine 3,5-diacetamido-2,4,6-triiodobenzoate~47%Data varies by saltIntravenous (mouse): 21,200 mg/kgMeglumine salt was developed to improve solubility and tolerability.

Experimental Protocols

Detailed experimental protocols from the early 20th century are not always extensively documented in modern databases. However, based on available literature, the following provides an overview of the methodologies likely employed.

Synthesis of Early Pyridone-Based Contrast Media (General Workflow)

G cluster_synthesis General Synthesis of Iodinated Pyridones Start 2-Hydroxypyridine Step1 Nitration Start->Step1 HNO₃/H₂SO₄ Step2 Reduction of Nitro Group Step1->Step2 e.g., Sn/HCl Step3 Iodination Step2->Step3 Iodine source (e.g., ICl) Step4 N-Alkylation/ Acetylation Step3->Step4 Alkylating/ Acetylating Agent End Iodinated Pyridone Contrast Agent Step4->End

Caption: General workflow for the synthesis of early iodinated pyridone contrast media.

Toxicity Testing in the 1930s

Acute toxicity was a primary concern for these new intravenous agents. The lethal dose 50 (LD50), the dose required to kill 50% of a test population, was a key metric.

G cluster_toxicity LD50 Determination Workflow (circa 1930s) Start Test Compound Animals Animal Cohorts (e.g., mice, rats) Start->Animals Dosing Administer Graded Doses (Intravenous) Animals->Dosing Observation Observe for a Set Period (e.g., 24-48 hours) Dosing->Observation Data Record Mortality at Each Dose Level Observation->Data Calculation Statistical Calculation of LD50 Data->Calculation End LD50 Value (mg/kg) Calculation->End

Caption: A simplified workflow for determining the LD50 of a new compound in the 1930s.

Radiographic Evaluation

The efficacy of a new contrast agent was determined by its ability to opacify the urinary tract in animal models and, subsequently, in human subjects.

G cluster_radiology Urographic Evaluation Workflow Start Animal Subject (e.g., rabbit, dog) Injection Intravenous Injection of Contrast Agent Start->Injection Imaging Serial X-ray Imaging of Abdomen at Timed Intervals Injection->Imaging Analysis Visual Assessment of Kidney, Ureter, and Bladder Opacification Imaging->Analysis End Evaluation of Radiographic Density and Excretion Time Analysis->End

Caption: Workflow for the experimental radiographic evaluation of a new urographic contrast agent.

Signaling the Future: The Logical Progression of Development

The development of early water-soluble contrast media followed a logical progression driven by the need for improved safety and efficacy.

G cluster_progression Developmental Progression of Early Water-Soluble Contrast Media Inorganic Inorganic Iodides (e.g., Sodium Iodide) High Toxicity Monoiodinated Mono-iodinated Organic (Uroselectan A) Reduced Toxicity Inorganic->Monoiodinated Need for Lower Toxicity Diiodinated Di-iodinated Organic (Uroselectan B) Increased Radiopacity Monoiodinated->Diiodinated Need for Higher Contrast Triiodinated Tri-iodinated Benzoic Acid (Diatrizoate) Higher Iodine Content & Improved Safety Diiodinated->Triiodinated Quest for Optimal Efficacy & Safety

References

Methiodal: A Technical Review of a Former Iodinated Contrast Medium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Methiodal, known chemically as sodium iodomethanesulfonate, is a first-generation, water-soluble iodinated contrast medium. Once a staple in diagnostic imaging, it has since been rendered obsolete by the development of safer and more effective agents. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, historical clinical applications, and the safety concerns that led to its discontinuation.

Physicochemical Properties

This compound is an organosulfonic acid compound.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name Sodium iodomethanesulfonate[2][3]
Chemical Formula CH₂INaO₃S[2]
Molar Mass 243.98 g·mol⁻¹[2]
CAS Number 143-47-5 (Acid), 126-31-8 (Sodium Salt)[2]
ATC Code V08AA09[2][3]
Molecular Weight 222 g/mol [4]
Topological Polar Surface Area 54.37 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

Former Clinical Applications

This compound was primarily utilized as a contrast agent for X-ray imaging, with its main applications in urography and myelography. Due to its water solubility, it could be administered intravenously for imaging of the urinary tract or intrathecally for visualization of the spinal canal.

Urography

In urography, this compound was administered intravenously to enhance the visualization of the kidneys, ureters, and bladder. Following injection, the compound is filtered by the glomeruli and concentrated in the urine, providing opacification of the renal collecting systems on radiographic images.

Myelography

For myelography, this compound was injected directly into the subarachnoid space of the spinal canal. This allowed for the outlining of the spinal cord and nerve roots, aiding in the diagnosis of conditions such as herniated discs, tumors, and spinal stenosis.

Adverse Effects and Discontinuation

The clinical use of this compound was ultimately curtailed by significant safety concerns, most notably its association with adhesive arachnoiditis following myelography.[2] This is a painful and debilitating condition characterized by inflammation and scarring of the arachnoid mater, one of the protective membranes surrounding the spinal cord. The inflammation can cause the nerve roots to adhere to each other and to the dura, leading to chronic pain, neurological deficits, and disability. Cases of adhesive arachnoiditis have been reported with this compound, similar to those seen with another oil-based contrast agent, iofendylate.[2]

The development of newer, non-ionic, and lower-osmolar contrast media with improved safety profiles led to the discontinuation of this compound's use in clinical practice. As of 2021, it is not known to be marketed anywhere in the world.[2]

Experimental Protocols

Caption: Generalized workflow for this compound myelography.

Mechanism of Action and Toxicity Pathway

The mechanism of action of this compound as a contrast agent is straightforward: the iodine atom absorbs X-rays, leading to increased radiopacity of the tissues in which it is distributed.

The precise signaling pathways involved in this compound-induced arachnoiditis are not well-documented. However, it is hypothesized to be a chemically-induced inflammatory response.

toxicity_pathway Hypothesized Toxicity Pathway of this compound-Induced Arachnoiditis This compound This compound Arachnoid_Mater Arachnoid Mater This compound->Arachnoid_Mater Direct Chemical Irritation Inflammatory_Cascade Initiation of Inflammatory Cascade Arachnoid_Mater->Inflammatory_Cascade Cellular_Infiltration Infiltration of Inflammatory Cells Inflammatory_Cascade->Cellular_Infiltration Fibroblast_Activation Activation of Fibroblasts Cellular_Infiltration->Fibroblast_Activation Collagen_Deposition Collagen Deposition and Fibrosis Fibroblast_Activation->Collagen_Deposition Adhesive_Arachnoiditis Adhesive Arachnoiditis Collagen_Deposition->Adhesive_Arachnoiditis

Caption: Hypothesized pathway for this compound-induced arachnoiditis.

Conclusion

This compound represents an important step in the historical development of diagnostic imaging agents. Its use provided valuable clinical information but was ultimately limited by severe adverse effects. The story of this compound underscores the critical importance of biocompatibility and safety in the development of medical compounds. Modern contrast media have significantly improved safety profiles, largely due to the lessons learned from first-generation agents like this compound. Future research in contrast agent development will undoubtedly continue to prioritize the minimization of patient risk while maximizing diagnostic efficacy.

References

Intrathecal Methiodal: A Technical Whitepaper on a Historical Contrast Agent and its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Pharmacokinetics and Biodistribution of Intrathecal Methiodal

Executive Summary

This technical guide addresses the pharmacokinetics and biodistribution of intrathecal this compound, a historical iodinated contrast agent. A comprehensive review of available scientific literature reveals a significant lack of specific, quantitative pharmacokinetic and biodistribution data for this compound when administered via the intrathecal route. This scarcity of data is largely attributable to the agent's obsolescence, which predates the advent of modern pharmacokinetic and safety profiling standards. This compound, particularly when used for myelography, was associated with significant adverse effects, most notably adhesive arachnoiditis, which led to its discontinuation from clinical practice.

This document, therefore, serves a dual purpose: firstly, to transparently report the absence of specific data on intrathecal this compound, and secondly, to provide a comprehensive theoretical framework for its likely pharmacokinetic and biodistribution profile. This is achieved by synthesizing information on this compound's known properties, the general principles of intrathecal drug administration, and the pharmacokinetics of other, more modern iodinated contrast agents. The aim is to provide researchers and drug development professionals with a foundational understanding of the historical context and the scientific principles that would govern the behavior of such an agent in the central nervous system.

Introduction to this compound

This compound sodium, also known as sodium iodomethanesulfonate, is a crystalline salt that was historically employed as a radiopaque contrast medium.[1] Its primary application was in intravenous urography and, notably for the context of this paper, in myelography for the visualization of the spinal canal.[2] It is a water-soluble, ionic, monomeric iodinated contrast agent.[3]

The use of this compound has been discontinued, and it is not marketed in most parts of the world.[2] The primary reason for its withdrawal from clinical use was its association with severe adverse effects, particularly when administered intrathecally. Reports from the mid-20th century highlighted a significant incidence of adhesive arachnoiditis, a painful and debilitating condition characterized by inflammation and scarring of the meninges, following myelography with this compound sodium.[3][4] This adverse effect profile led to its replacement by safer, non-ionic contrast agents.

General Principles of Intrathecal Pharmacokinetics and Biodistribution

The intrathecal administration of a drug involves direct injection into the subarachnoid space, bypassing the blood-brain barrier and allowing for high concentrations within the cerebrospinal fluid (CSF). The pharmacokinetics and biodistribution of a drug administered via this route are governed by a unique set of physiological and physicochemical factors.

Cerebrospinal Fluid (CSF) Dynamics

Drugs administered into the intrathecal space are distributed throughout the CSF, which circulates through the cerebral ventricles and the subarachnoid space.[5] The volume of CSF in the intrathecal space is approximately 75 mL, and it is turned over 3-4 times daily.[5] This constant circulation and turnover play a crucial role in the distribution and eventual clearance of intrathecally administered agents. The movement of the drug within the CSF is influenced by the pulsatile flow of blood into the central nervous system.[5]

Physicochemical Properties of the Drug

The physicochemical properties of a drug, such as its lipid solubility, molecular size, and ionization state, are critical determinants of its behavior in the CSF.

  • Lipid Solubility: Highly lipid-soluble drugs can more readily penetrate the spinal cord tissue from the CSF.

  • Molecular Size: Larger molecules may have a more limited distribution within the subarachnoid space and slower clearance.

  • Ionization: The charge of a molecule can influence its interaction with biological membranes and its overall distribution.

This compound is a water-soluble, ionic compound, which would influence its distribution and clearance characteristics.[3]

Clearance from the CSF

Clearance of drugs from the CSF occurs primarily through two mechanisms:

  • Absorption into the systemic circulation: This occurs via the arachnoid villi and along the sheaths of cranial and spinal nerves.

  • Uptake into the neural tissue: The drug can be taken up by the brain and spinal cord.

Once in the systemic circulation, most iodinated contrast agents are eliminated unchanged by the kidneys through glomerular filtration.[6]

Theoretical Pharmacokinetic Profile of Intrathecal this compound

In the absence of specific studies, a theoretical pharmacokinetic profile for intrathecal this compound can be inferred from its properties and the behavior of similar agents.

Absorption and Distribution

Following intrathecal injection, this compound would be expected to distribute within the CSF. Due to its water-soluble nature, its penetration into the lipid-rich neural tissue of the spinal cord would likely be limited compared to more lipophilic compounds. The distribution would be influenced by CSF flow dynamics, with the potential for higher concentrations at the site of injection and a gradual spread throughout the neuraxis.

Metabolism

Most iodinated contrast agents are not significantly metabolized in the body and are excreted unchanged.[6] It is highly probable that this compound would follow this pattern, with minimal to no biotransformation.

Excretion

The primary route of elimination for this compound from the CSF would be absorption into the systemic circulation, followed by renal excretion. The elimination half-life from the CSF would be dependent on the rate of CSF turnover and absorption. Once in the bloodstream, its elimination half-life would be expected to be in the range of 90 to 120 minutes in individuals with normal renal function, similar to other older iodinated contrast agents.[6]

Experimental Protocols (General Framework)

While no specific experimental protocols for intrathecal this compound are available, a general framework for conducting such studies in a preclinical setting can be outlined. This is provided for informational purposes to illustrate the methodologies that would be required to generate the missing data.

Animal Model

Studies would typically be conducted in a relevant animal model, such as rats, rabbits, or non-human primates. The choice of model would depend on the specific research question and the desire to mimic human physiology as closely as possible.

Intrathecal Administration

A standardized procedure for intrathecal injection would be established. This typically involves a lumbar puncture under anesthesia to deliver a precise dose of the agent into the subarachnoid space.

Sample Collection

To determine the pharmacokinetic profile, serial sampling of CSF and blood would be necessary. CSF can be collected via a cisterna magna puncture or an indwelling catheter. Blood samples would be collected from a major vessel. For biodistribution studies, animals would be euthanized at various time points, and tissues of interest (e.g., different regions of the brain and spinal cord, kidneys, liver) would be collected.

Analytical Method

A validated analytical method, such as high-performance liquid chromatography (HPLC) with a suitable detector or liquid chromatography-mass spectrometry (LC-MS), would be required to quantify the concentration of this compound in the collected biological samples.

Data Presentation (Hypothetical)

The following tables are presented as a hypothetical illustration of how quantitative data for intrathecal this compound would be structured if it were available. It is crucial to note that the values in these tables are not real data and are for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of Intrathecal this compound in a Preclinical Model

ParameterValue (Hypothetical)Unit
Cmax (CSF)5000µg/mL
Tmax (CSF)0.5hours
AUC (CSF)15000µg*h/mL
t1/2 (CSF)4hours
Cmax (Plasma)50µg/mL
Tmax (Plasma)1hours
Clearance (Renal)100mL/min

Table 2: Hypothetical Biodistribution of Intrathecal this compound at 4 hours Post-Dose

TissueConcentration (Hypothetical)Unit
Lumbar Spinal Cord100µg/g
Thoracic Spinal Cord50µg/g
Cervical Spinal Cord20µg/g
Brain (Cerebrum)5µg/g
Kidneys200µg/g
Liver10µg/g

Visualizations

The following diagrams, generated using the DOT language, illustrate the general principles of intrathecal drug administration and the historical context of this compound.

Intrathecal_Pharmacokinetics cluster_CNS Central Nervous System cluster_Systemic Systemic Circulation Intrathecal_Admin Intrathecal Administration CSF Cerebrospinal Fluid (Subarachnoid Space) Intrathecal_Admin->CSF Injection Spinal_Cord Spinal Cord (Neural Tissue) CSF->Spinal_Cord Diffusion Brain Brain CSF->Brain CSF Circulation Bloodstream Bloodstream CSF->Bloodstream Absorption (Arachnoid Villi) Kidneys Kidneys Bloodstream->Kidneys Distribution Excretion Excretion (Urine) Kidneys->Excretion Elimination Methiodal_Historical_Timeline cluster_timeline Historical Timeline of Myelographic Contrast Agents 1940 1940 s s 1970 1970 s->1970 1980 1980 s->1980 This compound This compound Sodium (Ionic, Water-Soluble) Adverse_Effects Adhesive Arachnoiditis Reported This compound->Adverse_Effects Iophendylate Iophendylate (Oily) Iophendylate->Adverse_Effects Metrizamide Metrizamide (Non-ionic, Water-Soluble) Modern_Agents Modern Non-ionic Agents (e.g., Iohexol, Iopamidol) Metrizamide->Modern_Agents Further Improvements Adverse_Effects->Metrizamide Development of Safer Agents

References

An In-depth Technical Guide on the Radiopaque Properties of Iodomethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethanesulfonic acid, and more specifically its sodium salt (marketed historically as Methiodal, Abrodil, and Skiodan), represents one of the earliest forays into water-soluble iodinated radiocontrast agents.[1][2] Introduced in the 1930s, these agents were instrumental in the development of diagnostic imaging techniques such as intravenous pyelography and myelography.[1] Chemically, iodomethanesulfonic acid is a simple organoiodine compound, and its utility as a contrast agent is derived from the high atomic number of iodine, which allows for significant attenuation of X-rays.[3]

This technical guide provides a comprehensive overview of the known properties of iodomethanesulfonic acid as a radiopaque agent. Due to its status as an obsolete first-generation contrast medium, specific quantitative data on its radiopaque properties are scarce in modern literature. Therefore, this guide also presents comparative data for other iodinated agents and generalized experimental protocols to provide a thorough context for researchers.

Chemical and Physical Properties

Iodomethanesulfonic acid is a water-soluble compound whose radiopacity is conferred by its iodine content.[1] The sodium salt, this compound, was the form used clinically.[1][4]

PropertyValueSource
Chemical Formula CH3IO3SPubChem
IUPAC Name Iodomethanesulfonic acidPubChem
Molar Mass 222.00 g/mol PubChem
Sodium Salt Formula CH2INaO3SWikipedia[4]
Sodium Salt Molar Mass 243.98 g/mol Wikipedia[4]
Historical Trade Names This compound, Abrodil, Skiodan, Conturex, Kontrast UWikipedia[1][4]
Clinical Use Myelography, UrographyWikipedia[4]
Status ObsoleteWikipedia[4]
Radiopaque Properties: A Comparative Overview

Below is a table comparing the radiopacity of various iodinated contrast agents. This illustrates the range of X-ray attenuation achieved with different molecular structures and iodine concentrations.

Contrast AgentIodine Concentration (mg/mL)Mean Radiopacity (HU) at 100% ConcentrationAgent Type
Isovue 370370>1800Non-ionic Monomer
Visipaque 320320~1600Non-ionic Dimer (Iso-osmolar)
Omnipaque 300300~1600Non-ionic Monomer
Isovue 300300~1500Non-ionic Monomer

Note: Data is illustrative and sourced from a comparative study. Absolute HU values can vary based on imaging parameters.

Given that this compound is a simple, ionic, monomeric agent, its radiopacity for a given iodine concentration would be expected to follow the general principles of X-ray attenuation but likely with higher osmolality and toxicity compared to modern non-ionic agents.[6]

Experimental Protocols

General Methodology for Measuring Radiopacity of a Water-Soluble Contrast Agent

The following is a generalized experimental protocol for determining the radiopacity of a water-soluble iodinated contrast agent, such as iodomethanesulfonic acid. This protocol is based on standard in vitro methods.

  • Preparation of Phantoms:

    • A series of dilutions of the contrast agent in saline or water are prepared to achieve a range of iodine concentrations.

    • These solutions are then placed in standardized containers, such as test tubes or wells in a phantom, alongside a control (e.g., saline or water).[7]

    • An aluminum step wedge can be included in the phantom for calibration and to express radiopacity in terms of aluminum-equivalent thickness (mm Al).[8][9]

  • CT Imaging:

    • The phantom is scanned using a clinical or micro-CT scanner.

    • Standardized scanning parameters (e.g., tube voltage (kVp), tube current (mA), slice thickness, and reconstruction algorithm) are used for all measurements to ensure comparability.[7]

  • Data Analysis:

    • Regions of Interest (ROIs) are drawn within the images of the contrast-filled containers and the control.

    • The mean Hounsfield Unit (HU) for each ROI is measured using the scanner's software.

    • A calibration curve is generated by plotting the mean HU values against the known iodine concentrations.

    • The relationship between HU and iodine concentration is typically linear.[7]

Visualizations

Classification of Iodinated Contrast Media

The following diagram illustrates the classification of iodinated contrast agents, showing the position of iodomethanesulfonic acid (this compound/Abrodil) as a first-generation ionic monomer.

G Classification of Iodinated Contrast Agents A Iodinated Contrast Agents B Ionic A->B C Non-Ionic A->C D Monomer B->D E Dimer B->E F Monomer C->F G Dimer C->G H Iodomethanesulfonic Acid (e.g., this compound, Abrodil) D->H

Caption: Classification of iodinated contrast agents.

Conceptual Workflow for Synthesis of an Iodinated Organic Compound

G Conceptual Synthesis Workflow A Start: Organic Precursor (e.g., Methanesulfonic Acid Derivative) B Iodination Reaction (e.g., with I2 and a catalyst or an iodinating agent) A->B C Purification (e.g., Crystallization, Chromatography) B->C D Salt Formation (e.g., reaction with Sodium Hydroxide or Carbonate) C->D E Final Product: Sodium Iodomethanesulfonate D->E

Caption: Conceptual synthesis of an iodinated agent.

General Experimental Workflow for Radiopacity Measurement

The following diagram outlines the typical workflow for experimentally determining the radiopacity of a contrast agent.

G Radiopacity Measurement Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Contrast Agent Dilutions B Construct Phantom with Samples and Controls A->B C Scan Phantom using CT B->C D Define Regions of Interest (ROIs) C->D E Measure Mean Hounsfield Units (HU) D->E F Correlate HU with Iodine Concentration E->F

Caption: Workflow for radiopacity measurement.

Iodomethanesulfonic acid, as the basis for early contrast agents like this compound and Abrodil, holds a significant place in the history of radiological imaging.[2][6] While it has been superseded by safer and more effective agents, understanding its fundamental properties remains relevant for historical context and for the broader understanding of contrast media development. This guide has provided an overview of its known characteristics, placed it within the classification of iodinated agents, and outlined the general methodologies used to assess the radiopaque properties that were fundamental to its clinical application. For researchers in the field, this information serves as a foundation for appreciating the evolution of contrast media and the principles that continue to guide the development of new imaging agents.

References

In Vivo Stability and Degradation of Methiodal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methiodal (sodium iodomethanesulfonate) is an early-generation iodinated contrast agent that is no longer in clinical use. Consequently, detailed in vivo stability and degradation data are scarce in modern scientific literature. This guide synthesizes available information on this compound and analogous early ionic contrast agents, such as diatrizoate and iothalamate, to provide a comprehensive overview of its likely in vivo behavior. The experimental protocols and pathways described are based on general principles of pharmacology and drug metabolism and should be adapted for specific research needs.

Introduction

This compound was historically used as a water-soluble iodinated contrast medium for various radiological examinations. Understanding the in vivo stability and degradation of such agents is crucial for assessing their safety and efficacy profiles. This technical guide provides an in-depth analysis of the presumed in vivo stability, metabolic pathways, and degradation products of this compound, drawing parallels from structurally similar and better-studied ionic contrast agents.

Physicochemical Properties and In Vivo Stability

This compound is the sodium salt of iodomethanesulfonic acid. As a simple, small, and water-soluble molecule, it is expected to exhibit high stability in biological fluids. Like other early ionic contrast media, it is not anticipated to undergo significant metabolism. The primary mechanism of clearance is expected to be rapid renal excretion of the intact molecule.

However, minor degradation through deiodination, the cleavage of the carbon-iodine bond, is a potential pathway for all iodinated contrast agents. This process can be influenced by physiological conditions and enzymatic activity.

Pharmacokinetics and Biodistribution

Based on data from analogous early ionic, monomeric contrast agents like diatrizoate and iothalamate, the pharmacokinetic profile of this compound can be inferred.

Table 1: Inferred Pharmacokinetic Parameters of this compound and Analogous Agents

ParameterDiatrizoateIothalamateInferred for this compound
Administration Intravenous, OralIntravenousIntravenous
Protein Binding LowLowLow
Half-life ~1-2 hours~1.5 hours~1-2 hours
Volume of Distribution Extracellular fluidExtracellular fluidExtracellular fluid
Metabolism NegligibleNegligiblePresumed Negligible
Excretion Primarily renal (unchanged)Primarily renal (unchanged)Primarily renal (unchanged)

Note: The values for Diatrizoate and Iothalamate are compiled from various pharmacokinetic studies. The values for this compound are inferred based on its structural similarity and the properties of these analogous compounds.

In Vivo Degradation Pathways

While extensive metabolism is not expected, two primary degradation pathways are plausible for this compound in vivo:

  • Deiodination: This is the most likely degradation pathway for iodinated contrast media. Enzymatic deiodination can occur, catalyzed by deiodinases, which are enzymes primarily involved in thyroid hormone metabolism. Non-enzymatic deiodination can also occur, though likely to a lesser extent under physiological conditions. The primary degradation product would be inorganic iodide.

  • Desulfonation: Cleavage of the carbon-sulfur bond is another potential, though less probable, metabolic pathway. This would lead to the formation of inorganic sulfite and iodomethane derivatives.

dot

This compound This compound Deiodination Deiodination This compound->Deiodination Primary Pathway Desulfonation Desulfonation This compound->Desulfonation Minor/Hypothetical Pathway Inorganic_Iodide Inorganic_Iodide Deiodination->Inorganic_Iodide Methanesulfonate Methanesulfonate Deiodination->Methanesulfonate Iodomethane_Derivatives Iodomethane_Derivatives Desulfonation->Iodomethane_Derivatives Inorganic_Sulfite Inorganic_Sulfite Desulfonation->Inorganic_Sulfite

Caption: Potential in vivo degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for assessing the in vivo stability and degradation of a compound like this compound.

Animal Model and Dosing
  • Animal Selection: Use a relevant animal model, such as rats or rabbits.

  • Compound Administration: Administer this compound intravenously at a clinically relevant dose.

  • Group Allocation: Include a control group receiving a vehicle injection and multiple experimental groups for sample collection at different time points.

Sample Collection and Processing
  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection.

  • Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for up to 48 hours.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs (kidneys, liver, spleen, etc.).

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples. Store all samples at -80°C until analysis.

Analytical Methodology
  • Chromatographic Separation: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent drug from potential degradation products.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (LC-MS/MS) for the identification and quantification of the parent drug and its metabolites.

  • Quantification of Inorganic Iodide: Utilize methods such as inductively coupled plasma mass spectrometry (ICP-MS) or ion-selective electrodes to quantify the amount of free iodide in biological samples.

dot

cluster_in_vivo In Vivo Study cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Dosing Animal Dosing (IV Administration) Sample_Collection Sample Collection (Blood, Urine, Tissues) Animal_Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma, Homogenates) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Parent & Metabolites) Sample_Processing->LC_MS_MS ICP_MS ICP-MS Analysis (Inorganic Iodide) Sample_Processing->ICP_MS Pharmacokinetics Pharmacokinetic Modeling LC_MS_MS->Pharmacokinetics Degradation_Quantification Degradation Product Quantification LC_MS_MS->Degradation_Quantification ICP_MS->Degradation_Quantification

Caption: Experimental workflow for in vivo stability and degradation studies.

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data on its in vivo degradation is not available. Research on analogous compounds suggests that the extent of deiodination is generally low for simple, ionic contrast agents that are rapidly excreted.

Table 2: Hypothetical In Vivo Degradation Profile of this compound

Time Post-InjectionParent Compound (% of Dose)Inorganic Iodide (% of Dose)
1 hour> 98%< 1%
4 hours> 95% (in urine)< 2% (in urine)
24 hours> 98% (cumulative in urine)< 2% (cumulative in urine)

This table is a hypothetical representation based on the expected high stability and rapid renal clearance of this compound, with minimal deiodination.

Conclusion

While direct experimental data on the in vivo stability and degradation of this compound is limited, a comprehensive understanding can be inferred from its chemical structure and the behavior of analogous early-generation ionic contrast media. This compound is presumed to be highly stable in vivo, with negligible metabolism and rapid excretion of the intact molecule via the kidneys. The primary, albeit minor, degradation pathway is likely deiodination, resulting in the formation of inorganic iodide. The experimental protocols outlined in this guide provide a framework for conducting definitive studies to elucidate the in vivo fate of this compound or other similar compounds. Researchers in drug development should consider these factors when evaluating the safety and efficacy of new iodinated agents.

In-depth Technical Analysis of Kontrast U and Conturex: A Review of Early Research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific and technical literature reveals no specific entities or research programs identified under the names "Kontrast U" or "Conturex" within the domains of life sciences, drug development, or related research fields.

The term "Conturex" is consistently and exclusively associated with a line of CNC machining centers produced by the WEINIG Group, a manufacturer of woodworking machinery.[4][5][6] Technical documentation and brochures describe the "Conturex" series as equipment for window and door manufacturing, detailing its mechanical specifications and production capabilities.[7][8] There is no indication in the available literature of "Conturex" being a subject of scientific or biomedical research.

References

Methodological & Application

Historical Protocols for Methiodal Myelography: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical protocols for myelography using Methiodal (also known under trade names such as Abrodil, Conturex, and Kontrast U), an early water-soluble contrast agent. The information is intended for researchers, scientists, and drug development professionals interested in the historical context of neuroradiology and the evolution of contrast media.

Introduction

This compound, the sodium salt of monoiodo-methane-sulfonic acid, was a pioneering water-soluble contrast medium introduced for myelography in the 1930s. Its development marked a significant departure from the previously used iodized oils, such as Lipiodol, as it was absorbable and did not need to be removed from the subarachnoid space after the procedure. However, its use was associated with significant side effects, which ultimately led to its replacement by less toxic, non-ionic contrast agents.[1] This document outlines the known protocols for its use, adverse effects, and the clinical context of its application.

Data Presentation

The primary adverse effect associated with this compound and other early ionic water-soluble contrast agents was adhesive arachnoiditis, an inflammation of the meninges that can lead to chronic pain and neurological complications.[2] The table below summarizes the incidence of this complication as reported in a comparative study.

Contrast MediumNumber of CasesIncidence of Adhesive Arachnoiditis
This compound sodium 46 10.9% (5 cases) [3]
Iothalamate meglumine9625.0% (24 cases)[3]
Iocarmate meglumine1258.3% (7 cases)[3]
Iodophendylate (oil-based)1070.0% (7 cases)[3]
Metrizamide (non-ionic)900% (0 cases)[3]

Experimental Protocols

The following protocols are based on historical accounts of this compound myelography, primarily for the investigation of lumbar disc herniation.[4]

Patient Preparation
  • Hydration: Patients were typically encouraged to be well-hydrated before the procedure.

  • Fasting: A period of fasting (e.g., no solid food for 4 hours prior) was often required.[5]

  • Medication Review: Discontinuation of medications that could lower the seizure threshold was a consideration, although this became a more prominent concern with later water-soluble agents.[1]

  • Allergy Assessment: Inquiry about any history of allergy to iodine was a standard preliminary step.[6]

Anesthesia and Lumbar Puncture

Due to the irritant nature of this compound, spinal anesthesia was a mandatory component of the procedure.[4]

  • Patient Positioning: The patient was placed on a tilting radiographic table, typically lying on the affected side.[4]

  • Lumbar Puncture: A lumbar puncture was performed, usually at the L2-L3 or L3-L4 interspace, to access the subarachnoid space.[7]

  • Cerebrospinal Fluid (CSF) Aspiration: Approximately 10 ml of CSF was aspirated.[4]

  • Spinal Anesthesia: Following CSF aspiration, 0.05 to 0.10 grams of novocaine (procaine) was administered intrathecally. Anesthesia was considered effective after about 10 minutes.[4] In later years, Xylocaine (lidocaine) was also used and was reported to reduce the incidence of post-myelographic cramps.[2]

Contrast Administration and Imaging
  • Contrast Medium: A 20% solution of this compound (referred to as "myelotrast AL" in some historical literature) was used.[4]

  • Dosage: 7 to 10 ml of the 20% solution was injected. The volume was not to exceed 10 ml.[4]

  • Injection Technique: The contrast medium was injected very slowly into the subarachnoid space through the indwelling lumbar puncture needle.[4]

  • Patient Positioning for Contrast Flow: The head of the table was tilted upwards to an angle of approximately 20° to facilitate the flow of the hyperbaric this compound solution caudally.[4]

  • Radiographic Imaging: A series of radiographs were taken under fluoroscopic guidance. Standard projections included:

    • Frontal view with the patient in a lateral position.

    • Oblique views with the patient rotated 30° and 45° ventrally.

    • An oblique view with the patient rotated 45° dorsally.

    • A lateral view with the patient in the prone position.[4]

Post-Procedure Care
  • Bed Rest: Patients were required to remain in bed for a period, often with the head slightly elevated, to minimize the risk of headache and other complications.[8]

  • Hydration: Patients were encouraged to drink plenty of fluids to aid in the excretion of the contrast medium and to replace the aspirated CSF.[5]

  • Monitoring: Patients were monitored for adverse reactions, including headache, nausea, and signs of meningeal irritation or neurological changes.[9]

Mandatory Visualization

Methiodal_Myelography_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure patient_prep Patient Preparation (Hydration, Fasting, Med Review) lumbar_puncture Lumbar Puncture & CSF Aspiration patient_prep->lumbar_puncture Positioning anesthesia_prep Anesthesia Preparation spinal_anesthesia Spinal Anesthesia (Novocaine/Lidocaine) lumbar_puncture->spinal_anesthesia contrast_injection This compound Injection (20% Solution, 7-10ml) spinal_anesthesia->contrast_injection Wait 10 min imaging Fluoroscopy & Radiography contrast_injection->imaging Table Tilt bed_rest Bed Rest & Head Elevation imaging->bed_rest hydration Increased Fluid Intake bed_rest->hydration monitoring Monitoring for Adverse Effects hydration->monitoring

Workflow of Historical this compound Myelography.

Adverse_Effects_Pathway This compound Intrathecal this compound (Ionic, Hyperosmolar) irritation Meningeal Irritation This compound->irritation Direct Chemical Effect inflammation Inflammatory Response (Arachnoiditis) irritation->inflammation adhesions Fibrotic Adhesions inflammation->adhesions Chronic Phase nerve_impingement Nerve Root Impingement adhesions->nerve_impingement chronic_pain Chronic Pain & Neurological Deficits nerve_impingement->chronic_pain

Pathophysiological Cascade of this compound-Induced Arachnoiditis.

References

Application Notes and Protocols for Intrathecal Administration of Methiodal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methiodal (also known as sodium iodomethanesulfonate) is an iodinated contrast medium that is considered obsolete and is not known to be marketed anywhere in the world.[1] Its historical use for myelography (radiographic imaging of the spinal cord) was associated with severe complications, most notably adhesive arachnoiditis, a painful and debilitating inflammatory condition of the spinal meninges.[1][2] The following information is provided for historical and research purposes only and does not constitute a recommendation or protocol for current use. Modern imaging techniques, such as Magnetic Resonance Imaging (MRI), and safer contrast agents have largely replaced the procedures described herein.[3][4]

Application Notes

Historical Context and Use

This compound was a water-soluble, iodinated contrast agent employed for radiographic examinations of the spinal canal, a procedure known as myelography.[1] This technique was used to diagnose pathologies of the spinal cord, such as tumors, cysts, and spinal cord injuries, before the widespread availability of MRI.[3] The procedure involved the direct injection of the contrast medium into the subarachnoid space to enhance the visibility of intraspinal structures on X-ray images.[5] Due to its water-soluble nature, it did not need to be removed after the procedure, unlike the oil-based agents (e.g., iofendylate/Pantopaque) used during the same era, which also carried a high risk of causing arachnoiditis.[3][6]

Chemical and Physical Properties

This compound is the sodium salt of iodomethanesulfonic acid. Its properties as a contrast agent are derived from the high atomic number of iodine, which attenuates X-rays, creating contrast on radiographic images.[7]

PropertyDataReference
IUPAC Name Sodium iodomethanesulfonate[1]
Molecular Formula CH₂INaO₃S[1]
Molar Mass 243.98 g·mol⁻¹[1]
Type Ionic, Water-Soluble Contrast Medium
Excretion Primarily via renal excretion after absorption from the cerebrospinal fluid (CSF) into the bloodstream.[8]
Significant Risks and Complications

The primary reason for the discontinuation of this compound was its association with severe, irreversible complications. Researchers and clinicians working with any historical compounds must be aware of these significant risks.

  • Adhesive Arachnoiditis: The most severe complication linked to this compound is adhesive arachnoiditis.[1] This is a chronic, painful condition where inflammation leads to scar tissue formation that can cause nerve roots to clump together, leading to neurological deficits and chronic pain.[2]

  • Neurotoxicity: Like other early contrast agents, this compound carried a risk of neurotoxicity. Direct administration into the cerebrospinal fluid bypasses the blood-brain barrier, making the central nervous system highly susceptible to irritation or damage from the agent.[9][10]

  • General Complications of Intrathecal Injection: The procedure itself carries risks common to all intrathecal administrations, including post-dural puncture headache, infection (meningitis), bleeding, and nerve injury.[11][12][13]

Historical Protocol: General Myelography with Water-Soluble Contrast

The following is a generalized description of the historical procedure for myelography using a water-soluble contrast agent like this compound. This is not a validated or recommended protocol for current use. Specific quantitative data for this compound, such as precise dosages and injection volumes, are not well-documented in modern literature. The procedure was typically performed by a radiologist using fluoroscopic guidance.

Patient Preparation
  • Medication Review: Patients were advised to discontinue medications that could lower the seizure threshold for approximately 48 hours before the procedure.[8]

  • Hydration: Ensuring the patient was well-hydrated was important to promote renal clearance of the contrast agent after its absorption into the bloodstream.[8]

  • Informed Consent: The risks and benefits of the procedure were discussed with the patient.

Equipment
  • Sterile myelography tray

  • Fluoroscopy C-arm or table

  • Spinal needles (size varied, e.g., 20-22 gauge)

  • Contrast agent (this compound)

  • Local anesthetic (e.g., lidocaine)

  • Sterile drapes, gloves, and antiseptic solution

Administration Procedure

The workflow for historical myelography involved patient positioning, sterile preparation, lumbar puncture, contrast injection, and imaging.

G cluster_prep Pre-Procedure cluster_injection Procedure cluster_imaging Imaging & Post-Procedure Patient_Positioning 1. Patient Positioning (Prone or Lateral Decubitus) Sterile_Prep 2. Sterile Field Preparation (Antiseptic application) Patient_Positioning->Sterile_Prep Anesthesia 3. Local Anesthesia (Skin infiltration) Sterile_Prep->Anesthesia Lumbar_Puncture 4. Lumbar Puncture (Needle insertion into subarachnoid space, typically L2-L3 or L3-L4) Anesthesia->Lumbar_Puncture CSF_Confirmation 5. CSF Flow Confirmation Lumbar_Puncture->CSF_Confirmation Stylet removed Injection 6. Contrast Injection (Slow intrathecal injection of this compound) CSF_Confirmation->Injection CSF observed Imaging 7. Fluoroscopic Imaging (Table tilted to guide contrast flow) Injection->Imaging Post_Care 8. Post-Procedure Care (Patient remains with head elevated 30-45°) Imaging->Post_Care Monitoring 9. Patient Monitoring (Observation for headache, neurological signs) Post_Care->Monitoring

Diagram of the historical myelography workflow.
  • Patient Positioning: The patient was typically placed in a lateral decubitus (side-lying) or prone position to facilitate lumbar puncture.

  • Lumbar Puncture: Using aseptic technique, a spinal needle was inserted into the subarachnoid space, usually at the L2-L3 or L3-L4 vertebral interspace to avoid the spinal cord, which terminates around L1-L2.[14]

  • CSF Confirmation: Successful entry into the subarachnoid space was confirmed by the free flow of cerebrospinal fluid upon removal of the needle's stylet.[14]

  • Contrast Injection: A volume of CSF, often equivalent to the volume of contrast to be injected, was sometimes removed.[10] The this compound solution was then injected slowly into the intrathecal space.[15]

  • Imaging: Under fluoroscopic guidance, the patient and the table were tilted (Trendelenburg and reverse Trendelenburg positions) to use gravity to control the flow of the hyperbaric contrast agent along the spinal canal to the specific region of interest (lumbar, thoracic, or cervical).[3] Multiple X-ray images were taken.

Post-Procedure Care
  • To prevent the contrast medium from flowing intracranially and to reduce the risk of headaches, patients were instructed to remain with their head and shoulders elevated (e.g., 30-45 degrees) for several hours post-procedure.

  • Continued hydration was encouraged to facilitate the clearance of the contrast agent.

  • Patients were monitored for adverse reactions, including severe headache, nausea, vomiting, or neurological symptoms.[8]

References

Methiodal for Spinal Imaging: A Historical Perspective on Dosage, Protocols, and Neurotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methiodal, also known as sodium iodomethanesulfonate and sold under trade names such as Abrodil and Skiodan, is a water-soluble, ionic iodinated contrast agent historically used for radiographic imaging, including myelography (spinal imaging).[1] Its use has been discontinued worldwide due to significant safety concerns, most notably its association with adhesive arachnoiditis, a chronic and painful inflammatory condition of the arachnoid mater.[1] This document provides a detailed overview of the historical dosage and concentration of this compound for spinal imaging, experimental protocols derived from historical literature, and an exploration of the toxicological data and potential signaling pathways involved in its adverse effects.

Physicochemical Properties of this compound Sodium

This compound sodium is a white crystalline powder with a slight saline taste.[2] It is freely soluble in water, which made it a suitable candidate for a water-soluble contrast agent.[2] However, its hypertonicity in solution is a key factor contributing to its neurotoxicity.[2][3]

PropertyValueReference
Chemical Name Sodium iodomethanesulfonate[1]
Molecular Formula CH₂INaO₃S[1]
Molecular Weight 243.98 g/mol [1]
Iodine Content Approximately 52%[4]
Solubility in Water Freely soluble[2]
Appearance White crystalline powder[2]
Stability Decomposes on exposure to light[2]

Historical Dosage and Concentration for Spinal Imaging (Myelography)

Historical myelographic studies utilizing this compound (Abrodil) provide insights into the dosages and concentrations that were employed. It is crucial to note that these protocols are obsolete and presented here for historical and research purposes only.

ParameterValueReference
Concentration 20% solution[5]
Volume 7 - 10 mL[5]
Maximum Volume Not to exceed 10 mL[5]
Iodine Concentration (estimated) ~104 mg/mL*

*Calculated based on a 20% solution of this compound sodium (200 mg/mL) with an iodine content of approximately 52%.

Experimental Protocols

The following protocols are reconstructed from historical accounts of this compound myelography and are intended for informational purposes for researchers. These procedures are not for clinical use.

Preparation of this compound Solution (20% w/v)
  • Materials: this compound sodium powder, sterile water for injection.

  • Procedure:

    • Aseptically weigh the required amount of this compound sodium powder.

    • Dissolve the powder in sterile water for injection to achieve a final concentration of 200 mg/mL (20% w/v).

    • Filter the solution through a sterile 0.22 µm filter to ensure sterility.

    • Protect the solution from light until use.

Historical Protocol for Lumbar Myelography in Animal Models (Conceptual)

This protocol is a conceptual reconstruction based on historical clinical descriptions and modern principles of animal research. Specific details from original animal studies are scarce in currently available literature.

  • Animal Model: Adult male New Zealand White rabbits (or other suitable species).

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, administered intramuscularly).

  • Procedure:

    • Place the anesthetized animal in a prone position.

    • Aseptically prepare the lumbar region.

    • Perform a lumbar puncture at the L5-L6 or L6-L7 interspace using a 22-gauge spinal needle.

    • Confirm correct needle placement by observing the outflow of cerebrospinal fluid (CSF).

    • Slowly inject 0.5 - 1.0 mL of the 20% this compound solution into the subarachnoid space.

    • Withdraw the needle and position the animal for imaging.

  • Imaging:

    • Acquire lateral and ventrodorsal radiographs of the lumbar spine immediately after injection.

    • Utilize fluoroscopy to observe the flow of the contrast agent in real-time if available.

  • Post-Procedure:

    • Monitor the animal for any neurological deficits or signs of distress.

    • For terminal studies, euthanize the animal at predetermined time points for histopathological analysis of the spinal cord and meninges.

Toxicology and Adverse Effects

The primary and most severe adverse effect associated with the intrathecal use of this compound is adhesive arachnoiditis .[1] This condition is characterized by chronic inflammation of the arachnoid mater, leading to the formation of scar tissue that can cause nerve roots to clump together, resulting in chronic pain, sensory loss, and motor deficits.[6][7]

The neurotoxicity of this compound is believed to be multifactorial, stemming from:

  • Hyperosmolarity: The hypertonic nature of the this compound solution can disrupt the blood-brain barrier by causing endothelial cell shrinkage and opening of tight junctions.[3] This allows the contrast agent to come into direct contact with neural tissues.

  • Direct Chemical Toxicity: Iodinated contrast agents can exert direct toxic effects on neurons and glial cells, leading to inflammation and cellular damage.[8][9] In vitro studies have shown that ionic contrast media can negatively impact endothelial cell viability.[10]

Signaling Pathways in Contrast-Induced Neuroinflammation

The precise signaling pathways triggered by this compound leading to arachnoiditis have not been fully elucidated. However, based on the understanding of neuroinflammation and the effects of hyperosmolar solutions and chemical irritants on the central nervous system, a plausible cascade of events can be proposed. The initial insult, a combination of hyperosmolarity and chemotoxicity, likely activates resident immune cells of the CNS, primarily microglia and astrocytes.

G Proposed Signaling Pathway of this compound-Induced Arachnoiditis This compound Intrathecal this compound (Hyperosmolar & Chemotoxic) BBB_Disruption Blood-Spinal Cord Barrier Disruption This compound->BBB_Disruption Microglia_Activation Microglia Activation BBB_Disruption->Microglia_Activation Astrocyte_Activation Astrocyte Activation BBB_Disruption->Astrocyte_Activation Cytokine_Release Release of Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, etc.) Microglia_Activation->Cytokine_Release Astrocyte_Activation->Cytokine_Release Leukocyte_Infiltration Leukocyte Infiltration Cytokine_Release->Leukocyte_Infiltration Fibroblast_Proliferation Fibroblast Proliferation & Collagen Deposition Cytokine_Release->Fibroblast_Proliferation Leukocyte_Infiltration->Fibroblast_Proliferation Adhesive_Arachnoiditis Adhesive Arachnoiditis (Fibrosis, Nerve Root Clumping) Fibroblast_Proliferation->Adhesive_Arachnoiditis

Caption: Proposed pathway of this compound-induced arachnoiditis.

This activation leads to the release of a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines, which further amplify the inflammatory response and recruit peripheral immune cells.[11][12] This sustained inflammation promotes fibroblast proliferation and collagen deposition, leading to the characteristic fibrosis and adhesions of arachnoiditis.[13]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the neurotoxic effects of a compound like this compound in a preclinical setting.

G Experimental Workflow for Preclinical Neurotoxicity Assessment A Compound Preparation (e.g., this compound Solution) C Intrathecal Administration A->C B Animal Model Selection & Acclimatization B->C D In Vivo Imaging (Radiography/Fluoroscopy) C->D E Behavioral Assessment (Neurological Scoring) C->E I Data Analysis & Interpretation D->I F Tissue Collection (Spinal Cord & Meninges) E->F G Histopathology (H&E, Masson's Trichrome) F->G H Immunohistochemistry (Glial Activation, Inflammation) F->H G->I H->I

Caption: Workflow for preclinical neurotoxicity studies.

Conclusion

This compound represents a significant chapter in the history of neuroradiology, highlighting the critical importance of biocompatibility and safety in the development of contrast agents. While its use is a relic of the past, the study of its properties and adverse effects provides valuable lessons for contemporary and future drug development. The severe neurotoxicity, particularly the induction of adhesive arachnoiditis, underscores the sensitivity of the intrathecal space to hyperosmolar and chemotoxic substances. The information presented here serves as a historical reference and a cautionary tale for researchers and professionals in the field of neuroscience and drug development.

References

Application Notes and Protocols for the Historical Use of Methiodal in Urography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiodal, also known under trade names such as Abrodil and Conturex, was an early iodinated contrast medium pivotal in the development of diagnostic radiology, particularly in urography. As sodium iodomethanesulfonate, it represented a first-generation, water-soluble, ionic contrast agent. Its use in the mid-20th century, primarily in the 1930s and 1940s, allowed for the visualization of the urinary tract through intravenous pyelography (IVP), a significant advancement from the earlier, more invasive retrograde techniques. These notes provide a detailed overview of the historical application of this compound, its procedural protocols, and the context of its eventual replacement by safer, more effective agents.

Chemical and Physical Properties

This compound, or sodium iodomethanesulfonate, is a relatively simple iodinated organic compound. The presence of iodine, a high-atomic-number element, allowed for the attenuation of X-rays, thereby creating contrast in the resulting radiograph. Being a water-soluble, ionic monomer, it was readily excreted by the kidneys, a crucial characteristic for urographic studies.

PropertyData
Chemical Name Sodium iodomethanesulfonate
Molecular Formula CH₂INaO₃S
Molecular Weight 243.98 g/mol
Iodine Content Approximately 52%
Type Ionic, Monomeric
Solubility High in water

Historical Intravenous Urography Protocol with this compound (Abrodil)

The following protocol is a synthesized representation of intravenous urography procedures as described in historical medical literature from the 1930s and 1940s. It is intended for informational and research purposes only and does not constitute a recommendation for clinical use.

Patient Preparation
  • Dietary Restrictions: Patients were often instructed to follow a specific diet for 1-2 days prior to the procedure to reduce gas and fecal matter in the intestines, which could obscure the view of the urinary tract. This often involved a low-residue diet.

  • Laxatives/Enemas: A laxative was typically administered the evening before the examination, and a cleansing enema might have been given on the morning of the procedure to ensure the bowels were clear.

  • Dehydration: To achieve a higher concentration of the contrast medium in the urine and thus better opacification of the urinary tract, patients were often fluid-restricted for a period before the procedure.

Contrast Medium and Administration
  • Concentration: this compound was typically supplied in sterile aqueous solutions, with concentrations often around 20% or 40%.

  • Dosage: The standard adult dose was generally around 20 ml of a 40% solution. Dosages were adjusted based on the patient's age and weight.

  • Administration: The solution was warmed to body temperature to reduce viscosity and patient discomfort. It was administered via slow intravenous injection, typically over a period of several minutes.

Radiographic Imaging Sequence

A series of X-ray images were taken at specific intervals to capture the passage of the contrast medium through the urinary system.

  • Preliminary Film: A plain X-ray of the abdomen (also known as a KUB - Kidneys, Ureters, Bladder) was taken before the injection of this compound to visualize any calcifications that might be obscured by the contrast agent.

  • Post-Injection Films:

    • 5-10 minutes: To visualize the nephrographic phase (contrast in the kidney parenchyma) and the filling of the renal pelves and calyces.

    • 15-20 minutes: To assess the ureters.

    • 30-45 minutes: To visualize the bladder.

    • Post-voiding film: An image taken after the patient emptied their bladder to assess for residual urine and any abnormalities of the bladder mucosa.

Data Presentation

This compound Urography Parameters (Historical)
ParameterTypical Value/Procedure
Contrast Agent This compound (Abrodil)
Concentration 20% - 40% aqueous solution
Dosage (Adult) ~20 ml of 40% solution
Administration Route Intravenous
Injection Rate Slow injection over several minutes
Patient Preparation Low-residue diet, laxatives, fluid restriction
Imaging Modality X-ray
Imaging Sequence Pre-injection KUB, timed post-injection films (5-45 min), post-void film
Adverse Effects

This compound, as an early ionic contrast medium, was associated with a higher incidence of adverse effects compared to modern agents. These were often attributed to its high osmolality and inherent chemical properties.

Type of Adverse EffectExamples
Mild Reactions Nausea, vomiting, flushing, metallic taste, arm pain at injection site
Moderate Reactions Urticaria (hives), edema
Severe Reactions Anaphylactoid reactions (rare)
Other Discomfort due to dehydration protocols

Discontinuation and Evolution

The use of this compound in urography declined with the development of safer and more effective contrast agents. The primary reasons for its replacement include:

  • Higher incidence of adverse effects: Compared to newer agents, particularly the non-ionic, low-osmolality contrast media that emerged later, this compound caused more patient discomfort and had a higher risk of side effects.

  • Suboptimal image quality: While revolutionary for its time, the image quality produced by this compound was often inferior to that of later-generation agents which provided better opacification of the urinary tract.

  • Development of safer alternatives: The introduction of tri-iodinated compounds and subsequently non-ionic contrast media in the latter half of the 20th century provided radiologists with options that had significantly improved safety profiles and diagnostic efficacy.

Diagrams

Historical_Urography_Workflow A Patient Preparation (Low-Residue Diet, Laxatives, Dehydration) B Preliminary KUB X-ray A->B Proceed to imaging C Intravenous Injection of this compound (~20ml of 40% solution) B->C Administer contrast D Timed Sequence of X-ray Imaging C->D Capture passage of contrast E Post-Voiding X-ray D->E Assess bladder emptying F Radiographic Interpretation E->F Final diagnosis

Caption: Workflow of a historical intravenous urography procedure using this compound.

Methiodal_Properties_and_Discontinuation cluster_properties Properties of this compound cluster_outcomes Clinical Outcomes & Rationale for Discontinuation P1 Ionic Monomer O1 Adverse Effects (Nausea, flushing, etc.) P1->O1 O2 Suboptimal Image Quality P1->O2 P2 High Osmolality P2->O1 P2->O2 P3 Water-Soluble O3 Development of Safer, Low-Osmolality Agents O1->O3 Led to development of O2->O3 Led to development of

Caption: Logical relationship of this compound's properties to its clinical outcomes and eventual discontinuation.

Methiodal in Early Ventriculography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiodal, known chemically as sodium iodomethanesulfonate and marketed under trade names such as Abrodil, Skiodan, and Conturex, was a pioneering water-soluble iodinated contrast agent developed in the early 1930s. Its introduction marked a significant step away from the risks associated with air ventriculography and the use of oil-based contrast media. These application notes provide a detailed overview of the historical use of this compound in early ventriculography studies, including its chemical properties, experimental protocols derived from historical literature, and a summary of reported data.

Chemical Properties and Synthesis

This compound is the sodium salt of iodomethanesulfonic acid. As a water-soluble, organic iodine compound, it offered the advantage of being readily absorbed and excreted, a desirable characteristic for a contrast agent.

Synthesis of this compound (Sodium Iodomethanesulfonate):

The synthesis of this compound typically involves a two-step process:

  • Sulfonation of Methane: Methane is reacted with fuming sulfuric acid (oleum) to produce methanesulfonic acid.

  • Iodination and Neutralization: The resulting methanesulfonic acid is then iodinated, followed by neutralization with sodium hydroxide to yield the final product, sodium iodomethanesulfonate.

methane Methane (CH4) methanesulfonic_acid Methanesulfonic Acid (CH3SO3H) methane->methanesulfonic_acid Sulfonation oleum Fuming Sulfuric Acid (H2SO4 + SO3) oleum->methanesulfonic_acid This compound This compound (ICH2SO3Na) methanesulfonic_acid->this compound Iodination & Neutralization iodination_reagent Iodinating Agent iodination_reagent->this compound sodium_hydroxide Sodium Hydroxide (NaOH) sodium_hydroxide->this compound

Simplified synthesis pathway of this compound.

Experimental Protocols for Ventriculography

The following protocols are based on historical accounts of early experimental studies, primarily in animal models, which informed its potential use in humans. Direct human ventriculography with this compound was approached with extreme caution due to significant adverse effects.

Animal (Canine) Model Protocol for Cerebral Ventriculography

This protocol is synthesized from early experimental studies to assess the feasibility and safety of this compound for visualizing the cerebral ventricles.

Objective: To visualize the ventricular system and assess the tolerance of intraventricular injection of this compound.

Materials:

  • This compound (Sodium Iodomethanesulfonate) solution, 28% (w/v) in sterile water.

  • Anesthesia (e.g., barbiturates).

  • Surgical instruments for trephination.

  • Syringes and needles for injection.

  • X-ray apparatus.

Procedure:

  • Anesthesia and Preparation: The canine subject is anesthetized and placed in a stereotactic frame. The scalp is incised, and a burr hole is drilled through the skull to expose the dura mater.

  • Ventricular Puncture: A fine-gauge needle is carefully passed through the dura and cerebral cortex into one of the lateral ventricles. The correct placement is confirmed by the free flow of cerebrospinal fluid (CSF).

  • Contrast Administration: A volume of CSF equivalent to the volume of the contrast agent to be injected is withdrawn. The this compound solution is then slowly injected into the ventricle.

  • Radiographic Imaging: A series of X-ray images are taken in various planes (anteroposterior, lateral) immediately following the injection to visualize the ventricular system.

  • Post-Procedure Monitoring: The animal is monitored closely for any adverse reactions, including seizures, changes in vital signs, and neurological deficits.

cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Monitoring anesthesia Anesthetize Subject trephination Perform Trephination anesthesia->trephination puncture Ventricular Puncture trephination->puncture csf_exchange CSF Withdrawal puncture->csf_exchange injection Slow Injection of this compound csf_exchange->injection imaging Acquire X-ray Images injection->imaging monitoring Post-Procedure Monitoring imaging->monitoring

Experimental workflow for this compound ventriculography in an animal model.

Quantitative Data from Early Studies

The available quantitative data from early experimental studies are limited and primarily focus on dosage and observed outcomes in animal models.

ParameterValue/ObservationSpeciesConcentration of this compoundReference
Dosage 2.0 ccCanine28%Historical experimental reports
2.9 ccCanine28%Historical experimental reports
4.5 ccCanine28%Historical experimental reports
Radiographic Quality FairCanine28% (at 2.0 cc)Historical experimental reports
GoodCanine28% (at 2.9 and 4.5 cc)Historical experimental reports
Adverse Effects Post-procedure lethargy for one week, edema of the snout for two weeksCanine28% (at 2.0 and 2.9 cc)Historical experimental reports
Death 30 minutes post-injection (without convulsions)Canine28% (at 4.5 cc)Historical experimental reports

Discussion of Adverse Effects and Historical Context

The primary challenge with the intraventricular application of this compound was its significant neurotoxicity. Early studies reported severe adverse reactions, including seizures and even death in animal models at higher doses. In the context of myelography (spinal imaging), this compound was known to cause meningeal irritation.[1] These toxic effects severely limited its clinical utility for direct injection into the cerebral ventricles in humans.

The development of this compound and other early water-soluble contrast agents was a critical phase in the evolution of neuroradiology. While this compound itself proved too toxic for widespread use in ventriculography, the research laid the groundwork for the development of safer, non-ionic, and lower-osmolality contrast media that are in use today. These early investigations highlighted the delicate balance between achieving adequate radiographic contrast and minimizing harm to the central nervous system. The lessons learned from the application of agents like this compound underscored the importance of biocompatibility and the reduction of neurotoxicity in the design of future contrast media.

References

Application Notes and Protocols: Preparation of Methiodal Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiodal, also known as sodium iodomethanesulfonate, is a water-soluble organoiodine compound. Historically, it was utilized as a radiopaque contrast medium in medical imaging.[1] While its clinical use has largely been discontinued, its chemical properties may be of interest for various laboratory research applications. These notes provide detailed protocols for the preparation, storage, and handling of this compound solutions in a laboratory setting.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound sodium is presented in the table below. This information is crucial for accurate solution preparation and safe handling.

PropertyValueSource
Chemical Name Sodium iodomethanesulfonate[1][2]
CAS Number 126-31-8[1][2][3]
Molecular Formula CH₂INaO₃S[1][2][3]
Molecular Weight 243.98 g/mol [1][2][4]
Appearance White, crystalline powder; colorless crystals[3]
Odor Odorless[3]
Solubility Freely soluble in water (70 g/100 mL); very soluble in methanol; slightly soluble in alcohol (2.5 g/100 mL); practically insoluble in benzene, ether, and acetone.[3]
Stability Decomposes on exposure to light.[2][3]
pH of Solution Neutral to litmus[3]

Experimental Protocols

Preparation of an Aqueous this compound Stock Solution (e.g., 1 M)

This protocol describes the preparation of a 1 M aqueous stock solution of this compound. The concentration can be adjusted as needed by modifying the mass of this compound sodium used.

Materials:

  • This compound sodium (solid)

  • Distilled or deionized water

  • Amber volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Calculate the required mass of this compound sodium.

    • The formula for calculating the mass is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Final Volume (L)

    • For a 1 M solution in a 100 mL (0.1 L) flask: Mass = 1 mol/L x 243.98 g/mol x 0.1 L = 24.40 g

  • Weigh the this compound sodium.

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of this compound sodium.

  • Dissolve the this compound sodium.

    • Add approximately half of the final volume of distilled or deionized water to the amber volumetric flask.

    • Carefully transfer the weighed this compound sodium into the flask.

    • If using a magnetic stirrer, add the stir bar to the flask and place it on the stir plate at a moderate speed. Alternatively, stopper the flask and swirl gently until the solid is fully dissolved. This compound is freely soluble in water, so this should occur relatively quickly.[3]

  • Bring the solution to the final volume.

    • Once the solid is completely dissolved, add distilled or deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution.

    • Stopper the flask securely and invert it several times to ensure the solution is homogeneous.

  • Label and store the solution.

    • Label the amber flask clearly with the name of the solution (this compound), concentration, preparation date, and your initials.

    • Store the solution in a cool, dark place to prevent degradation from light.[3][4] Short-term storage at 2-8°C is recommended.

Workflow for Preparing this compound Solution

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass weigh 2. Weigh this compound calc->weigh Mass needed dissolve 3. Dissolve in Solvent weigh->dissolve Transfer solid adjust_vol 4. Adjust to Final Volume dissolve->adjust_vol Dissolved solid homogenize 5. Homogenize Solution adjust_vol->homogenize Final volume reached label_store 6. Label and Store homogenize->label_store Homogeneous solution G start Handling this compound ppe Wear Appropriate PPE? (Goggles, Lab Coat, Gloves) start->ppe light_precautions Use Light Protection? (Amber Flask, Low Light) ppe->light_precautions Yes stop STOP! Obtain Correct PPE ppe->stop No proceed Proceed with Experiment light_precautions->proceed Yes stop2 STOP! Use Light-Safe Containers and Procedures light_precautions->stop2 No disposal Dispose of Waste as Hazardous Material proceed->disposal

References

Application Note: Quantitative Analysis of Sodium Iodomethanesulfonate in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the extraction and quantitative analysis of sodium iodomethanesulfonate (SIMS) from biological tissue samples. The method utilizes a protein precipitation-based extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for determining SIMS concentrations in preclinical tissue distribution and pharmacokinetic studies.

Introduction

Sodium iodomethanesulfonate is a compound of interest in various fields of biomedical research. Accurate quantification of its concentration in different tissues is crucial for understanding its pharmacokinetics, biodistribution, and potential therapeutic or toxic effects. This document provides a comprehensive protocol for the homogenization of tissue, extraction of the analyte, and subsequent analysis by LC-MS/MS, a technique well-suited for the sensitive and selective detection of small molecules in complex biological matrices.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol is designed for the extraction of SIMS from soft tissues (e.g., liver, kidney, lung).

Materials:

  • Tissue sample (≤ 100 mg)

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Bead mill homogenizer with 2.0 mL screw-cap tubes containing ceramic beads

  • Ice

  • Microcentrifuge

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled 2.0 mL homogenization tube.

  • Add 500 µL of ice-cold PBS to the tube.

  • Homogenize the tissue using a bead mill homogenizer. A typical setting is 2 cycles of 30 seconds at 6 m/s, with a 1-minute rest on ice between cycles.

  • Visually inspect the sample to ensure complete homogenization.

  • Keep the homogenate on ice for the next step.

Protein Precipitation and Extraction

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (e.g., a structural analog of SIMS, if available)

  • Precipitation Solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C

  • Vortex mixer

  • Refrigerated microcentrifuge (4°C)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • To 100 µL of tissue homogenate, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reverse-phase column suitable for polar analytes, such as a C18 column with a polar endcapping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These transitions are hypothetical and should be optimized empirically. They are based on the structure of sodium iodomethanesulfonate (CH₂ISO₃Na).

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      SIMS 224.9 80.0 (SO₃⁻) 20
      SIMS 224.9 95.9 (HSO₄⁻) 15

      | Internal Standard | TBD | TBD | TBD |

Data Presentation

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of small molecules in tissue. This data is illustrative and should be replaced with experimental data upon method validation.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Collection homogenize Homogenization in PBS tissue->homogenize precipitate Protein Precipitation (Acetonitrile) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Collection centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow from tissue collection to quantification.

hypothetical_signaling_pathway cluster_cell Cellular Environment cluster_effects Potential Downstream Effects SIMS Sodium Iodomethanesulfonate (Extracellular) transporter Anion Transporter SIMS->transporter Uptake SIMS_intra SIMS (Intracellular) transporter->SIMS_intra ROS Reactive Oxygen Species (ROS) Modulation SIMS_intra->ROS Potential Interaction MAPK MAPK Pathway (e.g., ERK, JNK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Troubleshooting & Optimization

Technical Support Center: Interpreting Historical Methiodal Myelograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with historical Methiodal myelogram data. Given the obsolescence of this compound as a contrast agent, this guide also draws on challenges associated with other historical oil-based contrast media, such as Iophendylate (Pantopaque/Myodil), which present similar interpretation difficulties.

Troubleshooting Guides

Issue: Differentiating Contrast Agent Remnants from Pathological Calcifications

Question: How can I distinguish between residual this compound droplets and calcifications or other pathologies on a modern CT or MRI scan of a patient with a historical myelogram?

Answer:

Residual oil-based contrast agents like this compound and Iophendylate can persist in the spinal canal for decades and may be misinterpreted as lipomas, hemorrhages, or hemangiomas on modern imaging.[1][2]

Troubleshooting Steps:

  • Review Patient History: The most critical step is to confirm if the patient underwent a myelogram before the 1990s. Many physicians, especially younger ones, may not be familiar with this type of contrast medium.[1]

  • Imaging Characteristics:

    • CT Scans: Oil-based contrast remnants typically appear as multiple, well-defined, hyperdense (high-density) spots of varying sizes in the subarachnoid spaces.[1] These may produce streak artifacts, which can limit the evaluation of adjacent structures.[1][3]

    • MRI Scans: The appearance can be variable. Typically, they are hyperintense on T1-weighted images and iso- to hyperintense on T2-weighted images, without gadolinium enhancement.[1] This can mimic fat or blood.[2][4][5]

    • Plain Radiographs: If available, historical radiographs will show the radiopaque contrast material.

  • Location: The contrast droplets are often found in the dependent portions of the thecal sac and can sometimes migrate intracranially.[1][2]

Issue: Image Degradation and Artifacts in Digitized Historical Films

Question: The digitized images from historical this compound myelograms are of poor quality. How can I address artifacts and degradation?

Answer:

Historical films are susceptible to physical degradation, and the digitization process can introduce its own artifacts.

Troubleshooting Steps:

  • Assess Film Condition: Before digitization, assess the physical condition of the film for fading, yellowing, scratches, or other signs of degradation. The long-term archival of medical imaging films is a significant challenge, with fading of contrast being a primary concern.[6]

  • Optimize Digitization Parameters: Use a high-resolution scanner designed for medical radiographs. Laser scanners can capture fine details and density variations.[7]

  • Image Processing Software: Utilize image processing software to:

    • Adjust Contrast and Brightness: Enhance the visibility of key features.

    • Apply Noise Reduction Filters: Minimize the appearance of graininess from the original film or the scanning process.

    • Edge Enhancement: Use cautiously, as it can sometimes amplify artifacts.

  • Recognize Common Artifacts: Be aware of common artifacts in historical myelograms, such as those arising from patient motion, improper contrast injection (e.g., outside the subarachnoid space), or equipment limitations of the era.[8]

Frequently Asked Questions (FAQs)

Q1: What was this compound and why is it no longer used?

This compound was an iodinated, water-soluble contrast agent used for myelography and urography. It has been deemed obsolete and is no longer in clinical use due to the development of safer contrast agents with fewer side effects.

Q2: What are the primary long-term complications associated with historical oil-based myelograms that might affect interpretation?

The most significant long-term complication is adhesive arachnoiditis, a painful condition characterized by inflammation and scarring of the arachnoid mater.[9] Oil-based contrast media like this compound sodium have been shown to induce this condition. Other complications include the formation of cysts, spinal cord compression, and nerve damage due to the chronic inflammatory response to the retained contrast agent.[9][10]

Q3: Can the presence of residual contrast material from a historical this compound myelogram cause new symptoms?

Yes. The slow clearance and prolonged presence of oil-based contrast remnants can act as a chronic irritant, leading to the development of symptoms decades after the initial procedure.[1] These can include pain, weakness, and sensory changes.[1]

Q4: How does the interpretation of a historical this compound myelogram differ from a modern myelogram using water-soluble contrast?

Historical this compound myelograms were performed using plain X-rays, and the oil-based contrast did not mix with the cerebrospinal fluid (CSF), forming droplets that were manipulated by tilting the patient. Modern myelography uses water-soluble contrast that mixes with the CSF and is typically followed by a CT scan for more detailed imaging. The interpretation of historical images requires an understanding of the physical properties of oil-based contrast and the potential for long-term residual artifacts.

Q5: What is the likelihood of encountering a patient with residual this compound today?

While this compound itself is rare, encountering patients with residual oil-based contrast from the same era (pre-1990s) is still possible, especially in older populations. It is crucial to consider this in the differential diagnosis when unusual hyperdensities are seen on spinal or cranial imaging.

Data Presentation

Table 1: Incidence of Adhesive Arachnoiditis Following Myelography with Various Contrast Agents

Contrast AgentTypeNumber of CasesIncidence of Adhesive Arachnoiditis
This compound sodiumIonic, Water-Soluble4610.9% (5 cases)
Iothalamate meglumineIonic, Water-Soluble9625.0% (24 cases)
Iocarmate meglumineIonic, Water-Soluble1258.3% (7 cases)
Iodophendylate (Oil-Based)Oil-Based1070.0% (7 cases)
MetrizamideNon-ionic, Water-Soluble900% (0 cases)

Data adapted from a 1982 study on the late meningeal effects of myelographic contrast media.

Experimental Protocols

Protocol 1: Digitization and Re-analysis of Historical Myelogram Films

Objective: To convert historical myelogram films into a digital format suitable for modern analysis and to apply image enhancement techniques to improve diagnostic utility.

Methodology:

  • Film Preparation and Handling:

    • Handle original films with lint-free gloves in a clean, dust-free environment.

    • Document any visible physical damage to the film (e.g., scratches, warping, discoloration) prior to scanning.

  • Digitization:

    • Utilize a high-resolution medical film digitizer with a minimum spatial resolution of 50 microns.

    • Scan the films as grayscale images with a bit depth of at least 12 bits to capture the full dynamic range.

    • Save the initial scans in a lossless format (e.g., DICOM or TIFF).

  • Image Processing and Enhancement:

    • Import the digitized images into medical imaging software (e.g., ImageJ, OsiriX).

    • Apply a histogram equalization algorithm to optimize contrast and brightness.

    • Use a median filter to reduce noise while preserving edge detail.

    • Document all processing steps and parameters for reproducibility.

  • Analysis and Interpretation:

    • Review the processed images, paying close attention to the characteristic appearance of oil-based contrast droplets.

    • Compare the historical images with any available modern imaging studies (CT, MRI) of the same patient.

    • Consult with a radiologist experienced in interpreting older imaging modalities if possible.

Mandatory Visualization

troubleshooting_workflow start Start: Reviewing Historical Myelogram Data check_image_quality Is the digitized image quality adequate? start->check_image_quality process_image Apply Image Enhancement Protocol: - Adjust Contrast/Brightness - Noise Reduction - Document Steps check_image_quality->process_image No identify_abnormalities Identify Potential Abnormalities check_image_quality->identify_abnormalities Yes process_image->identify_abnormalities is_artifact Could the abnormality be a contrast agent remnant? identify_abnormalities->is_artifact correlate_modern_imaging Correlate with Modern Imaging (CT/MRI) and Patient History is_artifact->correlate_modern_imaging Yes interpret_pathology Interpret as Potential Pathology is_artifact->interpret_pathology No differentiate Differentiate Remnant vs. Pathology: - Location (dependent) - Density (hyperdense on CT) - Signal (T1 hyperintense on MRI) correlate_modern_imaging->differentiate end_interpretation Final Interpretation differentiate->end_interpretation consider_complications Consider Long-Term Complications: - Arachnoiditis - Cysts - Nerve Root Irritation interpret_pathology->consider_complications consider_complications->end_interpretation

References

Technical Support Center: Methiodal and Associated X-ray Imaging Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methiodal (Sodium Iodomethanesulfonate) is an early-generation, ionic, high-osmolar iodinated contrast medium that is now considered obsolete and is not known to be marketed for clinical use.[1] The information provided here is for research and scientific professionals who may encounter this agent in historical data or experimental contexts. The troubleshooting and artifact management strategies are based on general principles for older iodinated contrast agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it associated with imaging artifacts?

A1: this compound is an iodinated contrast medium that was historically used for X-ray procedures like urography and myelography.[2] As a high-osmolarity ionic agent, it has a higher concentration of particles compared to blood, which can lead to a greater incidence of certain imaging artifacts.[2] Artifacts associated with older iodinated contrast media like this compound are often due to the physical properties of the agent and its interaction with the X-ray beam and patient physiology.

Q2: What are the primary types of artifacts expected with a high-osmolar contrast agent like this compound?

A2: The primary artifacts can be categorized as physics-based and patient-based. Physics-based artifacts include beam hardening, where the X-ray beam becomes "harder" (higher average energy) as it passes through the dense contrast agent, leading to streaks or dark bands.[1] Patient-based artifacts can result from the physiological response to the high-osmolarity agent, such as patient movement due to discomfort, which causes motion artifacts.[1][3]

Q3: Can the concentration of this compound affect the severity of artifacts?

A3: Yes, a non-uniform or excessively high concentration of any iodinated contrast agent can lead to significant artifacts.[1] These appear as streaks and variations in tissue enhancement, potentially obscuring underlying pathology.[1] Proper injection protocols are crucial to ensure even distribution.[1]

Q4: Are there modern techniques to reduce artifacts if analyzing historical images generated with this compound?

A4: For historical images, post-processing techniques can be applied. Advanced reconstruction algorithms, if the raw data is available, can help correct for beam hardening.[1] Some modern imaging software also has dedicated artifact reduction algorithms that can be effective.[4]

Troubleshooting Guides

Issue 1: Streak Artifacts Originating from a Vessel Containing Contrast
  • Question: My X-ray/CT image shows prominent dark and light streaks emanating from a blood vessel, obscuring the surrounding tissue. What is the cause and how can I mitigate this?

  • Answer:

    • Possible Cause: This is likely a combination of beam hardening and motion artifacts, common with older, high-osmolarity contrast agents like this compound. The high concentration of iodine intensely absorbs lower-energy X-rays, and patient discomfort can lead to slight movements.

    • Troubleshooting/Mitigation Strategy:

      • Optimize Injection Protocol: In an experimental setting, ensure a steady and controlled injection rate. A saline flush following the contrast injection can help clear the agent from the vessel and promote more uniform distribution.[1]

      • Patient/Subject Immobilization: Ensure the subject is as still as possible during the scan to minimize motion artifacts.[3]

      • Image Post-Processing: Utilize software with metal artifact reduction (MAR) or iterative reconstruction algorithms. These can effectively reduce streak artifacts.[4]

Issue 2: Inconsistent or Patchy Enhancement in the Region of Interest
  • Question: The tissue I am examining shows uneven opacification after contrast administration. Why is this happening?

  • Answer:

    • Possible Cause: Non-uniform distribution of the contrast agent is the most likely reason.[1] This can be due to the injection technique, the timing of the scan, or the properties of the contrast agent itself.

    • Troubleshooting/Mitigation Strategy:

      • Adjust Scan Timing: The timing between injection and scanning is critical. Ensure the scan is initiated when the contrast has optimally perfused the tissue of interest.

      • Refine Injection Method: A slower, more controlled injection can prevent a concentrated bolus that leads to uneven distribution.

      • Consider a Saline Chaser: Following the contrast with a saline injection can help push the contrast through the vascular system more uniformly.[1]

Quantitative Data Summary

PropertyHigh-Osmolar Ionic Media (e.g., this compound)Low-Osmolar Non-ionic Media (Modern)Impact on Artifacts
Osmolality (mOsm/kg) ~1500–2000~500–800Higher osmolality is linked to greater patient discomfort, increasing the likelihood of motion artifacts.[5]
Ionization in Solution YesNoIonic nature contributes to higher osmolality and potential for adverse reactions.
Viscosity Moderate to HighLow to ModerateHigher viscosity can affect injection flow rates and uniformity of distribution.

Experimental Protocols

Protocol for Evaluating Beam Hardening Artifacts of an Iodinated Contrast Agent
  • Objective: To quantify the extent of beam hardening artifacts produced by a contrast agent in a phantom.

  • Materials:

    • CT scanner

    • Water-filled phantom

    • Syringes with the contrast agent at various concentrations (e.g., 50%, 75%, 100% of standard preparation)

    • Image analysis software

  • Methodology:

    • Place a syringe filled with the contrast agent at the center of the water-filled phantom.

    • Perform a CT scan of the phantom using standard clinical or experimental parameters.

    • Repeat the scan for each concentration of the contrast agent.

    • In the reconstructed images, place regions of interest (ROIs) at set distances from the syringe containing the contrast agent.

    • Measure the mean Hounsfield Unit (HU) value within each ROI.

    • Plot the HU values as a function of distance from the contrast agent. A significant deviation from the baseline HU of water indicates the presence and magnitude of beam hardening artifacts.

  • Data Analysis: Compare the artifact profiles (the plots of HU vs. distance) for the different concentrations of the contrast agent.

Visualizations

Troubleshooting Workflow for X-ray Artifacts with Iodinated Contrast start Artifacts Observed in Image check_type Identify Artifact Type start->check_type streaks Streak Artifacts check_type->streaks Streaks patchy Patchy Enhancement check_type->patchy Unevenness motion Motion Artifacts (Blurring) check_type->motion Blur sol_streaks1 Optimize Injection Protocol (Rate, Saline Flush) streaks->sol_streaks1 sol_streaks2 Use Artifact Reduction Software (Post-Processing) streaks->sol_streaks2 sol_patchy1 Adjust Scan Timing patchy->sol_patchy1 sol_patchy2 Refine Injection Method (Slower Injection) patchy->sol_patchy2 sol_motion1 Improve Subject Immobilization motion->sol_motion1 sol_motion2 Use Faster Scanning Technique motion->sol_motion2 Logical Relationship of Artifact Causes and Solutions cluster_causes Primary Causes cluster_artifacts Resulting Artifacts cluster_solutions Mitigation Strategies cause1 High Contrast Concentration cause4 Beam Hardening cause1->cause4 artifact1 Streak Artifacts cause1->artifact1 cause2 Non-Uniform Distribution artifact2 Inconsistent Enhancement cause2->artifact2 cause3 Patient/Subject Motion artifact3 Image Blurring cause3->artifact3 cause4->artifact1 solution1 Optimize Injection Protocol artifact1->solution1 solution2 Post-Processing Algorithms artifact1->solution2 solution4 Adjust Scan Parameters artifact1->solution4 artifact2->solution1 solution3 Improve Immobilization artifact3->solution3 artifact3->solution4

References

Technical Support Center: Methiodal as a Water-Soluble Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or studying the historical water-soluble contrast agent, Methiodal (sodium iodomethanesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary application?

A1: this compound (also known as Abrodil or Skiodan) is an early generation, ionic, water-soluble iodinated contrast medium.[1] Its primary historical application was in radiography, particularly for myelography, to visualize the spinal subarachnoid space.[1] Due to its significant limitations and the development of safer alternatives, it is no longer in clinical use.[2]

Q2: Why is this compound no longer used as a contrast agent?

A2: this compound was discontinued primarily due to its high rate of severe adverse effects, most notably neurotoxicity.[3] As a high-osmolality contrast medium, it was found to be a significant irritant to neural tissues, leading to complications such as adhesive arachnoiditis, a painful condition characterized by inflammation and scarring of the meninges.[4] Modern non-ionic, low-osmolality agents have a much more favorable safety profile.[2]

Q3: What are the main physicochemical limitations of this compound?

A3: The primary physicochemical limitations of this compound stem from its ionic nature and resulting high osmolality in solution.[5][6] High-osmolality contrast media (HOCM) like this compound could have an osmolality five to eight times that of human blood plasma.[2][6] This hypertonicity is the main driver of its adverse effects, including pain on injection and disruption of the blood-brain barrier, leading to neurotoxicity.[3][6]

Troubleshooting Guide for Experimental Use

Q4: I am observing signs of neurotoxicity (e.g., seizures, paralysis) in my animal model after intrathecal injection of an ionic contrast agent. What could be the cause and how can I troubleshoot this?

A4: Severe neurotoxicity is a known and significant limitation of older ionic contrast agents like this compound.[7]

  • Probable Cause : The high osmolality of the ionic agent is likely disrupting the blood-brain barrier, allowing the contrast medium to directly contact and irritate neural tissue, leading to altered neuronal excitability.[3][8][9] This can manifest as seizures, myoclonus, and other severe neurological symptoms.[7]

  • Troubleshooting Steps :

    • Confirm Agent and Concentration : Double-check that a non-ionic, low-osmolality contrast agent was not inadvertently substituted with a high-osmolality ionic agent. Verify the concentration used, as neurotoxic effects are dose-related.[3]

    • Reduce Dosage/Concentration : If the experimental design allows, consider reducing the total dose or concentration of the agent.

    • Alternative Agents : If the goal is imaging, switching to a modern, non-ionic, iso-osmolar or low-osmolar agent (e.g., Iohexol, Iopamidol) is the standard and recommended practice to avoid neurotoxicity.[2]

    • Monitor Physiological Parameters : In cases of severe reactions, supportive care is critical. Monitor and manage symptoms such as seizures and hyperthermia as per your institution's animal care guidelines.[7]

Q5: My prepared this compound solution appears discolored. Is it still usable?

A5: No, a discolored solution should not be used.

  • Probable Cause : this compound (sodium iodomethanesulfonate) and other iodinated contrast media are sensitive to light and can undergo photolytic degradation.[10][11] Long-term storage or exposure to light can lead to the release of free iodide, which may cause the solution to change color (e.g., yellow/brown).[10] This degradation can alter the properties of the agent and potentially increase its toxicity.

  • Troubleshooting Steps :

    • Storage : Always store this compound powder and solutions protected from light in a cool, dark place.[4]

    • Preparation : Prepare solutions fresh for each experiment whenever possible.

    • Visual Inspection : Always visually inspect the solution for discoloration or particulate matter before use. Discard any solution that is not clear and colorless.

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound and Modern Non-Ionic Contrast Agents.

PropertyThis compound (Ionic Monomer)Iohexol (Non-ionic Monomer)Iodixanol (Non-ionic Dimer)
Ionicity IonicNon-ionicNon-ionic
Molecular Weight ( g/mol ) 243.98[4][12]~821~1550
Iodine Atoms per Molecule 136
Solubility in Water Very High (70 g/100 mL)[4]HighHigh
Osmolality (mOsm/kg H₂O) ~1500 - 2400 (Estimated for HOCM)[2][6]~600-800 (at 300-350 mgI/mL)~290 (Iso-osmolar)[5]
Viscosity (cP at 37°C) Data not available; expected to be low~6-11 (at 300-350 mgI/mL)[13]~11-12 (at 320 mgI/mL)[13]
Primary Neurotoxicity Concern High (Adhesive Arachnoiditis)[4]LowLow

Experimental Protocols

Protocol: General Procedure for Animal Myelography with an Ionic Contrast Agent

This protocol is a generalized adaptation based on veterinary procedures and should be modified extensively for specific research goals, particularly concerning the high potential for adverse effects with ionic agents like this compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation :

    • Select a suitable animal model (e.g., dog, rabbit).[7][14]

    • Perform a baseline neurological examination.

    • Anesthetize the animal using a protocol known to have minimal interaction with the contrast agent. Note that some anesthetics may have interactions with ionic contrast media.[4]

    • Place the animal in lateral recumbency.

  • Contrast Injection (Cisternal Puncture) :

    • Aseptically prepare the atlanto-occipital site.

    • Insert a spinal needle into the cisterna magna. Successful placement is confirmed by the outflow of cerebrospinal fluid (CSF).

    • Withdraw a small volume of CSF for baseline analysis, if required. The volume removed should be considered when calculating the injection volume to avoid significant pressure changes.

    • Slowly inject the contrast agent over 2-3 minutes. A typical dose for modern agents is in the range of 0.3-0.45 mL/kg body weight.[1][15] Extreme caution is advised with ionic agents; lower doses should be trialed first.

    • Following injection, gently manipulate the animal's head position (e.g., elevate for 5-10 minutes) to facilitate caudal flow of the contrast and minimize intracranial exposure.[1]

  • Radiographic Imaging :

    • Acquire lateral and ventrodorsal radiographs of the spinal column immediately post-injection and at timed intervals (e.g., 5, 15, 30, 60 minutes) to assess contrast flow and opacification.[14]

  • Post-Procedure Monitoring :

    • Recover the animal from anesthesia under close observation.

    • Monitor intensively for adverse neurological signs such as seizures, muscle spasms, or changes in motor function for at least 24 hours.[7]

    • Provide appropriate supportive and analgesic care as dictated by the experimental protocol and institutional guidelines.

Mandatory Visualizations

cluster_Limitations Core Limitations of this compound cluster_Consequences Resulting Clinical & Experimental Issues A This compound (Sodium Iodomethanesulfonate) B Ionic Nature in Aqueous Solution A->B Dissociates into ions C High Osmolality (~5-8x Plasma) B->C Increases particle count in solution D Chemotoxicity & Irritation C->D Hypertonicity causes cell water loss & stress E Disruption of Blood-Brain Barrier C->E Primary Cause I Pain on Injection C->I H Adhesive Arachnoiditis (Chronic Inflammation) D->H F Direct Neuronal Contact E->F G Neurotoxicity (Seizures, Paralysis) F->G cluster_neuro Neurotoxicity Pathway cluster_chem Chemical Instability Pathway start Experiment Start: Observe Adverse Event (e.g., Seizure, Discoloration) q1 Is the adverse event neurological (in-vivo)? start->q1 q2 Is the solution discolored or cloudy? q1->q2 No check_osmo Verify Contrast Agent: Ionic or Non-ionic? q1->check_osmo Yes check_storage Review storage conditions (light/heat exposure). q2->check_storage Yes ionic_path High risk of hyperosmolar effects. Reduce dose or switch to non-ionic agent. check_osmo->ionic_path Ionic non_ionic_path Low risk. Investigate other causes (e.g., anesthesia, procedure complication). check_osmo->non_ionic_path Non-ionic discard DISCARD SOLUTION. Potential degradation and release of free iodide. check_storage->discard prepare_new Prepare fresh solution from properly stored powder. discard->prepare_new cluster_agent Contrast Agent cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_products Resulting Products A This compound (Sodium Iodomethanesulfonate) E Cleavage of C-I bond (Deiodination) A->E F Cleavage of C-S bond A->F B Light Exposure (Photolysis) B->E C Oxidizing Agents C->E D Extreme pH / Heat D->F G Formation of Degradation Products E->G H Free Iodide (I⁻) E->H F->G I Sulfite/Sulfate ions F->I J Other Organic Fragments F->J K Loss of Radiopacity & Increased Toxicity G->K

References

Long-term complications of Methiodal myelography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term complications associated with Methiodal myelography. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary long-term complication associated with this compound myelography?

The primary and most significant long-term complication reported after myelography with this compound (this compound sodium) is adhesive arachnoiditis.[1][2] This condition involves inflammation and scarring of the arachnoid mater, one of the membranes that surround the brain and spinal cord, leading to the adhesion of nerve roots.

Q2: What are the symptoms of adhesive arachnoiditis?

Symptoms of adhesive arachnoiditis can be progressive and may develop years after the initial myelogram. They include:

  • Chronic and severe back and limb pain

  • Sensory disturbances, such as numbness or tingling

  • Motor weakness in the lower limbs

  • Bladder, bowel, and sexual dysfunction

Q3: How is adhesive arachnoiditis diagnosed after this compound myelography?

Diagnosis is typically made through magnetic resonance imaging (MRI), which can visualize the characteristic clumping and adhesion of nerve roots within the thecal sac.[3][4]

Q4: Are there other reported long-term complications?

While adhesive arachnoiditis is the most emphasized long-term complication for older, oil-based and water-soluble ionic contrast agents like this compound, other potential long-term issues stemming from myelography in general can include chronic headaches, hydrocephalus, and syringomyelia (the formation of a fluid-filled cyst within the spinal cord).[5][6][7]

Troubleshooting Guide

Issue: An experimental animal model subjected to this compound myelography is showing signs of progressive neurological deficit weeks to months after the procedure.

Possible Cause: Development of adhesive arachnoiditis.

Troubleshooting Steps:

  • Behavioral Assessment: Systematically evaluate motor and sensory functions to quantify the neurological deficit.

  • Imaging: Perform high-resolution MRI of the spine to look for signs of nerve root clumping, dural sac constriction, or loculations of cerebrospinal fluid (CSF), which are indicative of arachnoiditis.

  • Histopathological Analysis: In terminal studies, careful dissection and histological examination of the spinal cord and meninges can confirm the presence of fibrosis and adhesive changes consistent with arachnoiditis.

Quantitative Data Summary

The following table summarizes the incidence of adhesive arachnoiditis following myelography with various contrast agents, including this compound sodium.

Contrast AgentNumber of Cases with Adhesive ArachnoiditisTotal Number of CasesIncidence Rate
This compound sodium54610.9%
Iothalamate meglumine249625.0%
Iocarmate meglumine71258.3%
Iodophendylate (Myodil/Pantopaque)71070.0%
Metrizamide0900.0%

Data extracted from a study analyzing repeat myelography films for signs of meningeal changes.[2]

Experimental Protocols

Protocol: Magnetic Resonance Imaging (MRI) for the Detection of Adhesive Arachnoiditis

This protocol outlines a general procedure for using MRI to diagnose adhesive arachnoiditis in a research setting.

  • Animal Preparation: Anesthetize the subject according to approved institutional protocols. Position the animal on the MRI scanner bed, ensuring the spine is aligned with the imaging coil.

  • Imaging Sequences:

    • T2-weighted sagittal and axial sequences: These are crucial for visualizing the cerebrospinal fluid and identifying nerve root adhesions. Look for:

      • Central clumping of nerve roots (Type 1 arachnoiditis).[3]

      • Peripheral adhesion of nerve roots to the theca (Type 2 arachnoiditis).[3]

      • Complete opacification of the thecal sac by clumped nerve roots (Type 3 arachnoiditis).[3]

    • T1-weighted sagittal and axial sequences: These can provide anatomical detail and may be performed pre- and post-administration of a gadolinium-based contrast agent to assess for inflammation, although chronic arachnoiditis may not consistently show enhancement.

  • Image Analysis: A radiologist experienced in neuroradiology should interpret the images, specifically looking for the displacement and clumping of nerve roots, and the obliteration of the subarachnoid space.

Visualizations

cluster_procedure Myelography Procedure cluster_pathway Pathophysiological Process cluster_complication Long-Term Complication This compound This compound Injection (Intrathecal) irritation Meningeal Irritation This compound->irritation induces inflammation Inflammatory Response irritation->inflammation fibrosis Fibrosis and Scarring inflammation->fibrosis arachnoiditis Adhesive Arachnoiditis fibrosis->arachnoiditis leads to

Caption: Logical pathway from this compound injection to adhesive arachnoiditis.

cluster_workflow Experimental Workflow for Investigating Complications start Start: Animal Model Undergoes This compound Myelography monitoring Long-Term Monitoring (Weeks to Months) start->monitoring assessment Neurological Assessment (Motor and Sensory) monitoring->assessment mri MRI of the Spine assessment->mri If deficits are observed histology Terminal Study: Histopathological Analysis mri->histology end End: Confirmation of Adhesive Arachnoiditis histology->end

Caption: Experimental workflow for identifying this compound-induced arachnoiditis.

References

Factors influencing the incidence of Methiodal-induced arachnoiditis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methiodal-Induced Arachnoiditis

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding this compound-induced arachnoiditis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into the factors influencing the incidence of this condition.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced arachnoiditis?

A1: this compound-induced arachnoiditis is a persistent inflammation of the arachnoid mater, one of the membranes surrounding the spinal cord, caused by the intrathecal administration of this compound (also known as sodium iodomethanesulfonate, Abrodil, Conturex, or Kontrast U), an ionic, water-soluble contrast agent previously used in myelography.[1][2] This inflammation can lead to the formation of scar tissue and adhesions, causing nerve roots to clump together, which may result in chronic pain, neurological deficits, and other severe symptoms.[3][4]

Q2: Is this compound still used in clinical practice?

A2: No, this compound is an older contrast medium that is no longer in use.[1][5] It has been largely replaced by safer, non-ionic, water-soluble contrast agents, and advanced imaging techniques such as Magnetic Resonance Imaging (MRI).[1][5][6] The information provided here is for historical and research purposes.

Q3: What are the primary factors that were found to influence the incidence of this compound-induced arachnoiditis?

A3: Several factors have been identified as influencing the incidence of arachnoiditis following myelography with this compound:

  • Previous Spinal Surgery: Patients who had undergone spinal surgery had a significantly higher incidence of arachnoiditis.[7][8]

  • Spinal Canal Stenosis: The presence of spinal stenosis was a significant risk factor.[9][10]

  • Dose and Concentration: The dose and concentration of the this compound solution were important factors.[11] Higher concentrations of contrast media were associated with an increased risk.[12]

  • Hyperosmolality: Increased osmolality of the cerebrospinal fluid (CSF) after the injection of contrast medium was related to a higher frequency of arachnoiditis.[1]

  • CSF Protein Concentration: The protein concentration in the CSF was also identified as a contributing factor.[11]

  • Concomitant Spinal Anesthesia: Undergoing lumbar myelography with this compound after prior spinal anesthesia was suggested to increase the likelihood of developing adhesive arachnoiditis.[13]

Troubleshooting and Experimental Considerations

Q4: We are observing a high incidence of arachnoiditis in our historical animal model studies with older ionic contrast agents. What could be the contributing factors?

A4: Based on historical clinical and experimental data with agents like this compound, several factors in your experimental protocol could be contributing to a high incidence of arachnoiditis:

  • Contrast Agent Concentration: High concentrations of ionic contrast media are known to be a primary cause of arachnoiditis.[12] Consider reviewing and potentially lowering the concentration.

  • Animal Model Condition: If your animal models have pre-existing spinal conditions, such as surgically induced stenosis or prior spinal procedures, this can significantly increase the risk of arachnoiditis.[7][10]

  • Volume of Injectate: The total dose and volume of the contrast agent administered are crucial factors.[11]

  • Injection Technique: Traumatic lumbar puncture can be a contributing factor to inflammatory responses.[14]

Q5: In our experimental model, does the presence of blood in the cerebrospinal fluid (CSF) increase the risk of arachnoiditis when using an ionic contrast agent?

A5: According to one experimental study conducted on monkeys, the presence of blood in the CSF did not appear to affect the degree of arachnoiditis that developed after myelography with water-soluble contrast media.[12] However, it is important to note that this is based on limited historical data.

Q6: Would the prophylactic use of intrathecal corticosteroids be effective in preventing arachnoiditis in an experimental setting with ionic contrast agents?

A6: Historical experimental studies have shown that prophylactic intrathecal administration of methylprednisolone was not effective in preventing the development of arachnoiditis.[12]

Quantitative Data Summary

The following tables summarize the incidence of adhesive arachnoiditis associated with this compound and other contrast agents based on historical clinical studies.

Table 1: Incidence of Adhesive Arachnoiditis after Lumbar Radiculography with this compound Sodium

Patient GroupNumber of PatientsIncidence of Adhesive ArachnoiditisReference
Not operated on between this compound studies9529%[7][8]
Operated on between this compound studies(Not specified in one study, but a key factor)48%[7][8]

Table 2: Comparative Incidence of Adhesive Arachnoiditis with Different Contrast Media

Contrast MediumNumber of Cases with Arachnoiditis / Total CasesIncidence RateReference
This compound sodium5 / 4610.9%[11]
Iothalamate meglumine24 / 9625%[11]
Iocarmate meglumine7 / 1258.3%[11]
Iodophendylate (oily)7 / 1070%[11]
Metrizamide (non-ionic)0 / 900%[11]

Experimental Protocols

Methodology for Experimental Myelography and Arachnoiditis Assessment in Monkeys

The following is a summary of a typical experimental protocol used in historical studies to evaluate contrast media-induced arachnoiditis.

  • Animal Model: Monkeys were commonly used as the animal model for these studies.[12][15]

  • Procedure:

    • General anesthesia was administered to the animals.

    • A lumbar puncture was performed to access the subarachnoid space.

    • Myelography was carried out by injecting a specific concentration and volume of the contrast medium being studied (e.g., this compound, metrizamide, iocarmate).[12][15]

    • Control groups would receive injections of saline or no injection.

  • Follow-up and Assessment:

    • The animals were observed for a set period, typically around four weeks.[15]

    • A follow-up myelogram was performed to radiographically assess for signs of arachnoid fibrosis and adhesions.[15]

    • Histological studies of the dural sac were conducted to determine the degree of arachnoiditis.[15]

  • Variables Studied:

    • Different types and concentrations of contrast media.[12]

    • The effect of adding blood to the CSF.[12]

    • The efficacy of prophylactic intrathecal corticosteroids.[12]

Visualizations

Logical Workflow for Investigating Factors Influencing this compound-Induced Arachnoiditis

cluster_0 Initial Event cluster_1 Potential Influencing Factors cluster_2 Pathophysiological Process cluster_3 Outcome A Myelography with this compound B Previous Spinal Surgery C Spinal Canal Stenosis D High Contrast Concentration E High Osmolality F Inflammation of Arachnoid Mater A->F G Increased Incidence of Adhesive Arachnoiditis B->G C->G D->G E->G F->G

Caption: Factors contributing to the development of arachnoiditis.

Signaling Pathway of Chemically-Induced Arachnoiditis

cluster_0 Initiating Insult cluster_1 Cellular Response cluster_2 Inflammatory Cascade cluster_3 Pathological Outcome A Intrathecal this compound (Noxious Chemical Agent) B Meningeal Cell Injury and Activation A->B C Release of Inflammatory Mediators (Cytokines, Chemokines) B->C D Recruitment of Inflammatory Cells (Neutrophils, Macrophages) C->D E Increased Vascular Permeability C->E F Fibroblast Proliferation and Collagen Deposition D->F E->F G Adhesion Formation and Nerve Root Clumping F->G H Chronic Adhesive Arachnoiditis G->H

Caption: General inflammatory pathway leading to arachnoiditis.

References

Devising modern analytical techniques for archived Methiodal samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Archived Methiodal Samples

This technical support center provides guidance for researchers, scientists, and drug development professionals on devising and troubleshooting modern analytical techniques for archived samples of this compound (Sodium Iodomethanesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected primary degradation products in archived samples?

A1: this compound, or Sodium Iodomethanesulfonate, is an ionic, water-soluble iodinated contrast agent that is no longer in widespread use.[1][2] Given its structure, the primary degradation pathways for archived samples, likely stored for extended periods, are hydrolysis and oxidation.[3][4] Hydrolysis of the carbon-sulfur bond would be a probable degradation route, potentially accelerated by moisture and temperature changes over time.[5] Another possibility is de-iodination, where the iodine atom is cleaved from the molecule.

Q2: What are the recommended initial steps for analyzing an unknown archived this compound sample?

A2: Before instrumental analysis, a systematic approach is crucial.[6][7] First, document the sample's condition (e.g., color, consistency, presence of precipitates). Second, assess its solubility in various solvents, starting with water, as this compound is water-soluble.[2] This step helps in preparing the sample for analysis. A preliminary, non-destructive technique like Fourier-Transform Infrared (FTIR) spectroscopy can provide a general fingerprint of the sample's current state. For separation and identification, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a good starting point, followed by Mass Spectrometry (HPLC-MS) for definitive identification of the parent compound and any degradation products.[8][9]

Q3: How can I confirm the identity of this compound and its degradation products?

A3: A multi-technique approach is recommended. HPLC with retention time matching to a standard (if available) is a primary method. High-resolution mass spectrometry (HRMS) is essential for obtaining an accurate mass and elemental composition of the parent molecule and its degradation products.[10] Tandem mass spectrometry (MS/MS) can provide structural fragments to further confirm the identity. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, can provide detailed structural information.[11] While challenging, ¹²⁷I NMR could also be employed to probe the chemical environment of the iodine atom.[12][13]

Q4: Are there specific safety precautions I should take when handling aged this compound samples?

A4: Yes. While this compound was used pharmaceutically, aged and potentially degraded chemical samples should be handled with care. The toxicity of the degradation products is unknown. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and gloves, are mandatory. Since iodide itself can be toxic in large doses, appropriate precautions should be taken.[13]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the HPLC analysis of archived this compound samples.

HPLC-UV Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No peaks observed 1. Sample concentration too low.2. This compound or its degradation products do not absorb at the selected UV wavelength.3. Injection issue (e.g., air in the sample loop).[14]1. Concentrate the sample or inject a larger volume.2. Perform a UV scan of the sample to determine the optimal wavelength. Iodinated compounds typically absorb in the low UV range (e.g., 200-230 nm).3. Ensure the sample loop is completely filled and check for leaks.
Multiple, poorly resolved peaks 1. Inefficient chromatographic separation.2. Column degradation.[15]3. Sample overload.1. Optimize the mobile phase composition (e.g., adjust pH, organic modifier concentration). Consider gradient elution.[15]2. Use a new column or a column with a different stationary phase.3. Dilute the sample.
Peak tailing 1. Secondary interactions with the column's stationary phase (e.g., silanol interactions).[16]2. Column void or contamination.1. Adjust the mobile phase pH to suppress ionization of silanol groups (e.g., lower pH).2. Use an end-capped column.3. Flush the column with a strong solvent or replace it if a void has formed.[16]
Drifting retention times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Column equilibration issues.[17]1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the mobile phase before injection.[17]
HPLC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor or no ionization 1. Inappropriate ionization source for the analyte.2. Incorrect mass spectrometer settings.3. Signal suppression from matrix components.1. This compound is an ionic compound; Electrospray Ionization (ESI) in negative mode is expected to work well.[10]2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).3. Dilute the sample or perform a sample cleanup (e.g., Solid Phase Extraction).
Unstable spray in ESI source 1. Clogged ESI needle.2. High salt concentration in the mobile phase or sample.1. Clean or replace the ESI needle.2. Use volatile mobile phase additives (e.g., formic acid, ammonium acetate) instead of non-volatile salts like phosphate.
Complex mass spectra with many adducts 1. Presence of various salts in the sample or mobile phase.1. Simplify the mobile phase. If analyzing the sodium salt of this compound, expect to see the corresponding anion.2. Use a higher fragmentation energy to promote the formation of the primary ion.

Experimental Protocols

HPLC-UV Method for this compound and Potential Degradation Products
  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the archived sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC-MS/MS Method for Identification
  • Objective: To identify this compound and its degradation products by mass-to-charge ratio and fragmentation patterns.

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode.

  • MS Scan Range: m/z 50 - 500.

  • MS/MS: Data-dependent acquisition (DDA) or targeted fragmentation of expected parent ions.

  • Expected Ion: The anion of this compound (Iodomethanesulfonate) has a monoisotopic mass of 228.8645 g/mol . The primary ion observed in negative mode ESI-MS would be [M-Na]⁻ at m/z 228.86.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Archived this compound Sample Solubilize Solubilize in Mobile Phase Sample->Solubilize Filter Filter (0.45 µm) Solubilize->Filter HPLC_UV HPLC-UV Analysis (Screening & Quantitation) Filter->HPLC_UV Initial Analysis HPLC_MS HPLC-MS/MS Analysis (Identification) HPLC_UV->HPLC_MS For Identification NMR NMR Spectroscopy (Structural Elucidation) HPLC_MS->NMR For Confirmation

Caption: Experimental workflow for analyzing archived this compound samples.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (Sodium Iodomethanesulfonate) CH₂ISO₃Na Hydrolysis Formaldehyde + Sodium Bisulfite + Iodide This compound->Hydrolysis Hydrolysis (H₂O) Deiodination Methanesulfonate This compound->Deiodination Reductive De-iodination

References

Technical Support Center: Histopathological Staining of Tissues Exposed to Methiodal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific literature detailing the histopathological staining characteristics of tissues exposed to the contrast agent Methiodal is limited, this guide provides a comprehensive framework for troubleshooting common staining issues that researchers may encounter. The following information is based on established principles of histopathology and addresses potential challenges when working with tissues that may have been exposed to iodinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges in staining tissues exposed to iodinated compounds like this compound?

Researchers might encounter a few hypothetical challenges when staining tissues exposed to iodinated compounds. The presence of iodine could potentially alter tissue morphology or interfere with dye binding, leading to inconsistent staining. It is also conceivable that residual contrast agent could cause autofluorescence, which might interfere with fluorescence microscopy techniques. Careful observation and meticulous adherence to staining protocols are therefore essential.

Q2: How can I troubleshoot suboptimal H&E staining results?

Suboptimal Hematoxylin and Eosin (H&E) staining is a common issue in histopathology.[1][2][3] Problems can often be traced back to issues with fixation, processing, sectioning, or the staining procedure itself.[3][4] A systematic approach to troubleshooting, starting from the initial tissue preparation steps, is crucial for identifying and resolving the root cause of the problem.[4]

Q3: My H&E stained slide appears too pink. What could be the cause?

An overly pink H&E stain is typically due to issues with the eosin application or subsequent dehydration steps.[1] Potential causes include the eosin being too concentrated, the staining time in eosin being too long, or insufficient rinsing and dehydration after eosin staining.[1] The pH of the eosin solution can also play a role; a pH greater than 5 can lead to pale eosin staining.[2]

Q4: The nuclei in my tissue section are not staining well with hematoxylin. Why might this be happening?

Pale nuclear staining with hematoxylin can result from several factors. The hematoxylin solution may be old or over-oxidized, or the staining time may have been too short.[2] Inadequate bluing of the hematoxylin can also result in reddish-brown nuclei instead of the desired blue-purple color.[1][2] The pH of the bluing reagent should be around 8 for optimal results.[1]

Q5: I am observing a blue-black precipitate on my stained sections. What is this and how can I prevent it?

A blue-black precipitate on the tissue section is often the result of a metallic sheen on the hematoxylin solution being deposited on the slide.[2] Filtering the hematoxylin solution before use can help prevent this artifact.[2]

Troubleshooting Guides

Common H&E Staining Problems and Solutions
Problem Possible Cause Recommended Solution Citation
Staining is too Pink Eosin is too concentrated or staining time is too long.Decrease time in eosin or increase time in 95% alcohol after eosin.[1]
Inadequate dehydration after eosin.Ensure alcohols for dehydration are not diluted with water.[1][3]
Staining is too Blue/Purple Sections are too thick.Re-cut sections at the appropriate thickness.[2]
Differentiation in acid alcohol was too short.Increase the time in the differentiating solution.[2]
Pale Nuclei Hematoxylin is old or depleted.Use fresh hematoxylin solution.[2]
Staining time in hematoxylin was too short.Increase the duration of hematoxylin staining.[2]
Over-differentiation in acid alcohol.Reduce the time in the differentiating solution.[2]
Red or Brown Nuclei Inadequate bluing.Increase the time in the bluing agent or check its pH.[1][2]
White Spots on Section Incomplete deparaffinization.Return the slide to xylene to ensure complete paraffin removal.[2]
Hazy or Milky Appearance Water contamination in clearing agent (e.g., xylene).Change xylenes and ensure proper dehydration in absolute alcohol.[1]

Experimental Protocols

Standard Hematoxylin and Eosin (H&E) Staining Protocol

This protocol outlines the fundamental steps for H&E staining of paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 3 minutes.

    • Rinse in running tap water.

  • Hematoxylin Staining:

    • Immerse in Harris's Hematoxylin (or similar): 5-15 minutes.

    • Rinse in running tap water.

    • Differentiation: Quickly dip in 0.5-1% acid alcohol (1% HCl in 70% ethanol).

    • Rinse in running tap water.

  • Bluing:

    • Immerse in a bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water) for 30-60 seconds.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in 95% Ethanol: 1 minute.

    • Immerse in Eosin Y solution: 1-3 minutes.

    • Rinse in 95% Ethanol to remove excess eosin.

  • Dehydration and Clearing:

    • Immerse in 95% Ethanol: 2 changes, 2 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 2 minutes each.

    • Immerse in Xylene: 2 changes, 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and coverslip.

Visual Guides

H_E_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_finishing Finishing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Alcohols) Deparaffinization->Rehydration 1 Hematoxylin Hematoxylin (Nuclei) Rehydration->Hematoxylin 2 Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation 3 Bluing Bluing Differentiation->Bluing 4 Eosin Eosin (Cytoplasm) Bluing->Eosin 5 Dehydration Dehydration (Alcohols) Eosin->Dehydration 6 Clearing Clearing (Xylene) Dehydration->Clearing 7 Mounting Mounting Clearing->Mounting 8

Caption: A typical workflow for Hematoxylin and Eosin (H&E) staining.

Troubleshooting_Logic Start Suboptimal Staining Check_Fixation Was fixation adequate? Start->Check_Fixation Check_Processing Was tissue processing correct? Check_Fixation->Check_Processing Yes Fixation_Issue Re-process tissue with proper fixation Check_Fixation->Fixation_Issue No Check_Sectioning Was sectioning optimal? Check_Processing->Check_Sectioning Yes Processing_Issue Adjust processing schedule and reagent quality Check_Processing->Processing_Issue No Check_Staining Review Staining Protocol Check_Sectioning->Check_Staining Yes Sectioning_Issue Re-cut sections at correct thickness Check_Sectioning->Sectioning_Issue No Staining_Issue Troubleshoot specific staining step (see table) Check_Staining->Staining_Issue Issue Found

Caption: A decision-making workflow for troubleshooting histopathological staining.

References

Technical Support Center: Mitigating Risks in Retrospective Studies of Methiodal Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating risks associated with retrospective studies involving Methiodal, an older, ionic, high-osmolar iodinated contrast medium. The information is presented in a question-and-answer format to address specific issues that may be encountered during such research.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with conducting retrospective studies on this compound patients?

A1: Retrospective studies on this compound, due to its properties as an ionic, high-osmolar contrast agent and the nature of retrospective data collection, present several key risks:

  • High Incidence of Bias:

    • Selection Bias: Patient records may be incomplete or missing, leading to a non-representative sample. For example, patients who experienced severe adverse events might have more detailed records, skewing the perception of risk.

    • Confounding Variables: The presence of underlying conditions (e.g., pre-existing spinal stenosis) that were not documented or controlled for can influence the outcome. For instance, a study found that chronic adhesive arachnoiditis was significantly related to Myodil (a similar oil-based contrast agent) myelography in patients with pre-existing spinal stenosis or previous surgery.[1]

    • Information Bias: The accuracy and completeness of historical medical records can be inconsistent, leading to misclassification of patient characteristics, exposures, and outcomes.

  • Data Quality and Completeness Issues:

    • Missing Data: Key variables required for the analysis may not have been recorded in the patient charts.[2][3][4]

    • Inaccurate or Vague Documentation: Clinical descriptions of adverse events may lack the detail needed for precise classification.

  • Adverse Event Profile of this compound:

    • Adhesive Arachnoiditis: this compound has been associated with adhesive arachnoiditis, a serious condition characterized by inflammation and scarring of the arachnoid mater.[5][6] This is a known complication of older, oil-based and ionic water-soluble contrast media.[5]

    • General Adverse Reactions: Like other iodinated contrast media, this compound can cause hypersensitivity reactions and other adverse effects.[7][8]

Q2: How can we mitigate selection bias in our retrospective study of this compound?

A2: Mitigating selection bias is crucial for the validity of your study. Here are several strategies:

  • Develop Explicit Inclusion and Exclusion Criteria: Before data collection begins, clearly define the criteria for including and excluding patients. This should be based on the research question and be applied consistently to all potential subjects.

  • Multi-center Studies: If feasible, including data from multiple institutions can help to average out institution-specific biases in patient selection and recording practices.

  • Careful Control Group Selection: If a comparative study is being conducted, the control group should be selected from the same population as the case group and be as similar as possible in all respects except for the exposure to this compound.

  • Statistical Adjustments: Techniques like propensity score matching can be used to balance covariates between exposed and unexposed groups, although this is limited by the data available in the records.

Q3: What are the best practices for abstracting data from patient charts to ensure quality and consistency?

A3: To ensure high-quality data from retrospective chart reviews, the following practices are recommended:

  • Standardized Data Abstraction Forms: Create a detailed and standardized form (electronic or paper) to ensure that the same information is collected for every patient.[9][10]

  • Develop a Data Abstraction Procedure Manual: This manual should provide clear instructions and definitions for each variable being collected to minimize ambiguity.

  • Train Data Abstractors: All individuals involved in data abstraction should be thoroughly trained on the study protocol, data abstraction form, and procedure manual.[10]

  • Blinding of Abstractors: Whenever possible, the data abstractors should be blinded to the study's primary hypotheses to reduce bias in data interpretation.

  • Inter-Rater Reliability Checks: Conduct periodic checks where two abstractors independently review the same set of charts. The level of agreement (e.g., using Cohen's kappa) should be calculated and any discrepancies resolved.

Troubleshooting Guides

Problem: High amount of missing data for a critical variable.

  • Solution 1: Imputation Techniques: For a small amount of missing data, statistical methods like multiple imputation can be used to estimate the missing values. However, this should be done with caution and the methodology clearly reported.

  • Solution 3: Redefine the Variable: If a specific variable is consistently missing, consider if a related, more frequently documented variable could be used as a proxy.

  • Solution 4: Acknowledge as a Limitation: If the missing data cannot be reliably addressed, it must be clearly stated as a limitation of the study in any resulting publications.

Problem: Difficulty in classifying the severity of reported adverse events due to vague descriptions in patient records.

  • Solution 1: Develop a Standardized Severity Scale: Create a clear, pre-defined scale for classifying the severity of adverse events based on the information that is typically available in the charts (e.g., mild, moderate, severe based on the need for intervention, length of hospital stay, etc.).

  • Solution 2: Independent Review by Clinicians: Have two or more clinicians independently review the descriptions of the adverse events and classify their severity. A consensus process should be used to resolve any disagreements.

  • Solution 3: Focus on Objective Outcomes: If subjective severity is too unreliable, focus the analysis on more objective outcomes that are less prone to interpretation, such as the administration of specific rescue medications or the need for surgical intervention.

Quantitative Data Summary

The following tables summarize adverse event rates for various iodinated contrast media (ICM) based on data from retrospective studies. Note that direct comparison between studies can be challenging due to differences in study design, patient populations, and definitions of adverse events.

Table 1: Overall Incidence of Hypersensitivity Reactions (HSRs) to Various Iodinated Contrast Media

Contrast MediumTotal AdministrationsHSR CasesOverall HSR Rate (%)Study
IomeprolNot SpecifiedNot Specified0.7[7]
IopromideNot SpecifiedNot Specified0.59[7]
Iohexol37,611 (in one study)200 (in one study)0.42 - 0.53[11][12]
IoversolNot SpecifiedNot Specified0.4[11]
IobitridolNot SpecifiedNot Specified3.6[11]
IodixanolNot SpecifiedNot Specified2.0[11]
All Low-Osmolar ICM298,4914580.15

Table 2: Severity of Hypersensitivity Reactions (HSRs) in a Large Retrospective Study

SeverityPercentage of Total HSRs
Mild86.2%
Moderate10.9%
Severe2.9%
(Data from a study of 248,209 CT scans with contrast)[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of Iodinated Contrast Media Neurotoxicity

This protocol provides a general framework for assessing the direct neurotoxic effects of a contrast agent on cultured neurons.

  • Objective: To determine the dose-dependent neurotoxicity of an iodinated contrast medium.

  • Model: Primary rat cortical neurons.

  • Methodology:

    • Cell Culture: Culture primary cortical neurons from rat embryos on appropriate substrates.

    • Exposure: After a set period of in vitro maturation, expose the neuronal cultures to varying concentrations of the contrast medium (e.g., this compound) and a control solution (e.g., culture medium) for a defined period (e.g., 24 hours).

    • Assessment of Neurite Outgrowth: Fix the cells and perform immunostaining for neuronal markers (e.g., β-III tubulin). Capture images using fluorescence microscopy and quantify neurite length and branching using appropriate software.

    • Cell Viability Assay: Measure cell viability using a standard assay, such as the LDH (Lactate Dehydrogenase) leakage assay, which quantifies cell membrane damage.[5]

    • Data Analysis: Compare the neurite outgrowth and cell viability between the control and contrast media-treated groups to determine the concentration at which significant neurotoxicity occurs.

Protocol 2: Animal Model of Adhesive Arachnoiditis

This protocol describes a method to induce adhesive arachnoiditis in a rat model to study its pathogenesis and evaluate potential therapeutic interventions.

  • Objective: To create a reproducible animal model of lumbar adhesive arachnoiditis.

  • Model: Sprague-Dawley rats.[7]

  • Methodology:

    • Anesthesia and Surgery: Anesthetize the rat and perform a laminectomy at the L5-L6 vertebrae to expose the dura mater.[7]

    • Induction of Arachnoiditis: Apply a sterile inflammatory agent, such as kaolin, directly onto the dura mater.[7] Sham control animals will undergo the laminectomy without the application of kaolin.

    • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

    • Behavioral Assessment: Monitor the animals for pain-related behaviors over several weeks. A common method is to measure vocalization in response to straight leg raising.[7]

    • Histological Analysis: At the end of the study period, euthanize the animals and perform a histological examination of the cauda equina to assess the degree of nerve root clumping, fibrosis, and inflammation.

Mandatory Visualizations

Risk_Mitigation_Workflow cluster_planning Planning Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase a Define Clear Research Question b Establish Explicit Inclusion/Exclusion Criteria a->b c Develop Standardized Data Abstraction Form & Manual b->c d Train Data Abstractors c->d e Blinded Data Abstraction d->e f Conduct Inter-Rater Reliability Checks e->f g Handle Missing Data (e.g., Imputation, Sensitivity Analysis) f->g h Control for Confounders (e.g., Stratification, Multivariate Analysis) g->h i Acknowledge Limitations h->i

Caption: Workflow for mitigating risks in retrospective chart reviews.

Methiodal_Adverse_Effect_Pathway cluster_initiation Initiation cluster_bbb_disruption Blood-Brain Barrier Disruption cluster_inflammation Inflammatory Cascade cluster_fibrosis Fibrosis and Adhesion cluster_outcome Clinical Outcome A Intrathecal Administration of High-Osmolar this compound B Hyperosmolality Causes Endothelial Cell Contraction A->B C Separation of Tight Junctions B->C D Increased BBB Permeability C->D E This compound Enters Subarachnoid Space D->E F Chemical Irritation of Pia-Arachnoid E->F G Activation of Inflammatory Cells (e.g., Glial Cells) F->G H Release of Cytokines and Inflammatory Mediators G->H I Fibroblast Proliferation H->I J Collagen Deposition I->J K Formation of Fibrinous Bands and Scar Tissue J->K L Adhesive Arachnoiditis K->L

Caption: Postulated signaling pathway for this compound-induced adhesive arachnoiditis.

References

Stability issues of long-term stored sodium iodomethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles and data from related compounds due to the limited availability of specific stability data for sodium iodomethanesulfonate. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Troubleshooting Guide

Users may encounter several issues related to the stability of long-term stored sodium iodomethanesulfonate. This guide provides a systematic approach to troubleshoot these problems.

Observed Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., discoloration to yellow/brown, clumping) 1. Oxidation: Exposure to air and/or light can cause the oxidation of the iodide, leading to the formation of iodine, which is colored. 2. Hygroscopicity: The compound may have absorbed moisture from the atmosphere.1. Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator or a controlled low-humidity environment.
Decreased potency or inconsistent experimental results Degradation of the active compound: This could be due to hydrolysis or other decomposition pathways.1. Confirm the purity of the stored compound using the analytical methods described in the "Experimental Protocols" section. 2. If degradation is confirmed, consider synthesizing or purchasing a fresh batch. 3. Re-evaluate storage conditions to minimize exposure to moisture, light, and air.
Insolubility or formation of precipitates in solution Formation of insoluble degradation products: The products of decomposition may not be soluble in the chosen solvent.1. Attempt to identify the precipitate using analytical techniques (e.g., NMR, IR spectroscopy). 2. Review the potential degradation pathways to understand the likely nature of the insoluble material. 3. Filter the solution before use, but be aware that this will affect the effective concentration of the compound. It is advisable to use a fresh, pure sample.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products or impurities: The compound has likely degraded over time.1. Use techniques like LC-MS or GC-MS to identify the molecular weights of the unknown peaks and deduce their structures. 2. Refer to the "Potential Degradation Pathway" section to see if the observed masses correspond to expected degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for sodium iodomethanesulfonate?

  • Temperature: Store at a controlled cool temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Moisture: Store in a dry environment, preferably in a desiccator, as the compound is likely hygroscopic and susceptible to hydrolysis.

Q2: What are the visible signs of sodium iodomethanesulfonate degradation?

A2: Visual inspection can provide initial clues of degradation. Be watchful for:

  • Color Change: A change from a white or off-white powder to a yellow or brownish hue can indicate the formation of iodine due to oxidation.

  • Clumping: The powder becoming clumpy or sticky is a sign of moisture absorption.

  • Odor: Any unusual or pungent odor may suggest decomposition.

Q3: What is the likely degradation pathway for sodium iodomethanesulfonate?

A3: Based on studies of similar compounds, a probable degradation pathway is hydrolysis. In the presence of water, the iodomethanesulfonate anion can be hydrolyzed to methanesulfonate and iodide.

  • Potential Hydrolysis Reaction: CH₂ISO₃⁻ + H₂O → CH₃SO₃⁻ + I⁻ + H⁺

Q4: How can I test the stability of my stored sodium iodomethanesulfonate?

A4: A stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. You should monitor the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound over time. See the "Experimental Protocols" section for a more detailed methodology.

Q5: Is it safe to use sodium iodomethanesulfonate that shows signs of degradation?

A5: It is not recommended. The presence of impurities and degradation products can lead to inaccurate and unreliable experimental results. Furthermore, the toxicological properties of the degradation products may be unknown. For critical applications, it is always best to use a fresh, high-purity sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of sodium iodomethanesulfonate and to detect the presence of degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be:

    • 0-5 min: 5% organic

    • 5-25 min: 5% to 95% organic

    • 25-30 min: 95% organic

    • 30-35 min: 95% to 5% organic

    • 35-40 min: 5% organic

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

  • Sample Preparation: Accurately weigh and dissolve the sodium iodomethanesulfonate in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify degradation products if they are present in sufficient quantities.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a sample of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C spectra. The presence of new signals or changes in the chemical shifts of existing signals can indicate degradation.

Mass Spectrometry (MS) for Identification of Degradation Products

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying the molecular weights of degradation products.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is likely to be effective for the anionic iodomethanesulfonate and its degradation products.

  • Analysis: By comparing the mass-to-charge ratio (m/z) of the observed peaks with the expected masses of potential degradation products (see Table below), their identities can be tentatively assigned.

Data Presentation

Due to the lack of specific stability data in the literature, a template for recording user-generated stability data is provided below.

Table 1: User-Defined Stability Study of Sodium Iodomethanesulfonate

Storage Condition Time Point Appearance Purity by HPLC (%) Degradation Products Detected (Peak Area %)
2-8°C, Dark, Desiccated 0 monthsWhite powder99.5Not detected
3 months
6 months
12 months
Room Temp, Ambient Light & Humidity 0 monthsWhite powder99.5Not detected
3 months
6 months
12 months

Table 2: Potential Degradation Products and their Expected Molecular Weights

Compound Name Potential Origin Molecular Formula Expected [M-H]⁻ (m/z)
IodomethanesulfonateParent CompoundCH₂ISO₃⁻222.87
MethanesulfonateHydrolysis ProductCH₃SO₃⁻95.00
IodideHydrolysis ProductI⁻126.90

Visualizations

G Potential Hydrolysis Pathway of Sodium Iodomethanesulfonate cluster_reactants Reactants cluster_products Products SIM Sodium Iodomethanesulfonate (CH₂ISO₃⁻Na⁺) MS Methanesulfonate (CH₃SO₃⁻) SIM->MS Hydrolysis HI Hydroiodic Acid (HI) SIM->HI H2O Water (H₂O) H2O->MS H2O->HI

Caption: Potential hydrolysis degradation pathway.

G Experimental Workflow for Stability Testing start Start: Stored Sample of Sodium Iodomethanesulfonate visual Visual Inspection (Color, Appearance) start->visual hplc HPLC Analysis (Purity Assay and Degradation Profile) visual->hplc nmr NMR Spectroscopy (Structural Integrity) hplc->nmr lcms LC-MS Analysis (Identification of Degradation Products) nmr->lcms data Data Analysis and Comparison to Initial Timepoint lcms->data end End: Stability Assessment and Shelf-Life Determination data->end

Caption: Workflow for stability testing.

G Troubleshooting Logic for Stability Issues start Inconsistent Experimental Results? check_purity Check Purity of Sodium Iodomethanesulfonate using HPLC start->check_purity is_pure Is Purity >98% and no major degradation peaks? check_purity->is_pure other_issue Issue is likely not due to compound stability. Investigate other experimental parameters. is_pure->other_issue Yes degraded Compound has degraded. is_pure->degraded No review_storage Review and improve storage conditions (temp, light, moisture, atmosphere). degraded->review_storage fresh_sample Use a fresh, pure sample for experiments. degraded->fresh_sample

Caption: Troubleshooting decision tree.

Validation & Comparative

Methiodal vs. Iofendylate (Pantopaque): A Comparative Guide to Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic profiles of two historical myelographic contrast agents, Methiodal (sodium iodomethanesulfonate) and Iofendylate (brand name Pantopaque). Both agents have been largely replaced in clinical practice by safer, non-ionic contrast media, but an understanding of their neurotoxic potential remains crucial for toxicological reference and in the assessment of patients with a history of exposure. This document synthesizes available preclinical and clinical data to offer an objective comparison.

Executive Summary

Both this compound and Iofendylate are recognized for their potential to induce significant neurotoxicity, with the most prominent and severe adverse effect being adhesive arachnoiditis . This is a chronic and painful condition characterized by inflammation and scarring of the arachnoid mater, one of the membranes surrounding the spinal cord. The scarring can lead to the clumping of nerve roots, obstruction of cerebrospinal fluid (CSF) flow, and a range of neurological deficits.

Available evidence, primarily from older clinical reports and animal studies, suggests that the oil-based nature of Iofendylate (Pantopaque) contributes to a more severe and persistent inflammatory response compared to the water-soluble this compound. Due to its poor absorption, Iofendylate can remain in the subarachnoid space for years, acting as a chronic irritant.

Comparative Data on Neurotoxicity

Direct quantitative, head-to-head comparative studies on the neurotoxicity of this compound and Iofendylate are scarce in modern literature. The following table summarizes the available information, largely derived from clinical observations and animal studies comparing these agents to other contrast media.

FeatureThis compoundIofendylate (Pantopaque)References
Chemical Class Ionic, water-soluble contrast mediumOil-based, lipid-soluble contrast medium[1]
Primary Neurotoxic Effect Adhesive ArachnoiditisAdhesive Arachnoiditis (often more severe and chronic)[2],[3],[4]
Persistence in CSF Cleared relatively quicklyPoorly absorbed; can persist for years[5]
Pathophysiology Chemical irritation leading to an inflammatory response in the arachnoid mater.Chronic foreign body reaction due to the presence of oil droplets, leading to a pronounced inflammatory and fibrotic response.[2],[5]
Clinical Manifestations of Neurotoxicity Back pain, radicular pain, sensory and motor deficits, bowel/bladder dysfunction.Similar to this compound, but often with a delayed onset and progressive course. Can also lead to the formation of oil-filled cysts.[4]

Signaling Pathways in Contrast-Induced Arachnoiditis

The precise molecular signaling pathways of neurotoxicity for this compound and Iofendylate have not been extensively elucidated in the contemporary scientific literature. However, the development of adhesive arachnoiditis is understood to be a result of a chronic inflammatory and fibrotic process. A generalized signaling pathway leading to this condition is depicted below. This pathway is likely initiated by the irritant properties of the contrast agents on the cells of the arachnoid mater.

G Generalized Signaling Pathway of Contrast-Induced Arachnoiditis cluster_0 Initiation Phase cluster_1 Inflammatory Cascade cluster_2 Fibrotic Response cluster_3 Pathological Outcome Contrast Agent Contrast Agent Arachnoid Cell Injury Arachnoid Cell Injury Contrast Agent->Arachnoid Cell Injury Direct Irritation Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Arachnoid Cell Injury->Release of Pro-inflammatory Mediators Cytokines, Chemokines Recruitment of Inflammatory Cells Recruitment of Inflammatory Cells Release of Pro-inflammatory Mediators->Recruitment of Inflammatory Cells Leukocytes, Macrophages Fibroblast Activation Fibroblast Activation Recruitment of Inflammatory Cells->Fibroblast Activation Collagen Deposition Collagen Deposition Fibroblast Activation->Collagen Deposition Increased Synthesis Adhesive Arachnoiditis Adhesive Arachnoiditis Collagen Deposition->Adhesive Arachnoiditis Scarring & Adhesion

Caption: Generalized pathway of contrast-induced arachnoiditis.

Experimental Protocols

In Vivo Model of Adhesive Arachnoiditis

This protocol is based on animal models used to study arachnoiditis induced by chemical irritants.

G Workflow for In Vivo Assessment of Arachnoiditis Animal Model Selection Animal Model Selection Intrathecal Injection Intrathecal Injection Animal Model Selection->Intrathecal Injection e.g., Rabbit, Monkey Behavioral Assessment Behavioral Assessment Intrathecal Injection->Behavioral Assessment This compound vs. Iofendylate vs. Control Histopathological Analysis Histopathological Analysis Behavioral Assessment->Histopathological Analysis Monitor for neurological deficits Data Analysis Data Analysis Histopathological Analysis->Data Analysis Sacrifice at defined time points Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for in vivo assessment of arachnoiditis.

Methodology:

  • Animal Model: Non-human primates or rabbits are suitable models due to the anatomical similarities of their spinal canals to humans.

  • Groups:

    • Group 1: Intrathecal injection of this compound.

    • Group 2: Intrathecal injection of Iofendylate.

    • Group 3: Control group with intrathecal injection of sterile saline.

  • Procedure: Under anesthesia, a lumbar puncture is performed, and the respective agent is injected into the subarachnoid space.

  • Behavioral Assessment: Animals are monitored regularly for signs of neurological deficits, such as motor weakness, sensory loss, and changes in gait.

  • Histopathology: At predetermined time points (e.g., 4, 8, and 12 weeks), animals are euthanized, and the spinal cords are harvested. Sections of the spinal cord and meninges are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation, fibrosis, and nerve root clumping. A semi-quantitative scoring system can be used to grade the severity of arachnoiditis.

In Vitro Fibroblast Assay for Fibrogenic Potential

This assay assesses the potential of a substance to induce a fibrotic response, a key component of arachnoiditis.

Methodology:

  • Cell Culture: Primary human arachnoidal fibroblasts or a suitable fibroblast cell line are cultured in appropriate media.

  • Treatment: Cells are exposed to varying concentrations of this compound and Iofendylate (or their relevant components) for a defined period (e.g., 24-72 hours). A control group is treated with vehicle only.

  • Assessment of Collagen Synthesis:

    • ELISA: The amount of soluble pro-collagen type I in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Western Blot: The expression of collagen type I in cell lysates can be assessed by Western blotting.

  • Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or LDH assay) is performed to ensure that the observed effects on collagen synthesis are not due to cytotoxicity.

  • Data Analysis: The increase in collagen synthesis in the treated groups is compared to the control group to determine the fibrogenic potential of each compound.

Conclusion

The available evidence strongly indicates that both this compound and Iofendylate (Pantopaque) possess significant neurotoxic potential, primarily manifesting as adhesive arachnoiditis. The oil-based formulation of Iofendylate appears to confer a higher risk of severe and chronic neurotoxicity due to its prolonged persistence in the subarachnoid space. While direct quantitative comparative data is limited due to the discontinuation of these agents, the qualitative and historical data consistently point to Iofendylate as the more hazardous of the two. The experimental protocols outlined provide a framework for any future investigations into the neurotoxicity of intrathecal agents. For contemporary drug development, the well-documented adverse effects of these historical contrast media serve as a critical reminder of the importance of thorough neurotoxicity screening for any new agents intended for intrathecal administration.

References

A Comparative Analysis of the Side Effects of Methiodal and Metrizamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effects associated with two iodinated contrast agents: Methiodal and metrizamide. While both agents have been historically used in radiography, particularly myelography, their distinct chemical properties contribute to differing adverse event profiles. This document summarizes quantitative data from clinical and experimental studies, outlines the methodologies of key experiments, and visualizes potential pathways of neurotoxicity.

Executive Summary

This compound, an ionic monomer, and metrizamide, a non-ionic monomer, exhibit notable differences in their side effect profiles, particularly concerning neurotoxicity. The available data, largely from studies on their use in myelography, indicates that this compound is associated with a higher incidence of severe, long-term complications such as adhesive arachnoiditis. Metrizamide, while generally better tolerated, is linked to a range of acute neurological side effects, including headache, nausea, and in rarer cases, seizures. This guide presents a comprehensive overview to inform research and development in the field of contrast media.

Data Presentation: Quantitative Comparison of Side Effects

The following table summarizes the reported incidence of key side effects for this compound and metrizamide, primarily based on their use in myelography. It is important to note that the data for this compound is more limited due to its earlier period of use.

Side EffectThis compoundMetrizamide
Adhesive Arachnoiditis Reported in some cases following myelography.[1][2]Significantly lower incidence compared to oil-based contrast media.
Headache Data not consistently reported.43% - 48%[3][4][5]
Nausea Data not consistently reported.~10%[5]
Vomiting Data not consistently reported.~7%[5]
Seizures Not a prominently reported side effect.Rare, but reported, particularly at high doses or with cervical myelography.[6]
Hypotension Reported as a potential complication.Occurred in one patient in a study of 12.[7]

Experimental Protocols

Detailed methodologies for the key studies cited are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols from representative studies.

Study on Adhesive Arachnoiditis

A notable comparative study investigated the development of adhesive arachnoiditis following myelography with various contrast agents.

  • Objective: To compare the incidence of adhesive arachnoiditis after myelography with different contrast media.

  • Methodology: A retrospective analysis of patients who had undergone myelography with either oil-based contrast media (including those similar to this compound in properties) or metrizamide. Follow-up imaging or clinical assessment was used to diagnose adhesive arachnoiditis.

  • Key Findings: The study found a higher incidence of adhesive arachnoiditis in patients who had received oil-based contrast agents compared to those who received the non-ionic metrizamide.[1][2]

Clinical Trials of Metrizamide in Myelography

Several clinical trials have evaluated the safety and efficacy of metrizamide for myelography.

  • Objective: To assess the incidence and nature of adverse effects following lumbar myelography with metrizamide.

  • Methodology: A clinical trial involving 201 patients undergoing lumbar myelography with metrizamide.[3][4] Patients were monitored for adverse reactions, and the frequency of events such as headache, nausea, and vomiting was recorded. In some studies, the patient population was expanded to include lower dorsal myelography.[3][4]

  • Key Findings: These trials established the common side effect profile of metrizamide, with headache being the most frequent adverse event.[3][4][5] Serious neurological complications like seizures were found to be rare.[4]

Mechanisms of Neurotoxicity: A Generalized Pathway

The neurotoxic effects of iodinated contrast agents are believed to stem from a combination of factors, primarily the disruption of the blood-brain barrier (BBB) and direct chemotoxic effects on neural tissue. The hyperosmolality of ionic agents like this compound is a significant contributor to BBB disruption. While metrizamide is non-ionic and has a lower osmolality, it can still induce neurotoxic effects, likely through direct cellular mechanisms.

Below is a generalized diagram illustrating the proposed signaling pathway for contrast-induced neurotoxicity.

G cluster_0 Intravascular Space cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System contrast_agent Iodinated Contrast Agent bbb Endothelial Cells (Tight Junctions) contrast_agent->bbb Disruption of Tight Junctions (Hyperosmolality) neuron Neuron bbb->neuron Direct Chemotoxicity astrocyte Astrocyte bbb->astrocyte Inflammatory Response neurotoxicity Neurotoxic Effects (e.g., Seizures, Headache) neuron->neurotoxicity astrocyte->neurotoxicity

Caption: Generalized pathway of contrast-induced neurotoxicity.

Experimental Workflow for Assessing Neurotoxicity

The preclinical assessment of neurotoxicity for contrast agents often involves a multi-step experimental workflow. This typically includes in vitro studies to assess cellular toxicity and in vivo animal models to evaluate systemic effects.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Conclusion cell_culture Neuronal & Glial Cell Cultures toxicity_assays Cytotoxicity Assays (e.g., MTT, LDH) cell_culture->toxicity_assays data_analysis Statistical Analysis toxicity_assays->data_analysis animal_model Animal Model (e.g., Rat, Rabbit) intrathecal_admin Intrathecal Administration animal_model->intrathecal_admin behavioral_obs Behavioral Observation intrathecal_admin->behavioral_obs histopathology Histopathological Analysis intrathecal_admin->histopathology behavioral_obs->data_analysis histopathology->data_analysis conclusion Conclusion on Neurotoxic Potential data_analysis->conclusion

Caption: Experimental workflow for neurotoxicity assessment.

Conclusion

The comparison between this compound and metrizamide highlights the evolution of contrast media towards improved safety profiles. The higher incidence of severe adverse events like adhesive arachnoiditis associated with the ionic agent this compound underscores the advantages of the lower osmolality of non-ionic agents like metrizamide. However, the acute neurological side effects of metrizamide demonstrate that even non-ionic agents are not without risk. This comparative analysis serves as a valuable resource for researchers and developers in the ongoing effort to create safer and more effective contrast agents for medical imaging.

References

A Comparative Toxicological Profile: Methiodal Versus Modern Non-ionic Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Methiodal, an early ionic radiocontrast agent, and modern non-ionic contrast media. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the evolution of contrast agent safety.

Executive Summary

This compound, a first-generation ionic contrast medium, exhibits a significantly higher toxicity profile compared to modern non-ionic contrast agents such as iohexol, iopamidol, and iodixanol. This difference is primarily attributed to the high osmolality and ionic nature of this compound, which contribute to a greater incidence of adverse effects, including nephrotoxicity, neurotoxicity, and cardiovascular events. Non-ionic media, with their lower osmolality and lack of ionic dissociation, have demonstrated superior safety and tolerability in both preclinical and clinical studies.

Comparative Toxicity Data

The following tables summarize key quantitative toxicological data for this compound and representative modern non-ionic contrast media.

Table 1: Acute Intravenous Toxicity (LD50)
Contrast MediumTypeAnimal ModelLD50 (g/kg)Reference
This compound sodiumIonicRat4.8[1]
IohexolNon-ionicMouse>21[2]
IohexolNon-ionicRat>21[2]
IodixanolNon-ionicMouse16.2 - 17.9[3]
IodixanolNon-ionicRat18.8 - 22.0[3]
IopamidolNon-ionic-Data not available

LD50: The dose required to be lethal to 50% of the tested population.

Table 2: Rates of Adverse Drug Reactions (ADRs) in Clinical Use
Contrast Medium TypeOverall ADR RateSevere ADR RateReference
Ionic (e.g., Diatrizoate)4.17%0.37%[4][5]
Non-ionic (Iohexol)0.69%0.01%[4]
Non-ionic (Aggregate of 5 agents)2.7%-[6]

Note: Direct comparative ADR data for this compound is scarce in recent literature due to its discontinuation. Data for diatrizoate, another high-osmolality ionic agent, is used as a surrogate for comparison.

Key Toxicological Endpoints

Nephrotoxicity (Contrast-Induced Acute Kidney Injury - CI-AKI)

This compound (and other ionic agents): High-osmolality ionic contrast media are associated with a higher risk of CI-AKI. The hyperosmolar solution can induce renal vasoconstriction, medullary hypoxia, and direct cytotoxic effects on renal tubular epithelial cells.

Modern Non-ionic Agents: Low-osmolality and iso-osmolality non-ionic contrast media have a significantly lower incidence of CI-AKI.[7] While the risk is not entirely eliminated, especially in high-risk patients, the reduced osmotic load and lower chemotoxicity contribute to their improved renal safety profile.

Neurotoxicity

This compound: The use of this compound for myelography was associated with severe neurotoxic effects, most notably adhesive arachnoiditis, a painful condition caused by inflammation and scarring of the meninges.[8] Cases of paraplegia following myelography with older ionic agents have also been reported.[9]

Modern Non-ionic Agents: While neurotoxicity with non-ionic agents is rare, it can still occur, particularly with inadvertent overdose or in patients with a compromised blood-brain barrier. Symptoms can range from headache and seizures to more severe encephalopathy.[10][11][12] However, the incidence and severity are markedly lower than with ionic agents. Experimental studies have shown that non-ionic agents like iotrol appear to be the least neurotoxic among the non-ionic class.[10]

Cardiovascular Toxicity

This compound (and other ionic agents): The high osmolality of ionic contrast media can lead to significant hemodynamic changes, including increased intravascular volume, decreased peripheral resistance, and direct effects on myocardial contractility. These effects can be particularly detrimental in patients with pre-existing cardiac conditions.

Modern Non-ionic Agents: Non-ionic contrast media cause fewer and less severe hemodynamic disturbances due to their lower osmolality.[13] While cardiovascular events can still occur, they are less frequent compared to ionic agents.

Experimental Protocols

Assessment of Nephrotoxicity in Animal Models

A common method to evaluate the renal tolerance of contrast agents involves the use of animal models, such as dogs or rabbits.

  • Methodology:

    • A baseline assessment of renal function is performed, typically by measuring serum creatinine (sCr) and/or glomerular filtration rate (GFR).

    • The test contrast medium is administered intravenously at a specified dose.

    • In some protocols, to increase sensitivity, the pharmacokinetics of a co-injected substance cleared by the kidneys (like creatinine) are monitored. A decrease in the clearance of this substance indicates reduced renal function.[14]

    • Blood and urine samples are collected at various time points post-injection (e.g., 24, 48, and 72 hours) to measure biomarkers of kidney injury such as sCr, blood urea nitrogen (BUN), and newer biomarkers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL).[15][16]

    • At the end of the study period, animals are euthanized, and the kidneys are harvested for histopathological examination to assess for tubular necrosis, vacuolization, and other signs of cellular damage.[3][17]

In Vitro Cytotoxicity Assays

Cell-based assays are employed to assess the direct cytotoxic effects of contrast media on renal tubular cells or endothelial cells.

  • MTT Assay (Cell Viability):

    • Cells (e.g., LLC-PK1 renal tubular cells) are cultured in 96-well plates.

    • The cells are incubated with various concentrations of the contrast media for a defined period (e.g., 24 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.[1][18]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

    • This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

    • Following incubation with the contrast media, the cell culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a colorimetric assay. An increase in LDH activity correlates with increased cytotoxicity.[19]

  • 51Cr-Release Assay (Cell Lysis):

    • Cells are pre-incubated with radioactive sodium chromate (Na2(51Cr)O4), which is taken up by viable cells.

    • After incubation with contrast media, the amount of 51Cr released into the supernatant from lysed cells is measured.

    • Higher radioactivity in the supernatant indicates greater cell death.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Contrast-Induced Acute Kidney Injury (CI-AKI)

The pathophysiology of CI-AKI is multifactorial, involving direct tubular toxicity and renal medullary ischemia. Key signaling pathways implicated include oxidative stress, inflammation, and apoptosis.

G Signaling Pathways in Contrast-Induced Acute Kidney Injury cluster_0 Contrast Media Administration cluster_1 Cellular Effects cluster_2 Physiological Consequences Contrast Media Contrast Media Oxidative Stress Oxidative Stress Contrast Media->Oxidative Stress Direct Cytotoxicity Renal Vasoconstriction Renal Vasoconstriction Contrast Media->Renal Vasoconstriction Hemodynamic Effects Inflammation Inflammation Oxidative Stress->Inflammation Apoptosis Apoptosis Oxidative Stress->Apoptosis Tubular Cell Injury Tubular Cell Injury Inflammation->Tubular Cell Injury Apoptosis->Tubular Cell Injury Renal Vasoconstriction->Oxidative Stress Ischemia Reduced GFR Reduced GFR Renal Vasoconstriction->Reduced GFR Tubular Cell Injury->Reduced GFR G Workflow for In Vitro Cytotoxicity Testing Cell Culture Cell Culture Exposure to Contrast Media Exposure to Contrast Media Cell Culture->Exposure to Contrast Media Seeding Incubation Incubation Exposure to Contrast Media->Incubation Cell Viability/Toxicity Assay Cell Viability/Toxicity Assay Incubation->Cell Viability/Toxicity Assay e.g., MTT, LDH Data Analysis Data Analysis Cell Viability/Toxicity Assay->Data Analysis

References

The Shadow of the Past: Adhesive Arachnoiditis Following Methiodal Myelography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of an Outdated Contrast Agent and its Modern Alternatives for Researchers and Drug Development Professionals

Once a staple in myelographic procedures, the water-soluble ionic contrast medium Methiodal (also known under brand names such as Abrodil and Conturex) has been relegated to the annals of medical history, largely due to its significant association with a debilitating condition: adhesive arachnoiditis. This guide provides a comprehensive comparison of this compound with its historical and modern counterparts, supported by experimental data, to inform researchers and drug development professionals about the critical importance of biocompatibility in intrathecal agents.

Adhesive arachnoiditis is a chronic and painful condition characterized by inflammation and scarring of the arachnoid mater, one of the delicate membranes surrounding the spinal cord and nerve roots. This fibrotic process can cause the nerve roots to clump together and adhere to the dura, leading to a host of neurological complications, including chronic pain, sensory disturbances, motor weakness, and bowel, bladder, or sexual dysfunction.[1][2] The iatrogenic origins of this condition are well-documented, with intrathecal injections of various substances, including certain contrast agents, being a primary cause.[1]

Performance Comparison: A Stark Contrast in Safety

Clinical studies have demonstrated a significantly higher incidence of adhesive arachnoiditis following the use of this compound compared to later-generation contrast agents. The following table summarizes key quantitative data from comparative studies.

Contrast AgentTypeIncidence of Adhesive Arachnoiditis (in patients not operated on between studies)Key Findings
This compound Sodium Ionic Water-Soluble29% [3]Significantly higher frequency of arachnoiditis compared to newer agents.[3][4]
Methylglucamine Iocarmate Ionic Water-SolubleVery low[3]While an improvement over this compound, still carried a risk of moderate to severe arachnoiditis in animal studies.[5]
Metrizamide Non-ionic Water-SolubleVery low to none (at usual clinical concentrations)[3][4][6]Considered the contrast medium of choice for lumbar myelography in its time due to a lower risk profile.[4] However, it was not without complications, including neuropsychiatric side effects.[7][8]
Iopamidol Non-ionic Water-SolubleNo more than control animals in experimental studies.[5]Along with other non-ionic agents, replaced metrizamide due to better tolerance and fewer adverse effects.[7]
Iohexol Non-ionic Water-SolubleLow incidence of adverse effects.[8]Widely used in modern myelography with a low complication rate.[7][8]
Iophendylate (Pantopaque/Myodil) Oil-BasedSignificantly associated with chronic adhesive arachnoiditis, especially in the presence of spinal stenosis or previous surgery.[9][10][11]The inflammatory response was found to be more severe than that produced by metrizamide in animal studies.[9]

Experimental Protocols

The understanding of the pathological effects of these contrast agents is derived from both clinical observation and controlled experimental studies.

Clinical Follow-up Studies (e.g., this compound vs. Metrizamide)
  • Methodology: A retrospective analysis was conducted on patients who had undergone lumbar radiculography with this compound sodium, methylglucamine iocarmate, or metrizamide. The frequency of adhesive arachnoiditis was determined through follow-up myelography. Patients were categorized based on whether they had undergone spinal surgery between the contrast studies.

  • Diagnostic Criteria: Adhesive arachnoiditis was identified by characteristic changes in the nerve root sleeves, such as obliteration, thickening, and a "tree-root-like" appearance on myelograms.

Animal Studies (e.g., Iophendylate vs. Metrizamide)
  • Methodology: Myelography was performed on monkeys using either iophendylate or metrizamide. A control group received only cerebrospinal fluid. After a period of 12 weeks, all animals underwent a second myelogram with metrizamide, followed by histological examination of the arachnoid membrane.

  • Evaluation: The degree of inflammation and fibrosis was assessed both myelographically and histologically to compare the arachnoid response to the different contrast agents. The severity of arachnoiditis was graded based on the observed pathological changes.[9]

Pathophysiological and Diagnostic Pathways

The introduction of a foreign substance into the subarachnoid space can trigger an inflammatory cascade, leading to the development of adhesive arachnoiditis. The diagnostic process for a patient presenting with symptoms suggestive of this condition typically involves a thorough clinical evaluation followed by advanced imaging.

G cluster_pathway Pathological Signaling Pathway of this compound-Induced Arachnoiditis This compound Intrathecal this compound Injection Irritation Chemical Irritation of Arachnoid Mater This compound->Irritation Inflammation Inflammatory Response (Leukocyte Infiltration) Irritation->Inflammation Fibroblast Fibroblast Proliferation Inflammation->Fibroblast Collagen Excessive Collagen Deposition Fibroblast->Collagen Adhesions Formation of Fibrous Adhesions Collagen->Adhesions Clumping Nerve Root Clumping and Dural Adherence Adhesions->Clumping Symptoms Neurological Symptoms Clumping->Symptoms

Pathological cascade of this compound-induced arachnoiditis.

G cluster_workflow Diagnostic Workflow for Suspected Adhesive Arachnoiditis Patient Patient Presentation (Chronic Pain, Neurological Deficits) History Clinical History (Previous Myelography, Spinal Surgery) Patient->History Exam Neurological Examination History->Exam Imaging MRI of the Spine Exam->Imaging Findings Characteristic MRI Findings (Nerve Root Clumping, Empty Thecal Sac, Arachnoid Calcification) Imaging->Findings Diagnosis Diagnosis of Adhesive Arachnoiditis Findings->Diagnosis

Workflow for diagnosing adhesive arachnoiditis.

G cluster_comparison Logical Comparison of Myelographic Contrast Agents This compound This compound (Ionic) - High Osmolality - High Incidence of Arachnoiditis - Obsolete Iophendylate Iophendylate (Oil-Based) - Non-absorbable - Significant Risk of Arachnoiditis - Obsolete Metrizamide Metrizamide (Non-ionic) - Lower Osmolality - Reduced Arachnoiditis Risk - Neurotoxic Side Effects ModernAgents Modern Non-ionics (Iohexol, Iopamidol) - Low Osmolality - Minimal Arachnoiditis Risk - Improved Safety Profile

References

The Inflammatory Aftermath: A Histopathological Comparison of Methiodal and Modern Myelographic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for iatrogenic meningeal inflammation following myelography is critical. This guide provides a comparative analysis of the histopathological evidence of meningeal inflammation induced by the historical contrast agent Methiodal and its modern alternatives, supported by experimental data and detailed protocols.

The introduction of contrast agents into the subarachnoid space for myelography has revolutionized the diagnosis of spinal pathologies. However, this diagnostic benefit has been historically weighed against the risk of adverse effects, most notably meningeal inflammation or arachnoiditis. This guide focuses on the histopathological evidence of such inflammation, comparing the older, water-soluble ionic agent this compound with subsequent generations of contrast media.

Comparative Analysis of Meningeal Inflammation

The severity of meningeal inflammation induced by myelographic contrast agents has markedly decreased with the evolution from ionic to non-ionic water-soluble compounds. Histopathological studies, primarily in animal models and supported by clinical observations, have been crucial in demonstrating these differences.

A significant comparative study retrospectively analyzed the long-term meningeal effects of various contrast media by repeat myelography. The findings revealed a substantial incidence of adhesive arachnoiditis with older ionic agents like this compound sodium, a risk that was eliminated with the introduction of the non-ionic agent Metrizamide.

Contrast AgentTypeIncidence of Adhesive ArachnoiditisKey Histopathological Findings (from various studies)
This compound sodium Water-soluble, Ionic10.9% (5 in 46 cases)[1]Associated with the development of adhesive arachnoiditis[1][2].
Iophendylate (Pantopaque) Oil-based70% (7 in 10 cases)[1]Known to cause inflammatory and proliferative meningeal reactions, sometimes leading to arachnoiditis[3][4][5][6][7][8][9][10].
Iothalamate meglumine Water-soluble, Ionic25% (24 in 96 cases)[1]Associated with the development of adhesive arachnoiditis[1].
Iocarmate meglumine Water-soluble, Ionic58.3% (7 in 12 cases)[1]High incidence of adhesive arachnoiditis noted in comparative studies[1].
Metrizamide Water-soluble, Non-ionic0% (0 in 90 cases)[1]While associated with a lower risk of arachnoiditis, it can induce chemical meningitis with a mononuclear cell response in the CSF[11][12][13][14][15][16].
Iopamidol Water-soluble, Non-ionicNot reported in this studyIn animal studies, induced a neutrophilic response in the CSF. The severity of patchy hemorrhagic leptomeningitis was similar to metrizamide[11]. It is considered to have a lower incidence of complications than metrizamide[17].
Iohexol Water-soluble, Non-ionicNot reported in this studyGenerally considered safe with fewer side effects than metrizamide, though headache is a common adverse reaction[18][19][20][21][22].

Experimental Protocols

The assessment of meningeal inflammation induced by contrast agents typically involves the intrathecal administration of the agent in an animal model, followed by cerebrospinal fluid (CSF) analysis and histopathological examination of the brain and spinal cord.

Key Experiment: Histopathological Evaluation of Meningeal Inflammation in a Canine Model

This protocol is based on studies comparing the neurotoxic effects of different water-soluble contrast agents.

Objective: To assess and compare the histopathological changes in the leptomeninges following intrathecal injection of a contrast agent.

Animal Model: Adult dogs of either sex.

Procedure:

  • Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.

  • Baseline Measurements: Neurological status is assessed, and baseline cerebrospinal fluid (CSF) is collected for analysis.

  • Intrathecal Injection: The contrast agent (e.g., Iopamidol or Metrizamide) or a control (normal saline) is injected into the subarachnoid space, typically via cisternal puncture.

  • Post-injection Monitoring: Animals are monitored for any changes in neurological status.

  • Sample Collection:

    • 24-hour group: CSF samples are collected at 24 hours post-injection. The animals are then euthanized, and the brain and spinal cord are harvested.

    • 14-day group: CSF samples are collected at 24 hours and 14 days post-injection. The animals are euthanized at 14 days, and tissues are harvested.

  • Histopathology:

    • The brain and spinal cord with the leptomeninges intact are fixed in 10% formalin.

    • Tissues are processed, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Microscopic examination is performed to evaluate for signs of inflammation, such as cellular infiltration (specifying cell types, e.g., neutrophils, mononuclear cells), hemorrhage, and fibrosis in the arachnoid and pia mater.

Visualizing Experimental and Pathological Pathways

To better understand the processes involved in the evaluation and potential mechanism of contrast-induced meningeal inflammation, the following diagrams are provided.

G cluster_pre Pre-injection cluster_injection Injection cluster_post Post-injection Monitoring & Sampling cluster_analysis Analysis A Animal Anesthesia B Baseline Neurological Assessment A->B C Baseline CSF Collection B->C D Intrathecal Injection of Contrast Agent / Saline C->D E Neurological Monitoring D->E F CSF Collection (24h / 14d) D->F G Euthanasia & Tissue Harvest (Brain & Spinal Cord) E->G J CSF Analysis (Cell Count, Protein) F->J H Histopathological Processing (Fixation, Staining) G->H I Microscopic Examination of Leptomeninges H->I G cluster_trigger Trigger cluster_response Cellular Response cluster_pathology Pathological Outcome A Intrathecal Contrast Agent (Foreign Body) B Activation of Meningeal Macrophages & Microglia A->B C Release of Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-1β) B->C D Recruitment of Leukocytes (Neutrophils, Monocytes) C->D E Increased Vascular Permeability C->E F Acute Aseptic Meningitis D->F E->F G Fibroblast Proliferation & Collagen Deposition F->G If inflammation persists H Chronic Adhesive Arachnoiditis G->H

References

The Legacy of Methiodal: A Comparative Guide to Myelographic Contrast Agents and Their Long-Term Effects

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Methiodal served as a key diagnostic tool in myelography, enabling the visualization of the spinal canal. However, long-term follow-up studies have cast a long shadow over its use, revealing a significant risk of debilitating complications. This guide provides a comprehensive comparison of this compound with its historical and modern alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the evolution of safety in contrast media.

Executive Summary

This compound, an ionic, water-soluble, high-osmolar iodinated contrast medium introduced in the 1930s, has been linked to a significant incidence of adhesive arachnoiditis, a painful and progressive condition characterized by inflammation and scarring of the meninges surrounding the spinal cord. Long-term follow-up studies have demonstrated this severe adverse effect, leading to the discontinuation of its use. In contrast, modern non-ionic, water-soluble contrast agents have a substantially lower risk of such complications and are now the standard of care for myelographic procedures. This guide will delve into the quantitative data from long-term studies, outline the experimental methodologies used to assess these agents, and provide a clear comparison of their safety profiles.

Comparison of Long-Term Follow-up Data

The primary long-term complication associated with this compound and other early myelographic contrast agents is adhesive arachnoiditis. The following table summarizes the incidence of this condition as reported in a significant long-term follow-up study by Hansen et al. (1978), which retrospectively analyzed patients who underwent repeat myelography.

Contrast AgentChemical ClassIncidence of Adhesive Arachnoiditis
This compound Sodium Ionic, water-soluble10.9% (5 in 46 cases)[1]
Iothalamate MeglumineIonic, water-soluble25.0% (24 in 96 cases)[1]
Iocarmate MeglumineIonic, water-soluble58.3% (7 in 12 cases)[1]
Iodophendylate (Iofendylate/Myodil/Pantopaque)Oil-based70.0% (7 in 10 cases)[1]
MetrizamideNon-ionic, water-soluble0% (0 in 90 cases)[1]

Subsequent generations of non-ionic, water-soluble contrast media, such as iohexol and iopamidol, have further improved the safety profile of myelography, with adhesive arachnoiditis being a very rare occurrence. While precise long-term incidence rates for these newer agents are not available in the same comparative context as the older agents due to their much lower risk, clinical experience and numerous studies have established their superior safety.

Experimental Protocols

The understanding of the long-term effects of myelographic contrast agents has been built upon both clinical and preclinical studies.

Clinical Follow-up Methodology (Hansen et al., 1978)

The pivotal 1978 study by Hansen, Fahrenkrug, and Praestholm provides a clear example of a retrospective clinical follow-up methodology. The key aspects of their protocol were:

  • Patient Cohort: The study included 192 patients who had undergone a total of 256 myelograms and subsequently had a repeat myelography with a water-soluble contrast medium.

  • Data Collection: The researchers analyzed the films from the follow-up myelograms to identify signs of meningeal changes, specifically adhesive arachnoiditis.

  • Comparative Analysis: The incidence of adhesive arachnoiditis was then correlated with the type of contrast medium used in the initial myelogram. The agents compared were this compound sodium, iothalamate meglumine, iocarmate meglumine, iodophendylate, and metrizamide.[1]

  • Influencing Factors: The study also investigated other factors that could influence the development of adhesive arachnoiditis, such as the dose of the contrast medium, the time interval between myelograms, and the protein concentration in the cerebrospinal fluid (CSF).[1]

Preclinical Evaluation of Myelographic Contrast Agents

Animal studies have been instrumental in assessing the neurotoxicity and potential for inducing arachnoiditis of new contrast agents before their clinical use. A common experimental workflow is as follows:

G cluster_preclinical Preclinical Experimental Workflow animal_model Selection of Animal Model (e.g., rabbits, monkeys) contrast_injection Myelography Procedure: Injection of Contrast Agent into Subarachnoid Space animal_model->contrast_injection observation Observation Period (e.g., 4 weeks) contrast_injection->observation follow_up_imaging Follow-up Myelography to Assess for Meningeal Changes observation->follow_up_imaging histopathology Histopathological Examination of Spinal Cord and Meninges for Fibrosis and Inflammation follow_up_imaging->histopathology

Preclinical workflow for evaluating myelographic contrast agents.

Signaling Pathways and Logical Relationships

The development of adhesive arachnoiditis is understood to be a consequence of the inflammatory response to the contrast medium in the subarachnoid space. The osmolality and chemical properties of the contrast agent are key factors in initiating this cascade.

G cluster_pathway Pathogenesis of Adhesive Arachnoiditis contrast Intrathecal Injection of High-Osmolality/Ionic Contrast Medium (e.g., this compound) irritation Meningeal Irritation and Inflammation contrast->irritation exudate Inflammatory Exudate and Fibrin Deposition irritation->exudate fibroblast Fibroblast Proliferation and Collagen Deposition exudate->fibroblast adhesion Formation of Adhesions Tethering Nerve Roots fibroblast->adhesion arachnoiditis Adhesive Arachnoiditis adhesion->arachnoiditis

Simplified pathway of adhesive arachnoiditis development.

The Shift to Safer Alternatives

The recognition of the severe long-term risks associated with this compound and other early contrast agents spurred the development of safer alternatives. The key transition in the field was the move from ionic to non-ionic, and from high-osmolality to low- or iso-osmolality contrast media.

G cluster_evolution Evolution of Myelographic Contrast Agents This compound This compound (Ionic, High-Osmolar) Metrizamide Metrizamide (First Non-ionic) This compound->Metrizamide Lower Risk of Arachnoiditis Iofendylate Iofendylate (Oil-based) Iofendylate->Metrizamide Iohexol Iohexol (Non-ionic, Low-Osmolar) Metrizamide->Iohexol Improved Safety Profile Iopamidol Iopamidol (Non-ionic, Low-Osmolar) Metrizamide->Iopamidol

Evolution towards safer myelographic contrast agents.

Conclusion

The history of this compound serves as a critical lesson in post-market surveillance and the importance of long-term follow-up studies in drug development. While it was a valuable diagnostic tool in its time, the evidence of severe and permanent complications like adhesive arachnoiditis is undeniable. The development of non-ionic, water-soluble contrast agents represents a significant advancement in patient safety for myelographic procedures. For researchers and professionals in drug development, the story of this compound underscores the continuous need for innovation and rigorous safety assessment to minimize patient harm and improve diagnostic outcomes.

References

No Data Available for Methiodal Neurotoxicity; An Exemplary Guide Using MPTP

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Methiodal" did not yield any specific in vivo animal studies related to neurotoxicity. Therefore, this guide uses the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as an example to illustrate how to structure a comparative guide for neurotoxicity validation in animal models.

MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease (PD).[1][2] Consequently, MPTP is widely used to create animal models of Parkinsonism to study disease mechanisms and test potential therapies.[1][3] This guide compares different MPTP-based models and other neurotoxins used to induce similar neurodegenerative effects.

Comparison of In Vivo Animal Models for Dopaminergic Neurotoxicity

Various animal models are employed to study the neurotoxic effects of compounds like MPTP and its alternatives, such as 6-hydroxydopamine (6-OHDA) and rotenone.[4][5][6] The choice of model depends on the specific research question, with rodents being frequently used due to their well-characterized genetics and the availability of established behavioral tests.[7][8] Primates are also used as they more closely mimic the human response to MPTP.[3]

Neurotoxin Animal Model Dosing Regimen Key Neurotoxic Effects Behavioral Deficits References
MPTP C57BL/6 MiceAcute: 30 mg/kg/day for 1 week (i.p.)Loss of dopaminergic neurons in substantia nigra and striatum, glial cell activation.Impaired motor function.
C57BL/6 MiceSub-acute: 25 mg/kg/day for 5 days (i.p.)40-50% depletion of striatal dopamine.Apoptosis of dopaminergic neurons.
Non-human PrimatesVariesClosely mimics Parkinson's disease symptoms and pathology.Motor deficits resembling Parkinson's disease.[3][9]
6-OHDA Rats (Wistar, Sprague-Dawley)Intracerebral injection (e.g., 6 µg in 2.5 µL into the striatum)Selective destruction of dopaminergic neurons.[10]Apomorphine-induced rotations, motor impairments.[11][10][11]
Mice (CD1)Intrastriatal injection (10 µg)Lesioning of dopaminergic pathways.Abnormal motor functions.[11]
Rotenone C57BL/6J Mice2.5 mg/kg/day for 4 weeks (subcutaneous osmotic mini pump)Dopaminergic neuronal loss in substantia nigra, α-synuclein accumulation.Motor deficits and gastrointestinal dysfunction.[12]
Rats (Lewis)2-3 mg/kg/day for 7 days (subcutaneous)Pathology resembling Parkinson's disease.Not specified.[13]
Paraquat Mice10 mg/kg (i.p.)Loss of nigral dopaminergic neurons.Behavioral impairments.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of neurotoxicity studies. Below are protocols for key experiments used in the evaluation of neurotoxin-induced animal models.

MPTP Administration in Mice (Sub-acute Model)

This protocol is adapted from established methods to induce a consistent dopaminergic lesion.[16]

  • Animals : Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Solution Preparation : Dissolve MPTP hydrochloride in sterile, pyrogen-free saline to a final concentration of 2.5 mg/mL. Prepare fresh daily and protect from light.

  • Administration : Inject mice intraperitoneally (i.p.) with MPTP at a dose of 25 mg/kg once daily for five consecutive days. A control group should receive saline injections.

  • Post-injection Monitoring : Monitor animals for any signs of distress. MPTP is toxic to humans, and strict safety precautions must be followed.[17]

  • Tissue Collection : Euthanize mice 21 days after the final injection. Harvest brains for neurochemical and histological analysis.[16]

Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity.[8]

  • Apparatus : A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is often made of a dark material to contrast with the animal's color.

  • Procedure : Place a mouse in the center of the arena and allow it to explore freely for a specified time (e.g., 5-10 minutes).

  • Data Acquisition : Record the animal's movement using an automated tracking system or by manual observation.

  • Parameters Measured : Total distance moved, time spent in the center versus the periphery, and rearing frequency.

  • Analysis : Compare the parameters between the neurotoxin-treated and control groups. A significant decrease in locomotor activity is indicative of motor deficits.[18]

Immunohistochemistry for Tyrosine Hydroxylase (TH)

TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons.[19][20] A reduction in TH-positive cells indicates dopaminergic neurodegeneration.[21]

  • Tissue Preparation : Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brain into 30-40 µm slices using a cryostat.

  • Blocking : Wash sections in PBS and then incubate in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[22][23]

  • Primary Antibody Incubation : Incubate the sections overnight at 4°C with a primary antibody against TH (e.g., chicken anti-TH, diluted 1:200 in blocking buffer).[22][23]

  • Secondary Antibody Incubation : Wash the sections in PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken IgG) for 1-2 hours at room temperature, protected from light.[23][24]

  • Mounting and Imaging : Wash the sections, mount them on slides with a mounting medium, and visualize them using a fluorescence microscope.[23][24]

  • Quantification : Count the number of TH-positive cells in the substantia nigra pars compacta (SNpc) and measure the optical density of TH staining in the striatum using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MPTP Neurotoxicity

MPTP exerts its neurotoxic effects through a multi-step process. After crossing the blood-brain barrier, it is converted to its active toxic metabolite, MPP+, which is then taken up by dopaminergic neurons, leading to mitochondrial dysfunction and cell death.[9][25][26]

MPTP_Neurotoxicity_Pathway cluster_outside Systemic Circulation cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_glia MPTP MPTP->MPTP_glia Crosses BBB MAOB MAO-B MPTP_glia->MAOB Oxidation MPDP MPDP+ MAOB->MPDP MPP_glia MPP+ MPDP->MPP_glia Oxidation DAT Dopamine Transporter (DAT) MPP_glia->DAT Uptake MPP_neuron MPP+ Mitochondrion Mitochondrion MPP_neuron->Mitochondrion DAT->MPP_neuron ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Oxidative Stress Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: MPTP is converted to MPP+ in glial cells, which then enters dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction and apoptosis.

Experimental Workflow for In Vivo Neurotoxicity Validation

A typical workflow for assessing the neurotoxicity of a compound in an animal model involves several stages, from animal model selection to data analysis.

Experimental_Workflow start Start: Hypothesis model_selection Animal Model Selection (e.g., C57BL/6 Mice) start->model_selection neurotoxin_admin Neurotoxin Administration (e.g., MPTP i.p.) model_selection->neurotoxin_admin behavioral_tests Behavioral Testing (e.g., Open Field, Rotarod) neurotoxin_admin->behavioral_tests tissue_collection Tissue Collection (Brain Harvest) behavioral_tests->tissue_collection histology Histological Analysis (TH Staining) tissue_collection->histology biochemistry Biochemical Analysis (Dopamine Levels) tissue_collection->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A standard workflow for in vivo neurotoxicity studies, from model selection to final data analysis.

References

A Comparative Analysis of Methiodal Osmolality in the Landscape of Ionic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the osmolality of Methiodal, an early ionic radiocontrast agent, with other ionic contrast media. The information is intended for researchers, scientists, and professionals in drug development, providing objective data and experimental context to understand the physicochemical properties of these diagnostic agents.

Introduction to Ionic Contrast Media and Osmolality

Ionic contrast agents are water-soluble compounds containing iodine that enhance the visibility of internal structures in X-ray-based imaging. A critical physicochemical property of these agents is their osmolality, which is the concentration of osmotically active particles in a solution, expressed as osmoles per kilogram of solvent (mOsm/kg). High osmolality is associated with a greater incidence of adverse effects, as it can disrupt cellular fluid balance and cause discomfort and physiological reactions in patients.[1] Ionic contrast media are categorized based on their osmolality into high-osmolality contrast media (HOCM), low-osmolality contrast media (LOCM), and iso-osmolalar contrast media (IOCM).[2]

This compound, a first-generation ionic monomer, falls into the category of high-osmolality contrast media.[3] Due to their hypertonicity relative to blood plasma (approximately 290 mOsm/kg), these older agents have been largely superseded by lower osmolality agents that offer improved patient tolerance.[1][4]

Comparative Osmolality of Ionic Contrast Agents

Contrast Agent ClassSpecific AgentConcentrationOsmolality (mOsm/kg H₂O)Iodine Content (mg/mL)
High-Osmolality Ionic Monomer This compound Sodium (Not specified)~1500 - 2100 (estimated range) -
High-Osmolality Ionic MonomerDiatrizoate Meglumine60%1415[5]282[5]
High-Osmolality Ionic MonomerDiatrizoate Meglumine and Diatrizoate Sodium-1551[1][6]370[6]
High-Osmolality Ionic MonomerIothalamate Meglumine60%~1400[7][8][9]282[7][8]
High-Osmolality Ionic MonomerIothalamate Meglumine43%~1000[10]202[10]

Experimental Protocols for Osmolality Determination

The osmolality of contrast agent solutions is determined experimentally using an osmometer. The United States Pharmacopeia (USP) general chapter <785> outlines the standard procedures for osmolality and osmolarity measurements.[11][12] The compendial method is freezing-point depression osmometry, although vapor pressure osmometry is also a widely used and reliable technique.[11][13]

Freezing-Point Depression Osmometry (USP <785> Compendial Method)

This method is based on the principle that the freezing point of a solution is depressed in proportion to the molal concentration of all dissolved particles.

Apparatus:

  • A freezing-point osmometer equipped with a cooling system, a temperature-sensitive resistor (thermistor) with a measurement device, and a sample mixing mechanism.[13]

Calibration:

  • Set the instrument to zero using deionized water.

  • Calibrate the osmometer using at least two standard sodium chloride solutions with known osmolalities that bracket the expected osmolality of the test sample.[13]

Procedure:

  • Rinse the measurement cell twice with the contrast agent solution to be tested.

  • Introduce a precise volume of the contrast agent solution into the measurement cell according to the manufacturer's instructions.

  • Initiate the cooling and mixing process. The instrument supercools the sample below its freezing point and then induces crystallization.

  • The heat of fusion released raises the temperature to a plateau, which is the freezing point of the solution.

  • The thermistor measures the freezing point depression, from which the instrument calculates and displays the osmolality.[13]

Vapor Pressure Osmometry

This technique measures the dew point temperature depression of a sample, which is related to its vapor pressure and, consequently, its osmolality.

Apparatus:

  • A vapor pressure osmometer consisting of two matched thermistors in a thermostatted chamber, a sample holder, and a circuit to measure the temperature difference.[14]

Calibration:

  • Calibrate the instrument using standard solutions of known osmolality, following the manufacturer's guidelines.

Procedure:

  • A small, precise volume (typically 10 µL) of the contrast agent solution is pipetted onto a filter paper disc placed in the sample holder.[15][16]

  • The sample holder is inserted into the sealed, thermostatted chamber, which is saturated with solvent vapor.[15]

  • One thermistor measures the temperature of the pure solvent vapor (reference), while the other has the sample solution applied to it.

  • Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses onto the sample, warming the thermistor.

  • The temperature difference between the two thermistors is measured, which is proportional to the depression of the vapor pressure and thus the osmolality of the solution.[14] The instrument converts this temperature difference into an osmolality reading.

Relationship Between Ionicity, Osmolality, and Clinical Implications

The high osmolality of ionic contrast agents like this compound is a direct consequence of their molecular structure. In solution, these agents dissociate into a radiopaque anion and a cation for each molecule, effectively doubling the number of particles in the solution and thereby increasing the osmolality. This is in contrast to non-ionic agents, which do not dissociate and thus have a lower osmolality for a given iodine concentration.

G Figure 1. Relationship between Contrast Agent Properties and Clinical Effects cluster_0 Molecular Properties cluster_1 Physicochemical Property cluster_2 Physiological Effect cluster_3 Clinical Manifestation A Ionic Contrast Agent (e.g., this compound) B Dissociation in Solution A->B C High Number of Particles B->C D High Osmolality C->D E Osmotic Shift of Fluid D->E F Potential for Adverse Reactions (e.g., pain, heat sensation, dehydration) E->F

Figure 1. Relationship between Contrast Agent Properties and Clinical Effects

Conclusion

This compound, as a high-osmolality ionic contrast agent, possesses physicochemical properties that are reflective of the first generation of iodinated contrast media. The comparative data clearly situates this compound and similar agents at the higher end of the osmolality spectrum. The evolution of contrast media towards lower osmolality formulations has significantly improved patient safety and comfort during diagnostic imaging procedures. The experimental protocols outlined provide a standardized framework for the consistent and accurate measurement of this critical quality attribute for both existing and novel contrast agents.

References

Retrospective Analysis of Methiodal Myelography: A Comparative Guide to Diagnostic Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelography, a diagnostic imaging technique that utilizes contrast agents to visualize the spinal canal, has undergone significant evolution. This guide provides a retrospective analysis of Methiodal myelography, comparing its diagnostic efficacy and safety profile with subsequent generations of contrast media. The information presented is intended to offer a historical perspective and valuable insights for the ongoing development of safer and more effective imaging agents.

Historical Context and Evolution of Myelographic Contrast Agents

The intrathecal administration of contrast agents has been pivotal in diagnosing spinal pathologies. The journey began with oil-based agents, moved to water-soluble ionic monomers like this compound, and progressed to non-ionic monomers and dimers, each iteration aiming to improve imaging quality while reducing adverse effects.

Comparative Analysis of Diagnostic Efficacy

Obtaining precise quantitative data on the diagnostic efficacy (sensitivity, specificity, and accuracy) of early contrast agents such as this compound is challenging due to the era in which they were predominantly used. However, a retrospective review of available literature allows for a comparative assessment based on documented clinical outcomes and the evolution of imaging technology.

Table 1: Comparison of Diagnostic Performance of Myelographic Contrast Agents

Contrast AgentTypeDiagnostic Adequacy/AccuracyKey Findings
This compound (and other ionic monomers) Ionic MonomerData on specific diagnostic accuracy metrics are scarce. Primarily associated with significant adverse effects that limited its utility.The high incidence of complications, particularly adhesive arachnoiditis, overshadowed its diagnostic capabilities.
Iophendylate (Myodil/Pantopaque) Oil-basedFor intraspinal extramedullary lesions, the diagnostic value was considered similar to early non-ionic agents like iohexol.[1]As an oil-based agent, it was not water-soluble and required removal after the procedure, which was often incomplete.[2]
Metrizamide Non-ionic MonomerIn a study on lumbar disc herniation and spondylosis, myelography with metrizamide was found to be correct in 77% of cases. When combined with CT, the accuracy increased to 91%.[3]Considered to have good anatomical demonstration. The radiographic quality was found to be equivalent to that of iopamidol and iohexol in comparative studies.[4][5]
Iopamidol Non-ionic MonomerThe radiographic quality of examinations was deemed excellent in 97.2% of cases in one study.[6] Its diagnostic adequacy was found to be comparable to metrizamide and iohexol.[4][7]Offered equivalent image quality to metrizamide with a better safety profile.[5][8]
Iohexol Non-ionic MonomerImage quality was judged unsatisfactory in a small percentage of cervical (8.1%) and lumbar (2.6%) myelograms in one large study.[9] Radiographic visualization was considered equal to that obtained with metrizamide.[10]Radiographic quality was found to be adequate and comparable to iopamidol.[11][9]

Safety and Complication Profiles

The primary driver for the evolution of myelographic contrast agents has been the quest for improved safety. Early agents like this compound were fraught with complications that often led to debilitating long-term consequences.

Table 2: Comparative Adverse Effects of Myelographic Contrast Agents

Contrast AgentCommon Adverse EffectsSerious Adverse EffectsIncidence of Adhesive Arachnoiditis
This compound (and other ionic monomers) Headache, nausea, vomitingSeizures, muscle spasms, arachnoiditis[1]Developed in 10.9% of cases (5 out of 46) in one study.[12]
Iophendylate (Myodil/Pantopaque) Headache, nausea, vomiting, fever[13]Chronic arachnoiditis, nerve damage, seizures (can occur years later)[2][13]A known significant risk due to the persistence of the oil-based medium in the spinal canal.[2]
Metrizamide Headache (high incidence), nausea, vomiting, dizziness[14][4]Seizures, transient encephalopathy, neuropsychological reactions[3][4][15]Significantly lower risk compared to oil-based and ionic agents.
Iopamidol Headache, nausea, vomiting (generally less severe than with metrizamide)[4][8]Lower incidence of severe neurobehavioral reactions and seizures compared to metrizamide.[5][8]No radiographic evidence of arachnoiditis in one clinical trial.[16]
Iohexol Headache, nausea, vomiting (fewer and less severe than with metrizamide)[10]Very low incidence of seizures and neuropsychological reactions.[8][10]Not a commonly reported complication.

Experimental Protocols

The methodologies for myelography have been refined over time to enhance safety and diagnostic yield. Below is a generalized experimental workflow for myelography, with specific details varying based on the contrast agent and technology available at the time.

General Myelography Procedure
  • Patient Preparation: Informed consent is obtained. Patients may be advised to hydrate well before the procedure and may be asked about any allergies or medications that could increase the risk of seizures.[17]

  • Lumbar Puncture: The patient is typically positioned in a lateral decubitus or prone position.[18] The injection site, usually in the lumbar region (L2-L3 or L3-L4), is sterilized, and a local anesthetic is administered.[19] A spinal needle is inserted into the subarachnoid space.

  • Cerebrospinal Fluid (CSF) Sample: A small amount of CSF may be collected for analysis.[19]

  • Contrast Administration: The contrast agent is slowly injected into the subarachnoid space. The volume and concentration of the contrast agent vary depending on the specific agent being used and the area of the spine being examined.[5][20]

  • Imaging: The flow of the contrast agent is monitored using fluoroscopy (real-time X-ray).[21] The patient may be tilted to facilitate the movement of the contrast to the desired spinal level.[18] A series of X-ray images or a CT scan is then performed to visualize the spinal canal and nerve roots.[5]

  • Post-Procedure Care: The needle is removed, and the patient is monitored for several hours for any adverse reactions. They are typically advised to rest with their head elevated and to maintain good hydration to help flush out the contrast medium and reduce the risk of headache.[22]

Myelography_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Informed_Consent Informed Consent Patient_History Patient History & Medication Review Informed_Consent->Patient_History Patient_Positioning Patient Positioning Patient_History->Patient_Positioning Lumbar_Puncture Lumbar Puncture Patient_Positioning->Lumbar_Puncture CSF_Sample CSF Sample Collection Lumbar_Puncture->CSF_Sample Contrast_Injection Contrast Agent Injection CSF_Sample->Contrast_Injection Imaging Fluoroscopy / CT Imaging Contrast_Injection->Imaging Monitoring Patient Monitoring Imaging->Monitoring Recovery Recovery & Hydration Monitoring->Recovery Neurotoxicity_Signaling_Pathway cluster_initiators Initiating Factors cluster_cellular_effects Cellular & Tissue Effects cluster_downstream Downstream Consequences cluster_clinical Clinical Manifestations Contrast Intrathecal Contrast Agent (e.g., this compound) BBB_Disruption Blood-Brain Barrier Disruption Contrast->BBB_Disruption Hyperosmolality Direct_Neurotoxicity Direct Neuronal & Glial Toxicity Contrast->Direct_Neurotoxicity Chemotoxicity BBB_Disruption->Direct_Neurotoxicity Edema Cerebral Edema BBB_Disruption->Edema Inflammation Neuroinflammation Direct_Neurotoxicity->Inflammation Neuronal_Hyperexcitability Neuronal Hyperexcitability Direct_Neurotoxicity->Neuronal_Hyperexcitability Cell_Death Neuronal & Glial Cell Death Direct_Neurotoxicity->Cell_Death Arachnoiditis Arachnoiditis Inflammation->Arachnoiditis Headache Headache Edema->Headache Seizures Seizures Neuronal_Hyperexcitability->Seizures Neurological_Deficits Neurological Deficits Cell_Death->Neurological_Deficits Arachnoiditis->Neurological_Deficits Chronic_Pain Chronic Pain Arachnoiditis->Chronic_Pain

References

A Comparative Review of Long-Term Side Effects: Methiodal vs. Dimer-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term side effects associated with two historical, water-soluble ionic contrast media used in myelography: Methiodal (this compound sodium) and Dimer-X (meglumine iocarmate). Both agents have been largely superseded by safer, non-ionic contrast media. However, an understanding of their long-term adverse effects remains crucial for researchers studying the pathology of contrast agents and for the clinical follow-up of patients who previously underwent myelography with these substances. The primary long-term side effect of concern for both agents is adhesive arachnoiditis.

Quantitative Data on Long-Term Side Effects

The following table summarizes the available quantitative data on the incidence of adhesive arachnoiditis, a significant long-term complication, following myelography with this compound and Dimer-X. It is important to note that the data is derived from studies conducted several decades ago, and direct comparative trials are limited.

Side EffectThis compound (this compound sodium)Dimer-X (meglumine iocarmate)Reference
Adhesive Arachnoiditis 10.9% (5 out of 46 cases)58.3% (7 out of 12 cases)[1]
29% (in non-operated patients)Very low frequency (in non-operated patients)[2][3]
48% (in operated patients)Not specified[2][3]
Neurological Complications (General) Not specified in comparative studies7.1% (heavy, but mostly reversible)[4]
Hyperreflexia of the legs Not specified in comparative studies36% (in a comparison with Amipaque)[5]

Note: The significant discrepancy in the incidence of adhesive arachnoiditis for Dimer-X between the two cited studies may be attributable to differences in patient populations, diagnostic criteria for arachnoiditis, or the specific formulations and dosages used. One study explicitly mentions that the frequency was "very low" in non-operated patients, while another reports a high incidence in a smaller cohort.[1][2][3]

Experimental Protocols

The data presented above are primarily derived from retrospective clinical studies involving patients who underwent myelography for diagnostic purposes, such as suspected disc herniation. The methodologies employed in these key studies are summarized below.

Study on Late Meningeal Effects of Myelographic Contrast Media[1]
  • Objective: To analyze the late meningeal effects, specifically adhesive arachnoiditis, of various water-soluble contrast media, including this compound sodium and iocarmate meglumine (Dimer-X).

  • Methodology: The study involved a retrospective analysis of 256 myelograms in 192 patients who underwent repeat myelography. The films from the re-examinations were analyzed for signs of meningeal changes indicative of adhesive arachnoiditis.

  • Patient Population: Patients who had previously undergone myelography with this compound sodium, iothalamate meglumine, iocarmate meglumine, or iodophendylate and subsequently had a repeat myelogram with a water-soluble contrast medium.

  • Key Factors Analyzed: The development of adhesive arachnoiditis was correlated with the type of contrast medium used, the dose, the observation time between myelograms, and the protein concentration in the cerebrospinal fluid (CSF).

Study on Adhesive Arachnoiditis Following Lumbar Radiculography[2][3]
  • Objective: To determine the frequency of adhesive arachnoiditis following lumbar radiculography with different water-soluble contrast agents, including this compound sodium and methylglucamine iocarmate (Dimer-X).

  • Methodology: This clinical report retrospectively reviewed patients who had undergone lumbar radiculography. The diagnosis of adhesive arachnoiditis was likely made based on findings in subsequent imaging or clinical follow-up. The study differentiated between patients who had undergone spinal surgery between radiographic examinations and those who had not.

  • Patient Population: The study included 95 patients who received this compound sodium and 18 patients (20 examinations) who received methylglucamine iocarmate.

Retrospective Investigation of Dimer-X Myelographies[4]
  • Objective: To investigate the incidence and nature of neurological complications following lumbar myelography with Dimer-X.

  • Methodology: A retrospective investigation of 327 patients who underwent a total of 355 myelographies with Dimer-X. The study analyzed the occurrence of neurological complications, which were categorized as spinal, meningeal, or cerebral reactions.

  • Patient Population: Patients who had undergone lumbar myelography with Dimer-X.

  • Key Observations: The study noted that neurological complications, including spinal paroxysms, occurred in 7.1% of the investigations and were often a combination of spinal, meningeal, and cerebral reactions. The pathogenesis was considered multifactorial, involving dosage, patient positioning, and CSF circulation dynamics.

Visualization of Pathophysiological Pathway

The following diagram illustrates the proposed pathway from the intrathecal administration of ionic, water-soluble contrast media like this compound and Dimer-X to the potential long-term development of adhesive arachnoiditis.

G cluster_0 Procedure cluster_1 Contrast Agents cluster_2 Initial Biological Response cluster_3 Pathological Process cluster_4 Long-Term Side Effect Intrathecal\nAdministration Intrathecal Administration This compound\n(this compound sodium) This compound (this compound sodium) Intrathecal\nAdministration->this compound\n(this compound sodium) Dimer-X\n(meglumine iocarmate) Dimer-X (meglumine iocarmate) Intrathecal\nAdministration->Dimer-X\n(meglumine iocarmate) Meningeal\nIrritation Meningeal Irritation This compound\n(this compound sodium)->Meningeal\nIrritation High Osmolality Dimer-X\n(meglumine iocarmate)->Meningeal\nIrritation High Osmolality Inflammatory\nResponse Inflammatory Response Meningeal\nIrritation->Inflammatory\nResponse Fibroblast\nProliferation Fibroblast Proliferation Inflammatory\nResponse->Fibroblast\nProliferation Collagen\nDeposition Collagen Deposition Fibroblast\nProliferation->Collagen\nDeposition Adhesive\nArachnoiditis Adhesive Arachnoiditis Collagen\nDeposition->Adhesive\nArachnoiditis

Caption: Pathophysiological pathway to adhesive arachnoiditis.

Conclusion

Both this compound and Dimer-X, as early ionic water-soluble contrast agents, have been associated with a significant risk of long-term side effects, most notably adhesive arachnoiditis.[6] The available data, although dated, suggests that this compound carried a considerable risk of this complication.[1][3] While some studies suggest a lower incidence of adhesive arachnoiditis with Dimer-X in non-operated patients, other reports indicate a high occurrence in certain patient groups and also highlight the risk of other neurological complications.[1][2][4] The increased osmolality of these ionic agents is considered a key factor in their neurotoxicity and propensity to induce meningeal inflammation, leading to arachnoiditis.[6] The development of non-ionic, lower-osmolality contrast media has significantly improved the safety profile of myelographic procedures. This historical comparison underscores the importance of ongoing research and development in contrast media to minimize long-term adverse events.

References

Safety Operating Guide

Safeguarding Health and Environment: A Step-by-Step Guide to Methiodal Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Methiodal, a substance requiring careful management, must be disposed of following stringent protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions
Quantitative Safety Data

The following table summarizes key safety and hazard information for substances related to this compound, providing a quick reference for safe handling and risk assessment.

PropertyValueSource
Hazard Statements Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. Very toxic to aquatic life.
GHS Pictograms Danger
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2]
Occupational Exposure Limits (OSHA PEL for Iodine) 0.1 ppm (not to be exceeded at any time)[3]
Occupational Exposure Limits (NIOSH REL for Iodine) 0.1 ppm (which should not be exceeded at any time)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that ensures the safety of personnel and the environment. It involves careful segregation, collection, and transfer of the waste to a licensed disposal facility.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes unused or expired product, contaminated materials (e.g., PPE, absorbent pads, glassware), and empty containers.

  • Segregate this compound waste. As a halogenated organic compound, it must be collected separately from non-halogenated chemical waste.[2] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2]

Step 2: Waste Collection and Containerization

  • Use designated, compatible waste containers. These containers should be clearly labeled as "Hazardous Waste" and specify "this compound." The containers must be in good condition, with tightly sealing lids to prevent leaks or spills.

  • For solid waste: Carefully place contaminated items and any remaining solid this compound into the designated container. Avoid generating dust.

  • For liquid waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container. Do not pour this compound waste down the drain.[3]

  • Empty Containers: "Empty" containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, secure area. This area should be well-ventilated and away from general laboratory traffic.

  • Keep containers closed at all times, except when adding waste.

  • Ensure secondary containment to capture any potential leaks.

Step 4: Disposal through a Licensed Contractor

  • Arrange for pickup by a licensed hazardous waste disposal company. [2][4] These companies are equipped to handle and transport hazardous materials according to all federal, state, and local regulations.[5]

  • Complete all necessary waste disposal paperwork. This typically includes a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.

  • Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams. Incineration at high temperatures in a specialized facility is a common method for destroying such chemical waste.[6][7]

Experimental Protocols and Logical Relationships

The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory aspects are considered at each step.

Methiodal_Disposal_Workflow cluster_0 Waste Generation and Segregation cluster_1 Collection and Storage cluster_2 Final Disposal start Start: this compound Waste Generated identify Identify Waste Type (Unused Product, Contaminated Material, Empty Container) start->identify segregate Segregate as Halogenated Organic Waste identify->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Secure Area with Secondary Containment containerize->store schedule_pickup Schedule Pickup with Licensed Hazardous Waste Contractor store->schedule_pickup paperwork Complete Hazardous Waste Manifest schedule_pickup->paperwork transport Transport to Disposal Facility paperwork->transport end Final Disposal (e.g., High-Temperature Incineration) transport->end

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance is designed to provide clear, actionable steps for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment from the potential hazards associated with this chemical. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the most current information.

References

Essential Safety and Operational Guidance for Handling Methiodal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Methiodal (also known as this compound sodium). This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure.

Protection Type Required Equipment Specifications and Use Cases
Respiratory Protection NIOSH-approved half-face respiratorRecommended when weighing or handling the neat chemical where dust or aerosols may be generated. The respirator should be equipped with an organic vapor/acid gas cartridge with a dust/mist filter.
Self-Contained Breathing Apparatus (SCBA)To be used by rescuers entering an unknown atmosphere or in situations with a high risk of significant inhalation exposure.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesEssential for all procedures involving this compound to protect against splashes and dust.
Face shieldRecommended in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat is required to protect against minor spills and contamination of personal clothing.
Chemical-resistant apron or coverallsRecommended when handling larger quantities of this compound or when there is a higher risk of significant spills.
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure to this compound. The following table outlines the necessary first-aid procedures.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Work Area : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Dust Generation : Take care to avoid the formation of dust and aerosols when handling the solid compound.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled.

  • Contaminated Clothing : Remove any contaminated clothing immediately and wash it before reuse.

Storage Requirements
  • Container : Keep the container tightly closed.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen).

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The storage area should be accessible only to authorized personnel.

  • Light Sensitivity : Protect from light.

Experimental Protocol: Preparation of a this compound Sodium Solution

The following is a representative protocol for the safe preparation of a this compound sodium solution in a laboratory setting.

Objective: To safely prepare a solution of a specified concentration of this compound sodium for experimental use.

Materials:

  • This compound sodium (solid)

  • Appropriate solvent (e.g., deionized water)

  • Volumetric flask

  • Beaker

  • Spatula

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Pre-use Inspection : Before starting, ensure the chemical fume hood is functioning correctly. Inspect all glassware for cracks or defects.

  • Don PPE : Put on all required personal protective equipment as detailed in the PPE table above.

  • Weighing : In the chemical fume hood, carefully weigh the required amount of this compound sodium on an analytical balance. Use a spatula to transfer the solid and minimize dust generation.

  • Dissolution :

    • Transfer the weighed this compound sodium to a beaker.

    • Add a small amount of the solvent to the beaker and place it on a magnetic stirrer.

    • Stir the mixture until the solid is fully dissolved.

  • Final Volume Adjustment :

    • Carefully transfer the dissolved solution to the appropriate volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the this compound sodium is transferred.

    • Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Labeling : Clearly label the flask with the name of the solution, concentration, date of preparation, and your initials.

  • Storage : Store the prepared solution according to the storage requirements outlined above.

  • Decontamination : Clean all glassware and equipment used in the procedure. Dispose of any contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect unused this compound powder and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a clearly labeled, sealed, and vapor-tight plastic bag or a designated hazardous waste container.

  • Liquid Waste : Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Method
  • Consult Institutional Guidelines : Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Waste Pickup : Arrange for the pickup of hazardous waste by a licensed disposal company or your institution's EHS department.

  • Avoid Drain Disposal : Do not dispose of this compound solutions down the drain. Iodinated compounds can persist in the environment and form harmful disinfection byproducts in wastewater treatment systems.[1]

  • Decontamination of Empty Containers : Triple rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or as directed by your institution.

Emergency Spill Response Workflow

The following diagram outlines the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Risk (Minor vs. Major) start->assess_spill evacuate Evacuate Immediate Area Alert Others assess_spill->evacuate Major Spill don_ppe Don Appropriate PPE assess_spill->don_ppe Minor Spill report_incident Report Incident to Supervisor and EHS evacuate->report_incident contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup_solid Dampen Solid Spill with Water Transfer to a Suitable Container contain_spill->cleanup_solid Solid Spill cleanup_liquid Absorb Liquid Spill Place in a Sealed Bag contain_spill->cleanup_liquid Liquid Spill decontaminate Decontaminate Spill Area with Soap and Water Solution cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_waste dispose_waste->report_incident

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.